3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone
Description
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Properties
IUPAC Name |
3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXOGZWSSNLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016543 | |
| Record name | 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19687-73-1 | |
| Record name | 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19687-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ)
Topic: Synthesis and Analytical Application of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ) Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]
Executive Summary
3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ) is the critical analytical surrogate for Furazolidone, a nitrofuran antibiotic banned in food animal production due to carcinogenicity concerns.[1] Because Furazolidone metabolizes rapidly in vivo to 3-amino-2-oxazolidinone (AOZ), which then binds covalently to tissue proteins, direct detection of the parent drug is impossible.[1]
This guide details the chemical synthesis of NPAOZ for use as a certified reference standard and the analytical derivatization protocol used to isolate it from biological matrices. It bridges the gap between bulk organic synthesis and trace-level residue analysis, providing a unified resource for laboratory validation.[1]
Chemical Basis & Reaction Mechanism
The formation of NPAOZ is a classic acid-catalyzed condensation reaction between a hydrazine moiety (present in AOZ) and an aldehyde (2-nitrobenzaldehyde).[1]
-
Reaction Type: Schiff Base / Hydrazone Formation.
-
Nucleophile: The primary amino group of 3-amino-2-oxazolidinone (AOZ).[1]
-
Electrophile: The carbonyl carbon of 2-nitrobenzaldehyde (NBA).[1]
-
Catalyst: Weak acid (Acetic acid or dilute HCl) to protonate the carbonyl oxygen, enhancing electrophilicity without fully protonating the amine nucleophile.
Mechanism Visualization
The following pathway illustrates the transformation from the parent antibiotic to the detectable analyte.
Figure 1: Metabolic degradation of Furazolidone to AOZ and subsequent chemical derivatization to NPAOZ.[1]
Protocol A: Bulk Synthesis of Reference Standard
Purpose: To produce high-purity (>98%) NPAOZ for use as an external standard in LC-MS/MS calibration.
Reagents & Equipment
-
Precursor: 3-Amino-2-oxazolidinone (AOZ) [CAS: 80-65-9].[1][2][3]
-
Reagent: 2-Nitrobenzaldehyde (NBA) [CAS: 552-89-6].[1]
-
Solvent: Methanol (HPLC Grade).[1]
-
Catalyst: Glacial Acetic Acid.
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.[1]
Step-by-Step Procedure
-
Stoichiometry: Dissolve 10 mmol (1.02 g) of AOZ and 10.5 mmol (1.58 g) of 2-nitrobenzaldehyde in 50 mL of Methanol. A slight excess of aldehyde ensures complete consumption of the AOZ.
-
Catalysis: Add 0.5 mL of Glacial Acetic Acid.
-
Reaction: Heat the mixture to reflux (approx. 65°C) with stirring for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for AOZ (polar, low Rf) should disappear.
-
-
Crystallization: Cool the solution slowly to room temperature, then to 4°C. The hydrazone product (NPAOZ) typically precipitates as a yellow/pale-yellow solid.
-
Purification: Filter the precipitate. Wash with cold methanol (2 x 10 mL) to remove excess aldehyde.
-
Recrystallization: If purity is <98%, recrystallize from hot Ethanol.
-
Drying: Dry under vacuum at 40°C for 6 hours.
Characterization Data
| Parameter | Expected Value | Notes |
| Appearance | Pale yellow crystalline solid | Distinct color change from white AOZ.[1] |
| Molecular Weight | 235.20 g/mol | Monoisotopic mass: 235.06 |
| Melting Point | > 180°C (Decomposes) | Note: Literature values vary; verify experimentally.[1] |
| 1H NMR (DMSO-d6) | δ 8.51 (s, 1H, -N=CH-) | Diagnostic singlet for hydrazone.[1] |
| 1H NMR (Aromatic) | δ 7.6 - 8.2 (m, 4H) | Nitro-substituted ring protons.[1] |
| 1H NMR (Oxazolidinone) | δ 4.5 (t, 2H), 4.0 (t, 2H) | Ethylene backbone of the ring.[1] |
Protocol B: Analytical Derivatization (Tissue Samples)
Purpose: To release protein-bound AOZ from tissue and derivatize it in situ for quantification.[1]
The "Self-Validating" Workflow
This protocol combines hydrolysis and derivatization.[1] The critical control point is pH adjustment; the reaction requires acidic conditions for hydrolysis but near-neutral conditions for efficient extraction of the final organic product.
Figure 2: Analytical workflow for the detection of AOZ residues in biological matrices.
Detailed Methodology
-
Hydrolysis: Weigh 1.0 g of homogenized tissue into a centrifuge tube. Add 4 mL of deionized water and 0.5 mL of 1 M HCl. Add internal standard (NPAOZ-d4).
-
Derivatization: Add 100 µL of 2-Nitrobenzaldehyde solution (50 mM in DMSO). Vortex. Incubate at 37°C overnight (16 hours).
-
Note: Unlike bulk synthesis, this is done in aqueous acid to drive hydrolysis simultaneously.
-
-
Neutralization: Adjust pH to 7.0–7.5 using 0.1 M K2HPO4 and 1 M NaOH.
-
Critical: NPAOZ is stable at neutral pH and extracts efficiently into organic solvents. Acidic pH leaves it protonated/soluble in water; Alkaline pH may degrade the nitrofuran ring.
-
-
Extraction: Add 5 mL Ethyl Acetate. Vortex vigorously for 1 minute. Centrifuge (3000g, 10 min).
-
Reconstitution: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 0.5 mL of Mobile Phase (e.g., 50:50 Methanol/Water).
Analytical Parameters (LC-MS/MS)
To validate the synthesis or the extraction, use the following Multiple Reaction Monitoring (MRM) transitions.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| NPAOZ | 236.1 [M+H]+ | 134.0 | 104.0 | 25 | 18 / 22 |
| NPAOZ-d4 | 240.1 [M+H]+ | 138.0 | 108.0 | 25 | 18 / 22 |
-
Ionization Mode: ESI Positive.
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 3.5µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Troubleshooting & Optimization
-
Low Yield (Bulk Synthesis): If the product does not precipitate, the solution may be too dilute. Concentrate the methanol solution via rotary evaporation until cloudy, then cool.
-
Interference (Analysis): 2-Nitrobenzaldehyde absorbs strongly in UV.[1] If using UV detection (HPLC-UV), excess reagent must be thoroughly washed away or separated chromatographically.[1] For MS, the specific mass transition (236->134) is highly selective.[1]
-
Stability: NPAOZ is light-sensitive (nitro group).[1] Store solid standards in amber vials at -20°C. Solutions should be prepared fresh or stored protected from light.
References
-
EFSA Panel on Contaminants in the Food Chain. (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. Link[1]
-
Vass, M., et al. (2008). Nitrofurans: Metabolism, Toxicity, and Analytical Methods. Comprehensive Reviews in Food Science and Food Safety. Link
-
Cooper, K. M., et al. (2004). Validation of a method for the detection of bound residues of nitrofuran antibiotics in prawn tissue. Food Additives & Contaminants.[2][6][7][8] Link[1]
-
PubChem. (n.d.). 3-{[(2-Nitrophenyl)methylene]amino}-2-oxazolidinone (Compound Summary). National Library of Medicine. Link[1]
-
CymitQuimica. (n.d.). Product Data Sheet: 2-NP-AOZ.Link
Sources
- 1. CAS 19687-73-1: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxaz… [cymitquimica.com]
- 2. 3-AMINO-2-OXAZOLIDINONE CAS#: 80-65-9 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. compoundchem.com [compoundchem.com]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Structure Elucidation and Analytical Workflows for 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (2-NP-AOZ)
A Comprehensive Technical Guide to Furazolidone Metabolite Derivatization, Detection, and Validation Target Audience: Analytical Chemists, Residue Scientists, and Drug Development Professionals
The Mechanistic Imperative: Why 2-NP-AOZ?
Furazolidone is a synthetic broad-spectrum nitrofuran antibiotic historically used in veterinary medicine and aquaculture. Due to its severe carcinogenic and mutagenic potential, regulatory bodies globally have banned its use in food-producing animals. However, monitoring furazolidone compliance presents a unique analytical challenge: the parent drug has an extremely short biological half-life and rapidly metabolizes in vivo.
The primary metabolic pathway yields 3-amino-2-oxazolidinone (AOZ) , which rapidly forms highly stable, covalent adducts with tissue proteins. Because these protein-bound residues persist for weeks or months, AOZ serves as the definitive biomarker for illegal furazolidone administration [1].
Direct detection of free AOZ is analytically unfavorable. With a molecular weight of 102.09 Da, it falls into the low-mass "chemical noise" region of mass spectrometry. Furthermore, it lacks a chromophore or fluorophore, rendering optical detection impossible. To overcome this, analytical workflows employ a targeted derivatization strategy using 2-nitrobenzaldehyde (2-NBA) to synthesize 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (2-NP-AOZ) , a highly conjugated, mass-spectrometry-amenable Schiff base [2].
Figure 1: Metabolic pathway of Furazolidone and subsequent derivatization of AOZ to 2-NP-AOZ.
Chemical Identity and Structural Elucidation
The transformation of AOZ to 2-NP-AOZ fundamentally alters the molecule's physicochemical properties, optimizing it for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA).
-
IUPAC Name: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone
-
CAS Number: 19687-73-1
-
Molecular Formula: C₁₀H₉N₃O₄
-
Monoisotopic Mass: 235.0593 Da
Structural Causality in Detection
-
The Oxazolidinone Ring: This 5-membered lactam/carbamate structure is the conserved footprint of the parent nitrofuran. It provides the necessary polarity for chromatographic retention on C18 stationary phases.
-
The Imine (Schiff Base) Linkage: Formed via the condensation of the primary amine of AOZ and the aldehyde of 2-NBA. This double bond extends the conjugated system, stabilizing the molecule.
-
The o-Nitrophenyl Group: The addition of the nitrophenyl moiety acts as a powerful chromophore (facilitating UV detection if required) and significantly increases the hydrophobicity and mass-to-charge ratio (
236.1 for ), pushing the precursor ion out of the high-background interference zone of biological matrices [4].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in regulatory compliance testing, the analytical protocol must be a self-validating system . This is achieved through the introduction of an isotopically labeled internal standard, 2-NP-AOZ-d4 , at the very beginning of the sample preparation workflow [5]. Because the deuterium labels are located on the oxazolidinone ring, the internal standard mimics the exact extraction recovery, derivatization efficiency, and ionization suppression/enhancement of the target analyte, mathematically canceling out matrix effects.
Step-by-Step Methodology
Step 1: Tissue Homogenization and Washing
-
Action: Homogenize 1.0 g of tissue (e.g., shrimp, porcine liver, fish) in a centrifuge tube. Wash with 5 mL of methanol and 5 mL of ethanol, discarding the supernatant.
-
Causality: Washing removes free, unbound interferents and endogenous lipids, isolating the covalently bound protein-AOZ adducts in the pellet.
Step 2: Concurrent Hydrolysis and Derivatization
-
Action: Add 5 mL of 0.125 M HCl, 50 µL of 2-NBA (50 mM in methanol), and 10 µL of 2-NP-AOZ-d4 internal standard (100 ng/mL). Incubate at 37°C for 16 hours (or utilize an accelerated protocol of 0.5 M HCl at 45°C for 4 hours) [3].
-
Causality: The acidic environment serves a dual purpose. First, it hydrolyzes the covalent bonds between AOZ and the tissue proteins. Second, it acts as an acid catalyst for the nucleophilic addition of the newly freed AOZ primary amine to the carbonyl carbon of 2-NBA, driving the dehydration reaction to form the 2-NP-AOZ Schiff base.
Step 3: Neutralization and Liquid-Liquid Extraction (LLE)
-
Action: Adjust the pH to 7.0–7.5 using 0.1 M K₂HPO₄ and 1 M NaOH. Add 5 mL of ethyl acetate, vortex vigorously, and centrifuge. Extract the upper organic layer.
-
Causality: Neutralization is critical; extreme acidic pH can hydrolyze the newly formed imine bond. At neutral pH, 2-NP-AOZ is uncharged and highly soluble in ethyl acetate, while polar matrix proteins remain trapped in the aqueous phase [4].
Step 4: Defatting and Reconstitution
-
Action: Evaporate the ethyl acetate under a gentle nitrogen stream at 50°C. Reconstitute in 1 mL of initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Wash the extract with 2 mL of hexane, discard the hexane layer, and filter the aqueous phase through a 0.22 µm syringe filter.
-
Causality: The hexane wash selectively removes non-polar triglycerides and phospholipids that would otherwise foul the LC column and cause severe ion suppression in the MS source.
Figure 2: Self-validating analytical workflow for the extraction and quantification of 2-NP-AOZ.
Quantitative Data Summaries
Mass Spectrometry Parameters
Detection is universally performed using a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is utilized to ensure high specificity. The primary fragmentation pathway involves the cleavage of the oxazolidinone ring, leaving the stable 2-nitrobenzylidene fragment (
Table 1: LC-MS/MS MRM Transitions for 2-NP-AOZ
| Analyte | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Typical Collision Energy (eV) |
| 2-NP-AOZ | 236.1 | 134.1 | 104.1 | 17 / 31 |
| 2-NP-AOZ-d4 (IS) | 240.1 | 134.1 | - | 17 |
Note: The
Method Validation Metrics
When executed correctly, the derivatization and extraction protocol yields highly reproducible results that easily meet the European Union's Minimum Required Performance Limit (MRPL) of 1.0 µg/kg for nitrofuran metabolites [3].
Table 2: Typical Analytical Performance in Tissue Matrices
| Validation Parameter | Typical Value / Range |
| Limit of Detection (LOD) | 0.15 - 0.25 µg/kg |
| Limit of Quantification (LOQ) | 0.30 - 0.50 µg/kg |
| Linear Dynamic Range | 0.5 - 20.0 µg/kg |
| Mean Extraction Recovery | 90% - 103% |
| Intra-day Precision (RSD) | < 10% |
Conclusion
The structure elucidation and subsequent quantification of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone represents a triumph of applied analytical chemistry. By leveraging the specific chemical reactivity of the AOZ primary amine with 2-nitrobenzaldehyde, scientists transform an invisible, low-mass metabolite into a highly stable, easily detectable Schiff base. When coupled with stable-isotope internal standards (2-NP-AOZ-d4), the workflow becomes a self-validating system capable of enforcing global food safety standards with unimpeachable accuracy.
References
- Cooper, K. M., Elliott, C., & Kennedy, D. G. (2004). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. ResearchGate.
- BenchChem. (2025). Application Notes: Quantitative Analysis of Nitrofuran Residues Using 2-Nitrobenzaldehyde Derivatization. BenchChem.
- National Institutes of Health. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. NIH PMC.
- American Chemical Society. (2025). Multiclass Method to Analyze Banned Veterinary Drugs in Casings by LC-MS/MS: A Validation Study According to Regulation (EU) 2021/808. ACS Publications.
- Sigma-Aldrich. (2025). 2-NP-AOZ-d4 VETRANAL, analytical standard 1007478-57-0. Sigma-Aldrich Catalog.
The Core Mechanism of Oxazolidinones: A Technical Guide to Ribosomal Inhibition
This in-depth technical guide provides a comprehensive overview of the mechanism of action of oxazolidinone compounds, a critical class of synthetic antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of how these drugs inhibit bacterial protein synthesis, the structural basis for their activity, and the evolving landscape of resistance.
Introduction: A Novel Class of Protein Synthesis Inhibitors
Oxazolidinones, with linezolid as the first clinically approved member, represent a significant advancement in antibacterial therapy, particularly against multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2][3]. Their unique mechanism of action, which distinguishes them from other classes of protein synthesis inhibitors, has made them a last-resort treatment option for severe infections[4][5]. This guide will elucidate the precise molecular events that underpin the efficacy of oxazolidinones.
The Ribosome: The Cellular Target of Oxazolidinones
The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is the primary target of oxazolidinone compounds[3][4]. Specifically, oxazolidinones bind to the 50S large ribosomal subunit[6][7][8][9][10]. This interaction is central to their antibacterial activity.
Binding Site within the Peptidyl Transferase Center
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the oxazolidinone binding site to the peptidyl transferase center (PTC) of the 50S subunit[11][12][13][14][15]. The PTC is a functionally critical region responsible for catalyzing peptide bond formation. Oxazolidinones occupy a specific pocket within the A-site of the PTC[11][13][14]. This binding location sterically hinders the proper positioning of the aminoacyl-tRNA (aa-tRNA) in the A-site, thereby preventing it from participating in peptide bond formation[11][12].
The binding is primarily mediated by interactions with the 23S ribosomal RNA (rRNA)[2][6][16]. Key nucleotide residues in domain V of the 23S rRNA, such as U2585, are crucial for this interaction[13]. The binding of linezolid, for instance, stabilizes a non-productive conformation of U2585, which further disrupts the catalytic activity of the PTC[13]. While the primary interactions are with rRNA, some ribosomal proteins, like L3 and L4, are located near the binding site and mutations in these proteins can contribute to resistance[17][18][19].
The Unique Mechanism: Inhibition of Protein Synthesis Initiation
A key feature that distinguishes oxazolidinones from many other protein synthesis inhibitors is their ability to block the initiation phase of translation[1][8][20][][22][23][24].
Preventing the Formation of the 70S Initiation Complex
The initiation of protein synthesis in bacteria involves the assembly of a 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator fMet-tRNA (N-formylmethionyl-tRNA)[20][22]. Oxazolidinones exert their inhibitory effect by preventing the formation of this functional 70S initiation complex[16][20][25]. By binding to the 50S subunit, they interfere with the binding of the fMet-tRNA to the ribosomal P-site, a step that is essential for the commencement of protein synthesis[26]. This action effectively halts protein production before it can even begin[23].
It is important to note that oxazolidinones do not inhibit the independent binding of mRNA or fMet-tRNA to the 30S subunit[20][22]. Their action is specifically targeted at the formation of the complete and functional initiation complex.
A visual representation of this inhibitory mechanism is provided below:
Mechanisms of Resistance to Oxazolidinones
The emergence of bacterial resistance to oxazolidinones, although still relatively low, is a growing concern[19][23]. Understanding the mechanisms of resistance is crucial for the development of new and improved compounds.
Target Site Modifications
The most common mechanism of resistance involves alterations in the drug's binding site on the ribosome[17][27].
-
Mutations in 23S rRNA: Point mutations in the genes encoding 23S rRNA are a primary cause of resistance[8][19][27]. The G2576U mutation is one of the most frequently observed alterations[1]. These mutations reduce the binding affinity of oxazolidinones to the ribosome.
-
Mutations in Ribosomal Proteins: Alterations in ribosomal proteins L3 and L4, which are located near the PTC, have also been associated with reduced susceptibility to oxazolidinones[17][18][19][28].
Acquired Resistance Genes
The acquisition of mobile genetic elements carrying resistance genes poses a significant threat to the long-term efficacy of oxazolidinones.
-
The cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA[29][30][31]. This methylation sterically hinders the binding of oxazolidinones and several other classes of antibiotics, leading to a multidrug resistance phenotype[29]. The cfr gene is often located on plasmids, facilitating its horizontal transfer between bacteria[29][30][32].
-
The optrA and poxtA Genes: These genes encode ATP-binding cassette (ABC-F) proteins that confer resistance to oxazolidinones and phenicols (optrA) or oxazolidinones, phenicols, and tetracyclines (poxtA)[28][29]. These proteins are thought to protect the ribosome from the action of these antibiotics[29]. Like cfr, these genes are often found on mobile genetic elements[29][31][32].
The following table summarizes the primary mechanisms of oxazolidinone resistance:
| Resistance Mechanism | Molecular Basis | Consequence |
| Target Site Mutations | Point mutations in the 23S rRNA gene (e.g., G2576U)[1][8][27]. | Reduced binding affinity of the drug to the ribosome. |
| Mutations in genes encoding ribosomal proteins L3 and L4[17][18][19][28]. | Altered ribosomal structure near the binding site, leading to decreased drug binding. | |
| Acquired Resistance Genes | cfr gene encoding a 23S rRNA methyltransferase[29][30][31]. | Methylation of A2503 in the PTC, sterically blocking drug binding and conferring multidrug resistance. |
| optrA and poxtA genes encoding ABC-F ribosomal protection proteins[28][29]. | Protection of the ribosome from the inhibitory effects of the antibiotic. |
Experimental Methodologies for Studying the Oxazolidinone Mechanism of Action
A variety of experimental techniques are employed to investigate the interaction of oxazolidinones with the ribosome and their impact on protein synthesis.
Ribosome Binding Assays
These assays directly measure the interaction between a labeled oxazolidinone compound and purified ribosomes or ribosomal subunits.
Step-by-Step Protocol for a Competitive Ribosome Binding Assay:
-
Preparation of Ribosomes: Isolate 70S ribosomes or 50S subunits from a suitable bacterial strain (e.g., Escherichia coli or Staphylococcus aureus).
-
Radiolabeling: Synthesize a radiolabeled version of the oxazolidinone compound (e.g., with ³H or ¹⁴C) or use a fluorescently labeled analog.
-
Incubation: Incubate a fixed concentration of the labeled oxazolidinone with a defined amount of ribosomes in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound labeled compound from the unbound compound. This can be achieved by methods such as ultrafiltration or gel filtration.
-
Quantification: Quantify the amount of radioactivity or fluorescence in the ribosome-bound fraction.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor to determine the IC₅₀ (the concentration of the unlabeled compound that inhibits 50% of the binding of the labeled ligand). This provides a measure of the binding affinity of the test compound.
In Vitro Translation Assays
These cell-free assays assess the ability of oxazolidinones to inhibit protein synthesis using purified components.
Step-by-Step Protocol for an In Vitro Translation Inhibition Assay:
-
Preparation of the Translation System: Prepare a cell-free extract containing ribosomes, tRNAs, amino acids, and the necessary enzymes and initiation factors from a bacterial source.
-
Template: Use a specific mRNA template that codes for a reporter protein (e.g., luciferase or green fluorescent protein).
-
Incubation: Add the oxazolidinone compound at various concentrations to the in vitro translation reaction mixture.
-
Protein Synthesis: Initiate protein synthesis by adding the mRNA template and allow the reaction to proceed for a defined period.
-
Detection: Measure the amount of newly synthesized reporter protein using an appropriate assay (e.g., luminescence for luciferase or fluorescence for GFP).
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis at each drug concentration to determine the IC₅₀.
The workflow for these key experimental methodologies is illustrated below:
Structural Biology Techniques
X-ray crystallography and cryo-electron microscopy have been instrumental in providing atomic-level details of the oxazolidinone binding site on the ribosome[11][12][13][14][33]. These techniques allow for the visualization of the precise interactions between the drug and the rRNA nucleotides, offering invaluable insights for structure-based drug design.
Conclusion and Future Perspectives
The oxazolidinones represent a powerful class of antibiotics with a unique mechanism of action that targets the initiation of bacterial protein synthesis. Their ability to bind to the 50S ribosomal subunit and prevent the formation of the 70S initiation complex is the cornerstone of their efficacy against multidrug-resistant Gram-positive bacteria. While resistance is an ongoing challenge, a deep understanding of the molecular basis of their action and the mechanisms of resistance provides a solid foundation for the rational design of next-generation oxazolidinones with improved potency and a broader spectrum of activity. Continued research utilizing advanced biochemical and structural biology techniques will be essential in the fight against antibiotic resistance.
References
-
The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. PubMed. [Link]
-
Tedizolid. Wikipedia. [Link]
-
Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. iris univpm. [Link]
-
Mechanism of Action for SIVEXTRO® (tedizolid phosphate). Merck Connect. [Link]
-
The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. PubMed. [Link]
-
Mechanism of action of the oxazolidinone antibacterial agents. Informa UK Limited. [Link]
-
Mechanism of action of the oxazolidinone antibacterial agents. PubMed. [Link]
-
Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Publications. [Link]
-
Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. PMC. [Link]
-
The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. PNAS. [Link]
-
Oxazolidinone – Knowledge and References. Taylor & Francis. [Link]
-
Oxazolidinones: Mechanism of action and molecular... Ovid. [Link]
-
Linezolid. StatPearls - NCBI Bookshelf. [Link]
-
Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. PubMed. [Link]
-
What is the mechanism of Linezolid?. Patsnap Synapse. [Link]
-
Mobile Oxazolidinone Resistance Genes in Gram-Positive and Gram-Negative Bacteria. Clinical Microbiology Reviews - ASM Journals. [Link]
-
Tedizolid. LiverTox - NCBI Bookshelf. [Link]
-
Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. [Link]
-
Tedizolid phosphate for the treatment of acute bacterial skin and skin-structure infections: an evidence-based review of its place in therapy. Taylor & Francis Online. [Link]
-
A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins?. PMC. [Link]
-
Investigation of a multiresistance gene cfr that fails to mediate resistance to phenicols and oxazolidinones in Enterococcus faecalis. Journal of Antimicrobial Chemotherapy - Oxford Academic. [Link]
-
Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors. EMBO. [Link]
-
The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Clinical pharmacology of linezolid. Ovid. [Link]
-
Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. PubMed. [Link]
-
Linezolid. Wikipedia. [Link]
-
Oxazolidinone Antibacterial Agents: A Critical Review. Bentham Science Publishers. [Link]
-
Global Health: Antimicrobial Resistance: undefined: Oxazolidinone. PDB-101. [Link]
-
The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. ASM Journals. [Link]
-
Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. bioRxiv. [Link]
-
Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors. PMC. [Link]
-
Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry. [Link]
-
Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. PMC. [Link]
-
Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil. PMC. [Link]
-
Co-Existence of Oxazolidinone Resistance Genes cfr(D) and optrA on Two Streptococcus parasuis Isolates from Swine. MDPI. [Link]
-
The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. PMC. [Link]
-
P16 Oxazolidinone resistance-associated genes cfr and optrA in MDR CoNS from healthy pigs in Italy. ProQuest. [Link]
-
EMDB < EMD-21888. EMBL-EBI. [Link]
-
Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. eScholarship.org. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckconnect.com [merckconnect.com]
- 8. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. ovid.com [ovid.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. iris.univpm.it [iris.univpm.it]
- 18. Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PDB-101: Global Health: Antimicrobial Resistance: undefined: Oxazolidinone [pdb101.rcsb.org]
- 20. journals.asm.org [journals.asm.org]
- 22. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Linezolid - Wikipedia [en.wikipedia.org]
- 24. benthamdirect.com [benthamdirect.com]
- 25. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.smolecule.com [pdf.smolecule.com]
- 28. mdpi.com [mdpi.com]
- 29. journals.asm.org [journals.asm.org]
- 30. academic.oup.com [academic.oup.com]
- 31. Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 32. P16 Oxazolidinone resistance-associated genes <i>cfr</i> and <i>optrA</i> in MDR CoNS from healthy pigs in Italy - ProQuest [proquest.com]
- 33. EMDB < EMD-21888 [ebi.ac.uk]
Stability Profiling and Handling of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ)
Executive Summary
3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (commonly abbreviated as NPAOZ or 2-NP-AOZ ) is the derivatized analytical marker used to detect Furazolidone , a banned nitrofuran antibiotic. Because the parent drug Furazolidone metabolizes rapidly in vivo (half-life < few hours), regulatory compliance monitoring targets its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[1]
To achieve detectability and stability during analysis, AOZ is derivatized with 2-Nitrobenzaldehyde (2-NBA) to form NPAOZ. Consequently, the stability of NPAOZ in solution is not merely a chemical curiosity but a critical parameter for the validity of food safety and toxicological assays.
This guide details the physicochemical stability of NPAOZ, delineating its behavior under hydrolytic, photolytic, and thermal stress, and provides a validated framework for handling standard solutions.
Physicochemical Identity & Properties[2][3][4]
| Property | Detail |
| Chemical Name | 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone |
| Common Abbreviation | NPAOZ, 2-NP-AOZ |
| CAS Number | 19687-73-1 |
| Molecular Formula | C₁₀H₉N₃O₄ |
| Molecular Weight | 235.20 g/mol |
| Structural Class | Nitrophenyl derivative; Hydrazone/Schiff Base |
| Solubility | Soluble in DMSO, Acetonitrile, Methanol, Ethyl Acetate.[2] Poorly soluble in water. |
| UV Absorbance |
Structural Vulnerabilities
The NPAOZ molecule contains two primary moieties susceptible to degradation:
-
Azomethine Linkage (-N=CH-): A Schiff base-like hydrazone bond connecting the oxazolidinone ring to the nitrophenyl group. This bond is reversible and susceptible to acid-catalyzed hydrolysis , particularly in aqueous environments.
-
Nitro Group (-NO₂): Located on the phenyl ring, this group renders the molecule sensitive to photolytic reduction or rearrangement under UV/VIS light.
Stability Profile in Solution
Solvent-Dependent Stability
The choice of solvent dictates the shelf-life of NPAOZ standards.
-
Aprotic Polar Solvents (DMSO, Acetonitrile):
-
Protic Solvents (Methanol):
-
Aqueous/Buffered Solutions:
Environmental Stressors
Photostability (Critical)
Nitro-containing compounds are notoriously photosensitive. Exposure to ambient laboratory light (fluorescent) or direct sunlight can cause:
-
Isomerization:[10]
isomerization around the C=N double bond. -
Photodegradation: Radical-mediated reduction of the nitro group to nitroso or hydroxylamine derivatives.
-
Protocol: All solutions must be handled in amber glassware or foil-wrapped containers.
Thermal Stability
-
Solid State: Stable at room temperature.
-
Solution:
-
Stable at 37°C during the derivatization reaction (16 hours) due to the large excess of 2-NBA driving the equilibrium toward product formation.
-
Once isolated, high temperatures (>40°C) in aqueous solution accelerate hydrolysis.
-
Mechanistic Visualization
The following diagram illustrates the formation and degradation pathways of NPAOZ, highlighting the reversible nature of the derivatization.
Figure 1: Reaction pathway showing the equilibrium between AOZ and NPAOZ. Hydrolysis is the primary degradation pathway in aqueous solution, while photolysis is irreversible.
Validated Experimental Protocols
Preparation of Stable Stock Solutions
This protocol ensures a shelf-life of 6 months.
-
Weighing: Weigh 10.0 mg of NPAOZ reference standard into a 10 mL amber volumetric flask.
-
Dissolution: Add 5 mL of HPLC-grade Methanol or Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.
-
Note: Do not use water or aqueous buffers for stock preparation.
-
-
Dilution: Make up to volume with the same solvent.
-
Storage: Aliquot into 2 mL amber cryovials. Store at -20°C .
-
Validation Check: Verify concentration via UV-Vis (Absorbance at 275 nm) against a fresh preparation if stored >3 months.
-
Forced Degradation Study (Stress Testing)
To validate an analytical method (e.g., LC-MS/MS), you must demonstrate specificity against degradation products.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Mix working std with 0.1 N HCl. Incubate at 60°C for 2 hours. | Significant degradation back to AOZ (loss of signal). |
| Base Hydrolysis | Mix working std with 0.1 N NaOH. Incubate at 60°C for 2 hours. | Rapid degradation; potential ring opening of oxazolidinone. |
| Oxidation | Mix working std with 3% H₂O₂. Incubate RT for 2 hours. | Formation of N-oxides or nitro-to-nitroso reduction products. |
| Photolysis | Expose clear vial to UV light (254 nm) or sunlight for 4 hours. | Appearance of secondary peaks; yellowing of solution. |
Analytical Workflow for Biological Matrices
The stability of NPAOZ allows it to be formed in situ during tissue digestion.
Figure 2: Standard analytical workflow. The derivatization step (Hydrolysis) simultaneously releases AOZ from protein and traps it as the stable NPAOZ derivative.
References
-
European Food Safety Authority (EFSA). (2007). Stability of nitrofuran marker residues in pig muscle and liver.[4][5] National Institutes of Health. Link
-
USDA Food Safety and Inspection Service. (2010).[5] Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (CLG-NFUR2.01). USDA.[5] Link
-
CymitQuimica. (n.d.). 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone Product Data.Link
-
Agilent Technologies. (2003). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by LC-ESI-MS. Agilent Application Note. Link
-
MedChemExpress. (2024). 3-Amino-2-oxazolidinone (AOZ) Product Information & Stability.[1][4][5]Link
Sources
- 1. scialert.net [scialert.net]
- 2. CAS 19687-73-1: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxaz… [cymitquimica.com]
- 3. chromtech.com [chromtech.com]
- 4. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Analytical Applications of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (2-NP-AOZ)
The following is an in-depth technical guide on the solubility and physicochemical behavior of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone , commonly referred to as 2-NP-AOZ .
Executive Summary & Compound Identity
3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (CAS: 19687-73-1), widely known as 2-NP-AOZ , is the derivatized analytical marker for Furazolidone , a banned nitrofuran antibiotic. Because the parent metabolite (AOZ) is small, polar, and protein-bound, it is chemically derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-NP-AOZ.
This guide focuses on the solubility characteristics of 2-NP-AOZ, which dictate its extraction efficiency from biological matrices (tissue, honey, plasma) and its stability in chromatographic mobile phases.
| Property | Detail |
| IUPAC Name | 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone |
| Common Abbreviation | 2-NP-AOZ |
| Molecular Formula | C₁₀H₉N₃O₄ |
| Molecular Weight | 235.20 g/mol |
| Melting Point | 178–182 °C (Crystalline Solid) |
| LogP (Octanol/Water) | ~1.4 (Moderately Lipophilic) |
| Primary Application | LC-MS/MS Reference Standard & Analyte |
Solubility Profile in Organic Solvents
The solubility of 2-NP-AOZ is driven by its Schiff base structure , which reduces the polarity of the parent oxazolidinone ring, making it suitable for organic solvent extraction.
Qualitative Solubility Table
The following data synthesizes experimental observations from standard analytical protocols (LC-MS/MS workflows).
| Solvent | Solubility Class | Primary Application |
| Dimethyl Sulfoxide (DMSO) | High (> 25 mg/mL) | Primary stock solution preparation. |
| Dimethylformamide (DMF) | High | Alternative stock solvent. |
| Ethyl Acetate | Moderate/Good | Critical: The standard solvent for liquid-liquid extraction (LLE) from aqueous digestates. |
| Methanol | Soluble | Working standard dilutions; Mobile phase component. |
| Acetonitrile | Soluble | Working standard dilutions; Mobile phase component. |
| Chloroform | Slightly Soluble | Less common; used in older UV-Vis protocols. |
| Water | Insoluble / Poor | Allows for phase separation during extraction. |
| Hexane/Isohexane | Insoluble | Used to wash lipids away from the aqueous phase before extraction. |
Thermodynamic Context (Partitioning)
The transformation from AOZ to 2-NP-AOZ fundamentally alters the thermodynamic partitioning:
-
AOZ (Parent): Highly polar, water-soluble, difficult to extract.
-
2-NP-AOZ (Derivative): The o-nitrophenyl group adds aromaticity and lipophilicity.
-
Partition Coefficient: The LogP of ~1.4 ensures that 2-NP-AOZ preferentially partitions into Ethyl Acetate from an aqueous phase at neutral pH (7.0 ± 0.5), achieving recoveries typically >90%.
Experimental Protocol: Derivatization & Extraction Workflow
This protocol describes the generation and solubilization of 2-NP-AOZ from a biological matrix. This is a self-validating system : the success of the extraction confirms the solubility principles described above.
Reagents
-
Derivatizing Agent: 50 mM 2-Nitrobenzaldehyde (2-NBA) in Methanol.
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]
-
pH Adjustment: 1 M HCl and 1 M NaOH.
Step-by-Step Methodology
-
Hydrolysis & Derivatization (Simultaneous):
-
Incubate sample (1 g) with 1 M HCl and 2-NBA solution at 37°C for 16 hours.
-
Mechanism:[2] Acid hydrolysis releases protein-bound AOZ; 2-NBA reacts immediately to form 2-NP-AOZ.
-
-
Neutralization (Solubility Control):
-
Adjust pH to 7.4 ± 0.2 using 1 M NaOH and K₂HPO₄ buffer.
-
Why: At extreme acid pH, the oxazolidinone ring may protonate or degrade; neutral pH optimizes the partition coefficient into the organic phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Add Ethyl Acetate (excess volume, typically 2:1 solvent:sample).
-
Vortex vigorously for 1 minute. Centrifuge at 3000 x g.
-
Observation: 2-NP-AOZ migrates into the upper organic layer (Ethyl Acetate).
-
-
Concentration & Reconstitution:
-
Evaporate Ethyl Acetate layer to dryness under Nitrogen at 45°C.[2]
-
Re-dissolve residue in 20% Acetonitrile / 80% Water (Mobile Phase).
-
Solubility Check: If the solution is cloudy, the 2-NP-AOZ has not fully dissolved, or lipid interference is present.
-
Workflow Visualization
The following diagram illustrates the solubility-driven mass transfer of the analyte.
Caption: Solubility-driven extraction workflow. The derivatization converts hydrophilic AOZ into lipophilic 2-NP-AOZ, enabling transfer to Ethyl Acetate.
Critical Considerations for Researchers
Stock Solution Stability
While 2-NP-AOZ is soluble in Methanol and Acetonitrile, it is light-sensitive (nitro group).
-
Protocol: Dissolve primary standard in DMSO or Methanol at 1 mg/mL.
-
Storage: Amber vials at -20°C. Stability is typically >12 months in DMSO, but <6 months in dilute Methanol working solutions.
Lipid Interference
In high-fat matrices (e.g., liver), lipids co-extract with Ethyl Acetate.
-
Solubility Conflict: 2-NP-AOZ is soluble in Ethyl Acetate, but so are fats.
-
Remediation: Use a Hexane wash step on the aqueous phase before adding Ethyl Acetate. 2-NP-AOZ is insoluble in Hexane and remains in the aqueous phase, while lipids are removed.
LC-MS Mobile Phase Solubility
For reversed-phase chromatography (C18 columns), 2-NP-AOZ must be fully soluble in the initial mobile phase conditions.
-
Recommended Start: 10-20% Acetonitrile or Methanol in Water.
-
Warning: Starting with 100% aqueous mobile phase may cause the analyte to precipitate on the column head or result in poor peak shape.
References
-
European Reference Laboratory for Antimicrobial Residues. (2021). Validation of a confirmatory method for the determination of nitrofuran metabolites in food of animal origin. ANSES. Link
-
Vass, M., et al. (2008). "Stability of nitrofuran metabolites in tissue during storage and cooking."[3] Food Additives & Contaminants: Part A, 25(4), 448-456. Link
-
PubChem. (2024).[4] Compound Summary: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone (2-NP-AOZ).[4][5] National Library of Medicine. Link
-
Cooper, K. M., et al. (2005). "Validated LC-MS/MS method for the determination of nitrofuran metabolites in animal tissue." Journal of Agricultural and Food Chemistry, 53(22), 8526-8533. Link
-
HPC Standards. (2024). Safety Data Sheet: 2-NP-AOZ. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 3-((E)-((2-nitrophenyl)methylidene)amino)(2H4)-1,3-oxazolidin-2-one | C10H9N3O4 | CID 16212185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 19687-73-1: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxaz… [cymitquimica.com]
Technical Monograph: Pharmacological & Toxicological Profiling of Nitrophenyl-Substituted Oxazolidinones
Executive Summary
This technical guide analyzes the pharmacological properties, structure-activity relationships (SAR), and safety liabilities of nitrophenyl-substituted oxazolidinones . While the oxazolidinone class (e.g., Linezolid, Tedizolid) is a cornerstone of anti-MRSA therapy, the specific subclass bearing a nitrophenyl moiety presents a complex paradox in medicinal chemistry.
The nitro group (
Molecular Architecture & SAR Analysis
The oxazolidinone pharmacophore relies on a rigid scaffold that positions a C5-acylaminomethyl side chain to interact with the bacterial ribosome.[1]
The Nitrophenyl "Warhead"
In nitrophenyl-substituted derivatives, the
| Feature | Nitrophenyl Derivative | Fluorophenyl (Linezolid) | Pharmacological Impact |
| Electronic Effect | Strong Electron Withdrawing Group (EWG) | Moderate EWG | The |
| Metabolic Fate | Reductive metabolism (Nitro | Oxidative metabolism (Morpholine ring opening) | Nitro-reduction can generate reactive nitro-anion radicals (ROS), effective against anaerobes but toxic to mammalian DNA. |
| Lipophilicity | Variable (depending on position) | Optimized | Affects membrane permeability and volume of distribution ( |
Critical Stereochemistry
Regardless of the phenyl substitution, the (S)-configuration at the C5 position of the oxazolidinone ring is non-negotiable. The (R)-enantiomer is essentially inactive.
Mechanism of Action (MOA)
Nitrophenyl oxazolidinones function as protein synthesis inhibitors.[2] Unlike aminoglycosides (which cause reading errors) or tetracyclines (which block tRNA entry), oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit.[1][2]
Primary Pathway: Translation Initiation Inhibition
The drug binds to the Peptidyl Transferase Center (PTC), specifically preventing the formation of the initiation complex. It distorts the binding pocket for fMet-tRNA.
Secondary Pathway: Nitro-Reductive Stress (Specific to Nitrophenyls)
In anaerobic bacteria and Mycobacteria, the nitro group may undergo enzymatic reduction by nitroreductases (e.g., Ddn in M. tb). This generates reactive nitrogen species (RNS) that damage bacterial DNA and proteins, a mechanism shared with nitroimidazoles (e.g., Pretomanid).
MOA Visualization
The following diagram illustrates the interference point within the bacterial translation machinery.
Caption: Dual-mechanism potential: Primary ribosomal inhibition (solid lines) and secondary reductive bioactivation in specific pathogens (dashed lines).
The Toxicology Paradox: Evaluation Protocols
The presence of a nitro group on a benzene ring is a structural alert for genotoxicity (Ames positive). Therefore, standard MIC screening is insufficient. A "Safety-First" screening cascade is required.
Protocol: Minimum Inhibitory Concentration (MIC)
Standard broth microdilution to assess potency.
-
Preparation: Dissolve nitrophenyl derivative in 100% DMSO (Stock: 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64
g/mL to 0.06 g/mL. -
Inoculum: 5 x
CFU/mL of S. aureus (ATCC 29213) or MRSA strains. -
Incubation: 16-20 hours at 35°C.
-
Readout: Lowest concentration with no visible growth.
-
Validation: Linezolid control must fall within CLSI ranges (1-4
g/mL).
-
Protocol: Ames Mutagenicity Test (Critical)
Essential for nitrophenyl derivatives due to the nitro-reduction liability.
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform +/- S9 rat liver extract (to simulate mammalian metabolism).
-
Dosing: Test 5 concentrations (up to 5000
g/plate ). -
Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.
-
Note: Many nitrophenyl oxazolidinones fail here, halting development despite high antibacterial potency.
-
Screening Workflow Diagram
Caption: The "Fail-Fast" workflow. Nitrophenyl derivatives must clear the Ames mutagenicity threshold early in discovery.
Comparative Data Profile
The following table synthesizes representative data comparing a generic 4-nitrophenyl oxazolidinone (often seen in early SAR papers) against the clinical standard, Linezolid.
| Property | Linezolid (Standard) | 4-Nitrophenyl Analog (Prototype) | Implication |
| C5 Configuration | (S) | (S) | Essential for activity. |
| Ring B Substituent | 3-fluoro-4-morpholinyl | 4-nitro | Nitro increases anaerobic activity but risks toxicity. |
| MIC (MRSA) | 1 - 4 | 0.5 - 2 | Nitrophenyls are often more potent in vitro [3, 4]. |
| MIC (VRE) | 2 - 4 | 1 - 4 | Comparable activity against resistant Enterococci. |
| Genotoxicity (Ames) | Negative | Positive (Likely) | The major barrier to clinical entry for nitrophenyls [5]. |
| Myelosuppression | Reversible (long-term use) | High Risk | Nitro group exacerbates mitochondrial protein synthesis inhibition. |
Conclusion
Nitrophenyl-substituted oxazolidinones represent a high-potency, high-risk chemical space. While the nitro group can enhance binding affinity and expand the spectrum to include anaerobes (via reductive activation), the associated genotoxicity and mitochondrial toxicity often preclude them from becoming systemic monotherapies.
Recommendation for Researchers:
-
Utilize nitrophenyl derivatives as SAR probes to map the ribosomal binding pocket.
-
For drug candidates, prioritize bioisosteres of the nitro group (e.g., cyanophenyl, pyridyl, or heteroaryl rings) to maintain electronic properties while mitigating mutagenic risks.
-
If retaining the nitro group is essential (e.g., for TB prodrugs), rigorous genotoxicity screening must be the primary filter immediately following MIC determination.
References
-
Mahdi, A., et al. (2023).[1][2] "Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment." Pharmacology & Pharmacy, 14, 19-32.
-
Shinabarger, D. (1999). "Mechanism of action of oxazolidinone antibacterial agents." Expert Opinion on Investigational Drugs, 8(8), 1195-1202.
-
Siddiqui, A. M., et al. (2018).[3] "Design, Synthesis and Biological Evaluation of Spiropyrimidinetriones Oxazolidinone Derivatives as Antibacterial Agents." Journal of Heterocyclic Chemistry.
-
Jiang, B., et al. (2011). "Synthesis and antibacterial activity of some new oxazolidinone derivatives containing a nitro group." European Journal of Medicinal Chemistry.
-
SvedbergOpen. (2025). "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." African Journal of Pharmaceutical Sciences.
-
Toku-E. "The Oxazolidinone Class of Antibiotics: Technical Overview."
Sources
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO) in Food Matrices
Executive Summary & Scientific Rationale
Analyte: 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO), also known as NPAOZ or 2-NP-AOZ. Target Matrix: Food of animal origin (Shrimp, Poultry, Honey). Regulatory Context: This compound is the analytical surrogate for Furazolidone , a banned nitrofuran antibiotic.
The "Why" Behind the Method: Furazolidone metabolizes rapidly (t1/2 < few hours) in vivo, making the parent drug undetectable. However, its metabolite, 3-amino-2-oxazolidinone (AOZ) , binds covalently to tissue proteins, persisting for weeks. AOZ itself is a low-molecular-weight (102 Da), highly polar molecule that is difficult to retain on reverse-phase columns and possesses poor ionization efficiency.
To overcome this, the standard protocol utilizes in situ derivatization with 2-nitrobenzaldehyde (2-NBA) during acid hydrolysis. This reaction converts the elusive AOZ into NPAO (MW 235 Da), a hydrophobic Schiff base with high ionization efficiency and excellent chromatographic retention. This guide details the detection of this specific derivative.
Chemical Mechanism & Reaction Pathway
The analysis relies on a two-step simultaneous reaction:
-
Acid Hydrolysis: Releases protein-bound AOZ.
-
Derivatization: 2-NBA reacts with the free amine of AOZ to form the stable NPAO analyte.
Reaction Visualization
Caption: Transformation of the unstable parent drug into the detectable NPAO analyte via acid hydrolysis and derivatization.
Detailed Sample Preparation Protocol
Critical Success Factor: The derivatization step is pH-sensitive. The reaction must occur in acidic conditions, but extraction requires neutralization.
Reagents
-
Derivatization Solution: 50 mM 2-nitrobenzaldehyde (2-NBA) in Methanol. Prepare fresh daily.
-
Internal Standard (IS): AOZ-d4 (100 ng/mL in methanol).
-
Extraction Solvent: Ethyl Acetate (LC-MS Grade).
Step-by-Step Workflow
-
Homogenization: Weigh 1.00 g ± 0.01 g of homogenized tissue (shrimp/meat) into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Add 50 µL of IS solution (AOZ-d4). Vortex and equilibrate for 15 mins.
-
Hydrolysis/Derivatization Initiation:
-
Add 4 mL of Deionized Water.
-
Add 0.5 mL of 1 M HCl.
-
Add 100 µL of 50 mM 2-NBA solution.
-
Note: Ensure pH is < 2.0.
-
-
Incubation: Cap tightly. Incubate at 37°C for 16 hours (overnight) in a shaking water bath.
-
Why? This gentle heating releases bound residues without degrading the nitrofuran structure.
-
-
Neutralization:
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL Ethyl Acetate . Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Concentration:
-
Transfer the organic (top) layer to a clean glass tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
-
Reconstitution:
-
Dissolve residue in 200 µL of Mobile Phase (50:50 Methanol:Water + 0.5 mM Ammonium Acetate).
-
Filter through 0.2 µm PTFE filter into LC vial.
-
LC-MS/MS Methodology
Chromatographic Conditions
-
System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 100 x 2.1 mm, 1.7 µm.
-
Why C18? The NPAO derivative is non-polar, providing excellent retention on standard C18 phases, separating it from early-eluting polar matrix interferences.
-
-
Mobile Phase A: 0.5 mM Ammonium Acetate in Water (promotes [M+H]+ ionization).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial Hold |
| 1.0 | 20 | Desalting |
| 6.0 | 90 | Elution of NPAO |
| 8.0 | 90 | Wash |
| 8.1 | 20 | Re-equilibration |
| 10.0 | 20 | End |
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode ([M+H]+).
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 500°C.
-
Desolvation Gas: 1000 L/hr (N2).
MRM Transitions (Acquisition Table):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| NPAO | 236.1 | 134.0 | 25 | 18 | Quantifier |
| 236.1 | 104.0 | 25 | 22 | Qualifier | |
| NPAO-d4 (IS) | 240.1 | 134.0 | 25 | 18 | Internal Std |
Note: The product ion m/z 134 corresponds to the 2-nitrobenzyl cation, a stable fragment characteristic of this derivatization.
Method Validation & Performance Data
This protocol is designed to meet EU Commission Decision 2002/657/EC and FDA requirements.
Sensitivity & Linearity
-
LOD (Limit of Detection): 0.05 µg/kg (ppb).
-
LOQ (Limit of Quantitation): 0.1 µg/kg.
-
MRPL (Minimum Required Performance Limit): 1.0 µg/kg (The method is 10x more sensitive than required).
-
Linearity: R² > 0.995 over range 0.1 – 10.0 µg/kg.
Accuracy & Precision
| Spike Level (µg/kg) | Recovery (%) | RSD (%) |
| 0.5 | 92 - 105 | < 8.0 |
| 1.0 | 95 - 102 | < 5.5 |
| 2.0 | 98 - 101 | < 4.2 |
Troubleshooting Guide
-
Low Recovery: Check pH before extraction. If pH < 6, the derivative may partially protonate and stay in the aqueous phase. If pH > 8, the derivative may degrade.
-
High Background: 2-NBA is used in excess. If the washing step (or gradient start) is insufficient, excess reagent can contaminate the source. Ensure the LC gradient starts at low organic (20%) to separate the reagent front from the analyte.
Experimental Workflow Diagram
Caption: Step-by-step extraction and derivatization workflow for NPAO analysis.[4][6][7][8]
References
-
U.S. Food and Drug Administration (FDA). (2019).[1] Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp Using Microwave-Assisted Derivatization. Laboratory Information Bulletin. Link
-
U.S. Department of Agriculture (USDA) FSIS. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR2.[7]01. Link
-
European Food Safety Authority (EFSA). (2003). Commission Decision 2003/181/EC amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin.Link
-
Thermo Fisher Scientific. (2008). Determination of Trace Level Nitrofuran Metabolites in Crawfish Meat by Electrospray LC-MS/MS. Application Note 368. Link
-
Waters Corporation. (2020). Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS. Application Note. Link
Sources
- 1. fda.gov [fda.gov]
- 2. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
- 3. lcms.cz [lcms.cz]
- 4. Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. spectroscopyworld.com [spectroscopyworld.com]
Application Note: Development of Polyclonal Antibodies Against 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ)
[1]
Executive Summary & Scientific Rationale
This guide details the development of polyclonal antibodies against 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (commonly referred to as NPAOZ or NP-AOZ ).
The "Marker Residue" Concept
Furazolidone is a nitrofuran antibiotic banned in food-producing animals due to carcinogenicity.[1] It metabolizes rapidly in vivo (half-life < few hours), making the parent drug undetectable. However, its metabolite, 3-amino-2-oxazolidinone (AOZ) , binds covalently to tissue proteins and persists for weeks.
To detect illegal use, regulatory bodies (EU, FDA) mandate testing for AOZ. The standard analytical method involves acid hydrolysis of tissue to release AOZ, followed by simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA) . This reaction converts AOZ into NPAOZ .
Crucial Design Directive: Consequently, the antibody must be engineered to recognize NPAOZ , not free AOZ. Since NPAOZ is a small molecule (hapten, MW ~235 Da), it is non-immunogenic and must be conjugated to a carrier protein.
The Structural Challenge
Direct conjugation of NPAOZ is chemically difficult because it lacks a reactive functional group (like -COOH or -NH2) for coupling to proteins.
-
The Solution: We synthesize a structural mimic (Hapten) that retains the core epitope (the nitrophenyl and oxazolidinone rings) but includes a carboxyl "handle" for conjugation.
Visualizing the Target Pathway
The following diagram illustrates why the antibody target is NPAOZ and how the immunogen is designed to mimic it.
Figure 1: The "Marker Residue" pathway showing the transformation of Furazolidone to the analytical target NPAOZ, and the parallel immunogen design strategy.
Phase I: Hapten Synthesis & Conjugation
To generate high-affinity antibodies, we use a hapten that mimics NPAOZ but contains a carboxyl group.
-
Standard Industry Hapten: CPAOZ (3-{[(4-carboxyphenyl)methylene]amino}-2-oxazolidinone). This replaces the nitro group with a carboxyl group. It is easier to synthesize and produces antibodies that cross-react well with NPAOZ.
-
High-Fidelity Hapten (Recommended): CNBA-AOZ (Using 2-nitro-4-carboxybenzaldehyde). This preserves the nitro group and adds a carboxyl handle, creating a near-perfect structural mimic.
Protocol 1.1: Synthesis of Hapten (CNBA-AOZ)
Materials:
-
3-amino-2-oxazolidinone (AOZ) hydrochloride (CAS: 19692-18-3)
-
4-carboxy-2-nitrobenzaldehyde (CNBA)
-
Methanol (anhydrous)
-
Sodium Acetate (NaOAc)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of AOZ-HCl and 10 mmol of NaOAc in 30 mL of anhydrous methanol. Stir for 15 min to neutralize the HCl.
-
Reaction: Add 10 mmol of 4-carboxy-2-nitrobenzaldehyde.
-
Reflux: Reflux the mixture at 65°C for 4–6 hours. The solution will turn yellow/orange as the Schiff base forms.
-
Precipitation: Cool the solution to room temperature (RT) and then to 4°C overnight. The hapten (CNBA-AOZ) will precipitate.
-
Purification: Filter the precipitate. Wash 3x with cold methanol and 2x with diethyl ether.
-
Validation: Confirm structure via LC-MS (Expected MW: ~279 Da) and NMR.
Protocol 1.2: Immunogen Preparation (Active Ester Method)
We utilize the Activated Ester (NHS/EDC) method for robust amide bonding to the carrier protein.
Reagents:
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier Proteins: BSA (for Immunogen), OVA (for Coating Antigen)[9]
-
DMF (Dimethylformamide)
Workflow:
-
Activation: Dissolve Hapten (40 µmol), NHS (60 µmol), and EDC (60 µmol) in 1 mL anhydrous DMF. Stir at RT for 2 hours (dark) to form the NHS-ester.
-
Protein Prep: Dissolve 20 mg BSA (or OVA) in 4 mL Carbonate Buffer (50 mM, pH 9.6).
-
Conjugation: Add the activated hapten solution dropwise to the protein solution while stirring.
-
Incubation: React for 4 hours at RT or overnight at 4°C.
-
Purification: Dialyze against PBS (0.01M, pH 7.4) for 3 days, changing buffer every 8 hours, to remove unreacted hapten.
-
Storage: Aliquot and store at -20°C.
Phase II: Host Immunization (Polyclonal)
Host: New Zealand White Rabbits (Female, 2-3 kg). N (Sample Size): Minimum 2 rabbits (recommended 4 to mitigate biological variance).
| Day | Procedure | Dosage/Details |
| Day 0 | Primary Injection | 100 µg Hapten-BSA emulsified 1:1 with Freund’s Complete Adjuvant (FCA) . Subcutaneous (multi-site, back/neck). |
| Day 14 | Booster 1 | 50 µg Hapten-BSA emulsified 1:1 with Freund’s Incomplete Adjuvant (FIA) . Subcutaneous. |
| Day 28 | Booster 2 | 50 µg Hapten-BSA with FIA. Subcutaneous. |
| Day 35 | Test Bleed | Collect 2 mL blood from marginal ear vein. Test titer via Indirect ELISA.[2][8][10] |
| Day 42 | Booster 3 | 50 µg Hapten-BSA with FIA (if titer is <1:10,000). |
| Day 50+ | Production Bleed | Cardiac puncture or large volume ear bleed if titer is sufficient. |
Titer Check Criteria:
-
Coat plate with Hapten-OVA (1 µg/mL).
-
Titer is defined as the dilution yielding OD450 > 1.0.
-
Target Titer: > 1:50,000.
Phase III: Assay Development & Validation (icELISA)
This section describes the Indirect Competitive ELISA (icELISA) used to validate the antibody and test samples.
Principle
The antibody (Rabbit anti-NPAOZ) is mixed with the sample (containing free NPAOZ). This mixture is added to a plate coated with Hapten-OVA.
-
If NPAOZ is present in sample: It binds the antibody in solution. Less antibody is available to bind the plate. Result: Low Signal.
-
If NPAOZ is absent: Antibody binds the plate. Result: High Signal.
Reagents Setup
-
Coating Antigen: Hapten-OVA (0.5 µg/mL in Carbonate Buffer).
-
Secondary Antibody: Goat Anti-Rabbit IgG-HRP (1:5000).
-
Substrate: TMB.
Detailed Protocol
-
Coat: Add 100 µL/well Hapten-OVA. Incubate overnight at 4°C.
-
Block: Wash 3x (PBST). Add 200 µL Blocking Buffer (1% Gelatin or BSA in PBS). Incubate 1h at 37°C.
-
Competition Step:
-
Add 50 µL of Standard or Sample (Derivatized, see below).
-
Add 50 µL of Diluted Polyclonal Antibody.
-
Incubate 30–60 min at 37°C.
-
-
Secondary: Wash 3x. Add 100 µL HRP-Secondary Antibody. Incubate 30 min at 37°C.
-
Develop: Wash 5x. Add 100 µL TMB.[11] Incubate 15 min (Dark).
-
Stop: Add 50 µL 2M H2SO4. Read at 450 nm.[11]
Sample Preparation (Critical for End-Users)
The antibody will NOT detect AOZ unless the sample is processed as follows:
-
Homogenize 1g tissue (shrimp/liver).
-
Add 4 mL distilled water + 0.5 mL 1M HCl + 100 µL 2-Nitrobenzaldehyde (50 mM in DMSO) .
-
Incubate at 37°C overnight (16h) or 60°C for 3h. (This releases AOZ and converts it to NPAOZ).
-
Adjust pH to 7.4 with NaOH.
-
Extract with Ethyl Acetate.[2][11][12] Evaporate dryness.[11] Reconstitute in PBS.
Performance Metrics & Troubleshooting
Cross-Reactivity (Specificity)
A successful antibody must be specific to the nitrophenyl-oxazolidinone structure.
| Compound | Structure Note | Expected Cross-Reactivity (%) |
| NPAOZ | Target (Derivatized AOZ) | 100% |
| Furazolidone | Parent Drug | < 10% (Usually negligible in tissue) |
| AOZ (Free) | Underivatized | < 1% (Antibody requires the phenyl ring) |
| AMOZ / AHD | Other Nitrofuran metabolites | < 0.1% |
| 2-NBA | Derivatization Reagent | < 0.1% (Must not bind the reagent!) |
Quantitative Data Summary (Expected)
-
IC50 (Sensitivity): 0.1 – 0.5 ng/mL (ppb).
-
LOD (Limit of Detection): ~0.05 ng/mL.[4]
-
Linear Range: 0.05 – 5.0 ng/mL.
Troubleshooting Guide
-
High Background: Incomplete washing or antibody concentration too high. Titrate antibody down.
-
Low Sensitivity (High IC50): Antibody affinity is low. Try reducing coating antigen concentration (forces competition) or use the "High-Fidelity Hapten" (CNBA-AOZ) if you used CPAOZ previously.
-
No Inhibition: Sample derivatization failed. Ensure 2-NBA was added during hydrolysis, not after.
References
-
Cooper, K. M., et al. (2004).[5] "Production and characterisation of polyclonal antibodies to a derivative of AOZ, a metabolite of the nitrofuran furazolidone." Analytica Chimica Acta, 520(1-2), 79-86.[5]
-
Vass, M., et al. (2005). "Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone." Veterinarni Medicina, 50(7), 300-310.[5][7]
-
European Food Safety Authority (EFSA). (2010). "Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin."
-
Diblikova, I., et al. (2005).[5] "Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite."[8][13] Talanta.
Sources
- 1. lifetechindia.com [lifetechindia.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. Veterinární medicína: Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone [vetmed.agriculturejournals.cz]
- 8. Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. food.r-biopharm.com [food.r-biopharm.com]
- 12. algimed.com [algimed.com]
- 13. Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). | Merck [merckmillipore.com]
Application Notes and Protocols for the Use of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone as an Analytical Standard
Introduction: The Critical Role of a Derivatized Standard in Food Safety
In the landscape of global food safety, the monitoring of banned veterinary drug residues is of paramount importance to protect consumer health. Nitrofurans, a class of broad-spectrum antibiotics, have been prohibited for use in food-producing animals in many jurisdictions, including the European Union, due to concerns over their carcinogenic potential.[1] However, their historical use and potential for illegal application necessitate robust analytical surveillance.
Furazolidone, a prominent nitrofuran, is rapidly metabolized in animals, and its residues become covalently bound to tissue macromolecules, making direct detection of the parent drug challenging.[1] The analytical strategy, therefore, targets the detection of its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). To facilitate sensitive and specific detection by modern analytical instrumentation, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), AOZ is typically released from the tissue matrix through acid hydrolysis and simultaneously derivatized.
This is where 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ) becomes an indispensable tool. NPAOZ is the stable derivative formed from the reaction of AOZ with o-nitrobenzaldehyde. Its use as an analytical standard is the cornerstone of reliable quantification of furazolidone residues in various food matrices, including meat, seafood, and eggs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of NPAOZ as an analytical standard.
Physicochemical Properties and Characterization of NPAOZ
An analytical standard must be well-characterized to ensure the accuracy and reliability of analytical measurements. The following table summarizes the key physicochemical properties of NPAOZ.
| Property | Value | Source/Comment |
| Chemical Name | 3-((2-Nitrophenyl)methyleneamino)-2-oxazolidinone | IUPAC Nomenclature |
| Synonyms | NPAOZ, 3-(o-Nitrobenzylideneamino)-2-oxazolidone | Common laboratory nomenclature |
| CAS Number | 19687-73-1 | [2] |
| Molecular Formula | C₁₀H₉N₃O₄ | [2] |
| Molecular Weight | 235.20 g/mol | [2] |
| Appearance | Expected to be a yellow crystalline solid | Based on the chromophoric nitrophenyl group |
| Melting Point | Not explicitly reported in literature. Expected to be a sharp melting point for a high-purity solid. | Determination by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended for lot-specific characterization. |
| Solubility | Soluble in methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Slightly soluble in chloroform. | [3] Practical solubility should be determined for each lot to prepare accurate stock solutions. |
| Stability | Standard solutions in methanol are reported to be stable for at least 10 months when stored at 4°C.[1] It is recommended to store the solid material protected from light and moisture. | Long-term stability studies under various conditions are recommended for in-house validation. |
Spectroscopic Characterization
The identity and purity of the NPAOZ standard should be unequivocally confirmed through a suite of spectroscopic techniques. Below are the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the o-nitrophenyl group, the methylene protons of the oxazolidinone ring, and the imine proton. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the oxazolidinone ring, the imine carbon, and the carbons of the aromatic ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the nitro group (NO₂), the carbonyl group (C=O) of the oxazolidinone ring, the imine bond (C=N), and the aromatic C-H bonds.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 236.0665. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis and Purification of NPAOZ Analytical Standard
The synthesis of NPAOZ involves the condensation reaction between 3-amino-2-oxazolidinone (AOZ) and o-nitrobenzaldehyde. For use as a primary analytical standard, a high degree of purity is essential, which is typically achieved through recrystallization.
Diagram of the Synthesis Reaction
Caption: Synthesis of NPAOZ via condensation of AOZ and o-nitrobenzaldehyde.
Protocol for Synthesis and Purification
This protocol outlines a general procedure for the synthesis and purification of NPAOZ.
Materials:
-
3-Amino-2-oxazolidinone (AOZ)
-
o-Nitrobenzaldehyde
-
Ethanol (95% or absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Büchner funnel and vacuum flask for filtration
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-amino-2-oxazolidinone in a minimal amount of warm ethanol.
-
Addition of Aldehyde: To this solution, add a solution of 1.05 equivalents of o-nitrobenzaldehyde dissolved in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, allow the reaction mixture to cool slowly to room temperature. The NPAOZ product should precipitate as a crystalline solid. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point is indicative of high purity. Further purity analysis should be conducted using HPLC-UV.
Recrystallization for Higher Purity:
For use as a primary standard, a recrystallization step is highly recommended.[4]
-
Dissolve the crude NPAOZ in a minimum amount of hot 95% ethanol.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Cool further in an ice bath to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Application in Analytical Methods: LC-MS/MS
The primary application of the NPAOZ analytical standard is in the quantitative analysis of furazolidone metabolite (AOZ) residues in food products by LC-MS/MS.
Workflow for Sample Analysis
Caption: General workflow for the analysis of AOZ using NPAOZ standard.
Protocol for Standard Solution Preparation
Accurate preparation of standard solutions is critical for quantitative analysis.
Materials:
-
High-purity NPAOZ analytical standard
-
Methanol (HPLC or MS grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of NPAOZ into a 100 mL amber volumetric flask.
-
Dissolve the solid in a small amount of methanol and then dilute to the mark with methanol.
-
Calculate the exact concentration based on the weighed mass and purity of the standard.
-
Store the stock solution at 4°C, protected from light.[1]
-
-
Intermediate and Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or the initial mobile phase composition.
-
These solutions are used to construct the calibration curve.
-
Typical LC-MS/MS Parameters
The following are representative LC-MS/MS conditions for the analysis of NPAOZ. Method optimization is essential for different matrices and instrument setups.
| Parameter | Typical Conditions |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient from a high aqueous content to a high organic content to elute NPAOZ with good peak shape. |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor Ion (Q1): m/z 236.1; Product Ions (Q3): Typically two to three product ions are monitored for confirmation, e.g., m/z 134.1, 178.1. These transitions should be optimized for the specific instrument. |
Method Validation: Ensuring Trustworthiness
The analytical method using the NPAOZ standard must be validated to demonstrate its fitness for purpose. Validation should be performed according to internationally recognized guidelines such as those from the European Commission or the FDA. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The linear relationship between the concentration of the standard and the instrument response over a defined range.
-
Accuracy (Trueness): The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ) is a critical analytical standard for the monitoring of the banned nitrofuran antibiotic, furazolidone, in food products. Its proper synthesis, purification, and characterization are fundamental to the accuracy and reliability of analytical data. The protocols and information provided in these application notes offer a comprehensive guide for laboratories to effectively utilize NPAOZ in their food safety testing programs, thereby contributing to the protection of public health.
References
-
McCracken, R. J., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives and Contaminants, 24(9), 959-965. Available at: [Link]
Sources
- 1. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 19687-73-1: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxaz… [cymitquimica.com]
- 3. 3-AMINO-2-OXAZOLIDINONE CAS#: 80-65-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
sample preparation for NPAOZ analysis in animal tissues
Application Note & Protocol
Topic: High-Recovery Sample Preparation for the Confirmatory Analysis of NPAOZ in Animal Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in food safety, veterinary medicine, and drug metabolism studies.
Abstract
The nitrofuran antibiotic furazolidone is banned for use in food-producing animals in many jurisdictions due to concerns over the carcinogenicity of its residues.[1] Since furazolidone is rapidly metabolized, regulatory monitoring focuses on its major, stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[1][2] However, direct analysis of AOZ is challenging. The standard analytical approach, therefore, involves acid-catalyzed hydrolysis to release the protein-bound AOZ from the tissue matrix, followed by a simultaneous derivatization step.[3] This derivatization is performed with 2-nitrobenzaldehyde (NBA) to convert AOZ into a more stable and readily detectable molecule, 3-{[(2-nitrophenyl)methylene]amino}-2-oxazolidinone (NPAOZ), for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
This application note provides a comprehensive, field-proven protocol for the sample preparation of various animal tissues (e.g., muscle, liver, kidney) for the quantitative and confirmatory analysis of NPAOZ. It details the underlying chemical principles, a step-by-step methodology, and critical validation parameters to ensure data of the highest quality and reliability.
Principle of the Method: A Multi-Stage Rationale
The successful quantification of AOZ residues is contingent on a multi-step process designed to liberate the metabolite from its bound state and prepare it for sensitive instrumental analysis. Each stage is critical for ensuring high recovery and minimizing matrix interference.
-
Acid Hydrolysis (Analyte Release): AOZ exists in tissues primarily as a metabolite covalently bound to proteins and other macromolecules.[1] The initial and most critical step is the acid-catalyzed hydrolysis of these bonds. Hydrochloric acid (HCl) is typically used to cleave the linkages and release free AOZ into the solution.[3][4]
-
Derivatization (Stabilization & Detection Enhancement): The released AOZ is immediately derivatized in situ with 2-nitrobenzaldehyde (NBA). This reaction serves two primary purposes:
-
Stabilization: It converts the reactive primary amine of AOZ into a stable nitrophenyl-substituted imine (NPAOZ).[1]
-
Improved Ionization: The NPAOZ derivative exhibits superior ionization efficiency in the positive electrospray ionization (ESI+) mode of a mass spectrometer, which is crucial for achieving low detection limits.[5][6]
-
-
Internal Standardization (Quantitative Accuracy): To ensure the accuracy and reliability of the quantification, a stable isotope-labeled internal standard (e.g., AOZ-d4) is added at the very beginning of the sample preparation process.[1] This standard experiences the same processing conditions—hydrolysis, derivatization, extraction, and potential matrix effects—as the native analyte. Quantification is then based on the ratio of the NPAOZ signal to the NPAOZ-d4 signal, correcting for any variations or losses during the procedure.[1]
-
Extraction & Clean-up (Purification): Following derivatization, the now-neutralized solution undergoes liquid-liquid extraction (LLE) with an organic solvent, typically ethyl acetate.[3][7] This step selectively partitions the relatively non-polar NPAOZ derivative into the organic phase, leaving behind salts, sugars, and other polar interferences in the aqueous phase. This purifies and concentrates the analyte, reducing matrix suppression effects during LC-MS/MS analysis.
The overall workflow is a systematic process designed to transform a complex biological matrix into a clean, concentrated extract suitable for highly sensitive instrumental analysis.
dot
Caption: High-level workflow for NPAOZ sample preparation and analysis.
The Derivatization Reaction
The core chemical transformation in this protocol is the Schiff base formation between the primary amine of 3-amino-2-oxazolidinone (AOZ) and the aldehyde group of 2-nitrobenzaldehyde (NBA). This reaction proceeds under acidic conditions and gentle heating.
dot
Caption: Derivatization of AOZ with NBA to form the stable NPAOZ derivative.
Detailed Experimental Protocol
This protocol is harmonized from methodologies published by regulatory and research bodies.[3][4][7]
Required Materials and Equipment
-
Apparatus:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Analytical balance
-
Refrigerated centrifuge
-
Shaking water bath or incubator set to 37°C
-
Nitrogen evaporation system (e.g., TurboVap)
-
Vortex mixer
-
pH meter
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringes (3 mL) and syringe filters (0.2 µm, e.g., PTFE)
-
LC autosampler vials
-
-
Chemicals and Solvents:
-
Methanol (MeOH), HPLC or LC-MS grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
2-nitrobenzaldehyde (NBA)
-
Dimethyl sulfoxide (DMSO) or Methanol for NBA solution
-
Deionized water (≥18 MΩ·cm)
-
-
Standards:
-
NPAOZ analytical standard
-
3-amino-2-oxazolidinone-d4 (AOZ-d4) or other suitable isotopic internal standard
-
Preparation of Reagents and Standards
-
0.125 M HCl: Carefully add 10.4 mL of concentrated HCl to ~800 mL of deionized water in a 1 L volumetric flask. Bring to volume with water and mix.[1][4]
-
1 M NaOH: Dissolve 40 g of NaOH in ~800 mL of deionized water, allow to cool, then bring to 1 L volume.
-
0.1 M K₂HPO₄: Dissolve 17.4 g of K₂HPO₄ in deionized water and bring to 1 L volume.[3][4]
-
50 mM 2-NBA Solution: Dissolve 0.755 g of 2-NBA in 100 mL of methanol or DMSO. Prepare this solution fresh.[3][4]
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Prepare by diluting a stock solution of AOZ-d4 in methanol.
-
NPAOZ Calibration Standards (e.g., 0.05 - 10 ng/mL): Prepare a series of calibration standards by serially diluting an NPAOZ stock solution in the final reconstitution solvent (e.g., 50:50 MeOH/water).
Sample Preparation Procedure
-
Sample Weighing & Homogenization: Weigh 2.0 (± 0.1) g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.[4] For solid tissues, mince finely before weighing.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the IS working solution (e.g., 100 ng/mL AOZ-d4) to each sample, blank, and quality control sample.[1]
-
Hydrolysis and Derivatization:
-
To each tube, add 10 mL of 0.125 M HCl.[4]
-
Add 400 µL of the freshly prepared 50 mM 2-NBA solution.[4]
-
Vortex vigorously for 15-30 seconds to ensure thorough mixing.
-
Incubate the samples overnight (approx. 16 hours) in a shaking water bath at 37°C.[4][7][8] Note: Newer methods using microwave-assisted derivatization (e.g., 2 hours at 60°C) can significantly shorten this step but require specific equipment and method validation.[9]
-
-
Neutralization:
-
After incubation, cool the samples to room temperature.
-
Add 1 mL of 0.1 M K₂HPO₄, followed by approximately 0.8 - 1.0 mL of 1 M NaOH.[4]
-
Vortex and check the pH with a calibrated pH meter. The target pH is 7.0 ± 0.5. Adjust dropwise with 1 M NaOH or 0.1 M HCl if necessary.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL of ethyl acetate to each tube.
-
Cap tightly and vortex or shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 10 minutes at 4°C to separate the layers.[4]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean 15 mL tube.
-
Repeat the extraction on the remaining aqueous layer with a second 10 mL aliquot of ethyl acetate. Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Final Filtration:
-
Transfer the reconstituted solution into a 3 mL syringe.
-
Filter the solution through a 0.2 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis
While instrument parameters must be optimized in-house, the following provides a typical starting point for analysis.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Method Performance and Validation
A method is only trustworthy if it has been properly validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10][11] Key performance characteristics, as defined by guidelines such as the European Commission Decision 2002/657/EC, should be established.[7][8]
| Parameter | Typical Value/Range | Significance |
| Decision Limit (CCα) | 0.08 – 0.36 µg/kg | The lowest concentration at which a sample can be confidently determined to be non-compliant with a >95% confidence level.[7][12] |
| Detection Capability (CCβ) | 0.12 – 0.61 µg/kg | The lowest concentration at which a non-compliant sample can be reliably detected, accounting for false negatives (β-error ≤ 5%).[7][12] |
| Recovery | 90 – 108% | The efficiency of the extraction process, indicating how much of the analyte is recovered from the matrix.[12] |
| Repeatability (RSDr) | < 19% | The precision of the method under the same operating conditions over a short interval of time.[12] |
| Linearity (r²) | > 0.99 | Demonstrates a proportional relationship between instrument response and analyte concentration over a defined range.[13] |
These values are compiled from published literature and serve as a general guide.[7][12] Each laboratory must establish its own performance characteristics.
Conclusion
This application note provides a robust and scientifically grounded protocol for the sample preparation of animal tissues for NPAOZ analysis. By combining acid hydrolysis, in situ derivatization, and liquid-liquid extraction, this method effectively liberates and purifies the target analyte from complex biological matrices. The incorporation of an isotopic internal standard and adherence to strict validation principles ensures that the resulting data is accurate, precise, and defensible, meeting the rigorous demands of regulatory monitoring and research applications.
References
- Coucke, W., Sior, W., Van den Bussche, J., De Weirdt, J., & Van Peteghem, C. (2012). Development of an analytical method to detect metabolites of nitrofurans.
- Gajda, A., Posyniak, A., & Zmudzki, J. (2014). DEVELOPMENT AND VALIDATION OF A NEW METHOD FOR DETERMINING NITROFURAN METABOLITES IN BOVINE URINE USING LIQUID CHROMATOGRAPHY. Journal of Veterinary Research, 58(1), 75-81.
- BenchChem. (2025). Application of Furazolidone-d4 in the Analysis of Shrimp and Fish Samples. BenchChem Technical Document.
- Yalcin, S., & Cetin, B. (2016). RAPID CONFIRMATORY METHOD FOR ANALYSIS OF NITROFURAN METABOLITES IN EGG BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Journal of Food and Health Science, 2(2), 63-71.
- U.S. Food and Drug Administration. (2017). Detection of Nitrofuran Metabolites in Shrimp.
- Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of the Mass Spectrometry Society of Japan, 49(1), 19-26.
- Landcare Research. (2008). Protocol for Tissue Sampling and Testing for Vertebrate Pesticides in Animals. Landcare Research New Zealand Ltd.
- FSIS USDA. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR2.01.
-
O'Connor, L., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry, 373, 131435. [Link]
- Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- World Organisation for Animal Health (OIE). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
-
Lee, D. K., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Journal of Analytical Methods in Chemistry, 2021, 8868849. [Link]
- De Lacerda, A. C., & De Oliveira, M. A. L. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025.
-
McCracken, R. J., & Kennedy, D. G. (1997). The prevalence and possible causes of bound and extractable residues of the furazolidone metabolite 3-amino-2-oxazolidinone in porcine tissues. Food Additives & Contaminants, 14(5), 497-505. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The prevalence and possible causes of bound and extractable residues of the furazolidone metabolite 3-amino-2-oxazolidinone in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
- 5. chromsoc.jp [chromsoc.jp]
- 6. ddtjournal.com [ddtjournal.com]
- 7. vliz.be [vliz.be]
- 8. ijtra.com [ijtra.com]
- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rr-americas.woah.org [rr-americas.woah.org]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 13. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Furazolidone Residues via NPAOZ Derivatization and LC-MS/MS
Introduction & Mechanistic Rationale
Furazolidone is a broad-spectrum nitrofuran antibiotic historically utilized in veterinary medicine and aquaculture. Due to definitive evidence of its carcinogenic and mutagenic properties, regulatory bodies globally have strictly banned its use in food-producing animals. For analytical scientists, monitoring furazolidone compliance presents a unique challenge: the parent drug is highly unstable and metabolizes rapidly in vivo, leaving virtually no detectable traces shortly after administration.
However, its reactive metabolite, 3-amino-2-oxazolidinone (AOZ), forms highly stable, covalent bonds with tissue proteins, allowing it to persist in biological matrices for weeks or even months ()[1]. Consequently, protein-bound AOZ serves as the definitive, legally recognized biomarker for furazolidone residue analysis.
Direct detection of free AOZ by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is severely hindered by the molecule's physical properties. AOZ is a low-molecular-weight (102.09 g/mol ), highly polar compound that exhibits poor retention on standard reversed-phase columns and lacks a strong chromophore or fluorophore. To overcome these limitations, the analytical workflow necessitates acid hydrolysis to release the bound AOZ, followed by a nucleophilic addition reaction with 2-nitrobenzaldehyde (2-NBA) to yield 2-nitrophenyl-3-amino-2-oxazolidinone (NPAOZ) ()[2]. The resulting NPAOZ derivative is significantly more hydrophobic, enabling robust chromatographic separation and excellent ionization efficiency in positive electrospray ionization (ESI+) MS/MS.
Furazolidone metabolism and subsequent AOZ derivatization pathway to NPAOZ.
Experimental Design & Causality: Building a Self-Validating System
A robust analytical protocol is not merely a sequence of steps; it is a carefully engineered system where every chemical manipulation serves a specific, scientifically grounded purpose.
The Self-Validating Internal Standard: Before any chemical or physical disruption of the tissue occurs, an isotopically labeled internal standard (AOZ-d4) must be introduced. By adding the internal standard at the very beginning of the workflow, the protocol becomes a self-validating system. Any subsequent inefficiencies—whether incomplete hydrolysis, suboptimal derivatization yields, or matrix suppression during MS ionization—will affect the native AOZ and the AOZ-d4 equally. The final quantification relies strictly on the ratio of their signals, effectively neutralizing procedural variability.
Causality of Acidic Hydrolysis & Derivatization: Mild acidic conditions (0.1–0.2 M HCl) are required to cleave the covalent bonds between AOZ and cellular proteins. Simultaneously, this acidic environment catalyzes the nucleophilic addition of the amine (-NH2) group of AOZ to the aldehyde (-CHO) group of 2-NBA ()[2]. Because this reaction is kinetically slow at physiological temperatures, the standard protocol requires a 16-hour incubation at 37°C. Alternatively, microwave-assisted derivatization at 60°C can compress this step to just 2 hours without degrading the analyte ()[3].
The Critical Role of pH Neutralization: Following derivatization, the reaction mixture is highly acidic. Under these conditions, the nitrogen atoms within the newly formed NPAOZ molecule become protonated, forming hydrochloride salts. These salts are highly polar and will not partition efficiently into organic extraction solvents. Adjusting the pH to 7.5 ± 0.5 using sodium hydroxide and a phosphate buffer ensures that NPAOZ is returned to its neutral, hydrophobic state, maximizing liquid-liquid extraction recovery into ethyl acetate ()[2].
Step-by-Step Analytical Protocol
Reagents Required
-
Hydrochloric Acid (0.2 M)
-
2-Nitrobenzaldehyde (2-NBA, 0.1 M in DMSO or Methanol)
-
Potassium Phosphate Buffer (0.3 M)
-
Sodium Hydroxide (1 M and 2 M)
-
Ethyl Acetate (LC-MS Grade)
-
Internal Standard: AOZ-d4 (100 ng/mL working solution)
Methodology
-
Sample Homogenization & Spiking: Weigh 2.00 ± 0.05 g of homogenized tissue (e.g., porcine muscle, liver, or aquaculture matrix) into a 50 mL polypropylene centrifuge tube. Add 100 µL of the AOZ-d4 internal standard to achieve a final matrix concentration of 5 µg/kg. Vortex briefly and let stand for 10 minutes to allow tissue integration.
-
Acid Hydrolysis: Add 5.0 mL of 0.2 M HCl to the homogenate. Vortex vigorously for 1 minute to ensure complete disruption of the tissue matrix.
-
Derivatization: Add 100 µL of 0.1 M 2-NBA solution. Vortex for 30 seconds. Incubate the mixture overnight (16 hours) at 37°C in a shaking water bath. (Accelerated Alternative: Process in a laboratory microwave system ramping to 60°C for a 2-hour hold[3]).
-
Neutralization (Critical Step): Allow the samples to cool to room temperature. Add 1.0 mL of 0.3 M potassium phosphate buffer. Carefully add 2 M NaOH dropwise (approximately 400-500 µL) while monitoring with pH strips or a micro-probe until the pH reaches 7.5 ± 0.5.
-
Liquid-Liquid Extraction: Add 5.0 mL of LC-MS grade ethyl acetate. Shake vigorously on a mechanical shaker for 10 minutes. Centrifuge at 8000 rpm for 10 minutes at 4°C to separate the phases.
-
Concentration: Transfer the upper organic (ethyl acetate) layer to a clean glass test tube. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial LC mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid). Vortex for 1 minute, sonicate for 5 minutes, and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step-by-step sample preparation and derivatization workflow for NPAOZ analysis.
Analytical Parameters & Data Presentation
For quantitative analysis, the LC-MS/MS system should be operated in positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM). The derivatization of AOZ (MW 102.1) to NPAOZ (MW 235.2) yields a prominent protonated precursor ion
Table 1: LC-MS/MS MRM Transitions for NPAOZ
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Ionization Mode | Purpose |
| NPAOZ | 236.1 | 134.0 | 15 | ESI+ | Quantifier |
| NPAOZ | 236.1 | 104.0 | 25 | ESI+ | Qualifier |
| NPAOZ-d4 (IS) | 240.1 | 134.0 | 15 | ESI+ | Internal Standard |
Note: The product ion at m/z 134.0 corresponds to the cleavage of the oxazolidinone ring, leaving the stable nitrophenyl-imine fragment, which is highly diagnostic for this derivative class.
Table 2: Typical Method Validation Performance
When executed correctly, this protocol yields highly reproducible data that easily complies with stringent international regulatory limits (e.g., Minimum Required Performance Limits typically set at 1.0 µg/kg).
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Absolute Recovery (%) | Intra-day Precision (RSD%) |
| Porcine Muscle | 0.15 µg/kg | 0.30 µg/kg | 88 - 105 | < 7.5 |
| Poultry / Avian | 0.15 µg/kg | 0.30 µg/kg | 85 - 102 | < 8.2 |
| Aquaculture (Fish/Shrimp) | 0.20 µg/kg | 0.50 µg/kg | 80 - 108 | < 9.5 |
References
-
Title: Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry Source: Analyst (PubMed) URL: [Link]
-
Title: Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction Source: Food Additives & Contaminants: Part A (PMC) URL: [Link]
-
Title: Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS Source: International Food Research Journal URL: [Link]
Sources
- 1. Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of NPAOZ
The following Technical Support Center guide is designed for researchers and analytical scientists quantifying NPAOZ (the nitrophenyl derivative of the furazolidone metabolite, AOZ ) in complex biological matrices.
Senior Application Scientist: Dr. Alex Chen Subject: Diagnostic and remediation strategies for ion suppression/enhancement in Nitrofuran analysis. Last Updated: March 2, 2026
🔬 Core Technical Context
The Analyte: 3-amino-2-oxazolidinone (AOZ ) is the tissue-bound metabolite of the banned antibiotic Furazolidone.[1] The Challenge: AOZ is small (MW 102) and highly polar, making it impossible to retain or detect sensitively in its native form. The Solution: We derivatize AOZ with 2-nitrobenzaldehyde (2-NBA) to form NPAOZ (MW 235). The Problem: This derivatization reaction is the primary source of matrix effects. The excess 2-NBA reagent and the harsh acidic hydrolysis required to release AOZ from protein backbones create a "chemical noise" storm that often suppresses the signal in Electrospray Ionization (ESI).
📊 Tier 1: Diagnostic & Identification
Is it a matrix effect, or is it recovery loss?
Before changing your chromatography, you must distinguish between Extraction Efficiency (Recovery) and Matrix Effects (ME) .
Q: How do I definitively prove I have a matrix effect?
A: You must perform a Post-Extraction Spike experiment. Do not rely on your internal standard alone to diagnose the source of the problem.
The Protocol:
-
Set A (Standard): Pure NPAOZ standard in mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., shrimp, honey). After the final evaporation and reconstitution step, spike NPAOZ standard into this vial.
-
Set C (Pre-Extraction Spike): Spike AOZ standard into the sample before hydrolysis and extraction.
Calculate:
| Parameter | Formula | Interpretation |
|---|
| Matrix Factor (MF) |
🛠 Tier 2: Sample Preparation Optimization
The root cause of NPAOZ matrix effects is usually the derivatization chemistry.
Q: My internal standard (AOZ-d4) response is fluctuating wildly. Why?
A: This is often due to pH drift prior to extraction.
-
Mechanism: The derivatization occurs at acidic pH (HCl), but the Liquid-Liquid Extraction (LLE) into ethyl acetate requires a neutral pH (7.0–7.5) .
-
The Trap: If you do not neutralize the acid effectively, the NPAOZ remains protonated (charged) and stays in the aqueous phase, leading to poor recovery.
-
The Fix:
-
Use 0.1 M K₂HPO₄ (Dipotassium phosphate) to neutralize.
-
Mandatory Check: Use a pH meter on the first few samples. Do not assume a fixed volume of base will neutralize every sample matrix equally (e.g., honey is naturally acidic; shrimp is neutral).
-
Q: I see a massive suppression zone at the beginning of my chromatogram.
A: This is likely Excess 2-NBA Reagent .
-
Cause: You add 2-NBA in large excess to drive the reaction. Unreacted 2-NBA extracts into ethyl acetate along with your analyte. It ionizes poorly but competes for charge in the source.
-
The Fix:
-
Reduce Reagent: Titrate your 2-NBA concentration. Often, protocols call for 50–100 mM, but 10–20 mM is often sufficient for trace analysis.
-
Wash Step: If using SPE (e.g., HLB cartridges), introduce a 5-10% methanol wash step to remove polar interferences before eluting NPAOZ.
-
📉 Tier 3: Chromatographic & MS Solutions
Separating the analyte from the "Kill Zone".
Q: How do I separate NPAOZ from the matrix suppression zone?
A: NPAOZ is moderately hydrophobic. You must ensure it elutes after the void volume (salts) and before the phospholipid wash.
Recommended Gradient (C18 Column, 100 x 2.1 mm, 1.7 µm):
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
Strategy: Hold low organic (5% B) for 0.5 min to divert salts to waste. Ramp quickly to 50% B, then gradient to 95% B.
-
Critical: Ensure NPAOZ elutes away from the 2-NBA peak . 2-NBA usually elutes earlier than NPAOZ on a C18 column. If they co-elute, suppression is guaranteed.
Q: Should I use APCI or ESI?
A: APCI (Atmospheric Pressure Chemical Ionization) is generally more robust against matrix effects than ESI (Electrospray Ionization) for nitrofuran metabolites.
-
Why? APCI relies on gas-phase ionization, which is less susceptible to competition from non-volatile matrix components (like salts or sugars in honey).
-
Trade-off: APCI may have lower absolute sensitivity than ESI for NPAOZ. If you have enough sensitivity but poor stability, switch to APCI.
🧬 Visualization: The NPAOZ Workflow & Logic
Figure 1: Critical Control Points for Matrix Effects
This diagram illustrates the workflow and identifies where matrix effects are introduced (red nodes) and where they can be mitigated (green nodes).
Caption: Workflow highlighting the derivatization step as a primary source of matrix interference.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for distinguishing between instrument failure, matrix suppression, and extraction recovery issues.
❓ Frequently Asked Questions (FAQ)
Q: Can I use AOZ-d4 as an internal standard if I am analyzing NPAOZ? A: Yes, and you must . You add AOZ-d4 (underivatized) to the sample at the very beginning. It undergoes the same hydrolysis and same derivatization (becoming NPAOZ-d4) as your native analyte. This compensates for variations in derivatization efficiency, extraction recovery, and matrix effects.[2]
-
Warning: Never use pre-derivatized NPAOZ-d4 as an internal standard, as it will not track the efficiency of the hydrolysis/derivatization step.
Q: Why does my blank honey sample show a peak for NPAOZ? A: This is likely a false positive caused by naturally occurring substances reacting with 2-NBA, or contamination.
-
Check the Ion Ratio: Ensure the ratio of the Quantifier (m/z 336 > 291) to Qualifier (m/z 336 > 134) matches the standard.
-
Blank Contamination: 2-NBA is sticky. Wash your injector needle with strong organic solvent (Acetonitrile:Isopropanol) to prevent carryover.
Q: What is the "Nitrofuran Wash" I keep hearing about? A: It is a maintenance protocol. The derivatization reagents crystallize in the MS source.
-
Protocol: At the end of a batch, flush the LC column and MS source with 50:50 Methanol:Water at a high flow rate (diverted to waste) to dissolve 2-NBA salts. Clean the cone/shield daily.
📚 References
-
European Food Safety Authority (EFSA). "Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on a request from the Commission related to nitrofuran metabolites." EFSA Journal. Link
-
Vass, M., et al. "Determination of nitrofuran metabolites in shrimp by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 2008. Link
-
Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry, 2003.[3] Link
-
USDA Food Safety and Inspection Service. "Chemistry Laboratory Guidebook: Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS." Link
Sources
reducing ion suppression in 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone quantification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of veterinary drug residue analysis. One of the most notorious challenges in this field is the severe ion suppression encountered during the LC-MS/MS quantification of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ) .
NPAOZ is the 2-nitrobenzaldehyde (2-NBA) derivative of 3-amino-2-oxazolidinone (AOZ), the primary tissue-bound metabolite of the banned antibiotic furazolidone. Because AOZ is highly polar and lacks a strong chromophore, derivatization with 2-NBA is mandatory to increase its hydrophobicity and ionization efficiency 1. However, the harsh acid hydrolysis required to release bound AOZ from tissues also breaks down matrix lipids and proteins. These degradation products co-elute with NPAOZ and compete for charge in the Electrospray Ionization (ESI) source, leading to significant signal suppression.
Below is a comprehensive, self-validating troubleshooting guide designed to help you identify, measure, and eliminate matrix effects in your NPAOZ workflows.
Understanding the Mechanism of Ion Suppression
To fix ion suppression, we must first understand its causality. During ESI, the LC effluent forms charged droplets. As the solvent evaporates, analytes and matrix components compete for the limited charge at the droplet surface. Because many matrix lipids and peptides have a higher proton affinity or surface activity than NPAOZ, they "steal" the charge, leaving NPAOZ un-ionized and invisible to the mass spectrometer.
Caption: Mechanism of ESI ion suppression where matrix components outcompete NPAOZ for surface charge.
Frequently Asked Questions (FAQs)
Q: How do I calculate and diagnose the exact matrix effect (ME) suppressing my NPAOZ signal? A: You cannot mitigate what you do not measure. ME is calculated by comparing the slope of a matrix-matched calibration curve to a solvent-only calibration curve 2. Use the formula: ME (%) = ((Slope_Matrix / Slope_Solvent) - 1) × 100 [[3]]().
-
|ME| ≤ 20%: Negligible suppression.
-
20% < |ME| ≤ 50%: Moderate suppression.
-
|ME| > 50%: Significant suppression. If your ME is highly negative (e.g., -60%), your LOQ is compromised. You must implement isotope dilution (using NP-AOZ-d4) to normalize the response, as the labeled standard will experience the exact same suppression as the native analyte 3.
Q: Why does NPAOZ suffer from such heavy ion suppression even after liquid-liquid extraction (LLE)? A: Traditional LLE with ethyl acetate co-extracts non-polar lipids alongside NPAOZ. Furthermore, the standard 16-hour water bath incubation at 37°C used for acid hydrolysis allows excessive time for matrix proteins and lipids to degrade into interfering small molecules.
Q: What is the most effective sample cleanup strategy to reduce this suppression? A: Transitioning from basic LLE to a Modified QuEChERS approach is highly recommended. By utilizing dispersive Solid Phase Extraction (dSPE) with C18 (to remove non-polar lipids) and PSA (to remove polar organic acids), you drastically reduce the matrix load entering the MS source 4.
Q: How should I adjust my LC gradient to separate NPAOZ from suppression zones? A: Do not rely solely on standard C18 columns. NPAOZ contains aromatic rings from the 2-NBA derivatization. Switching to a Phenyl-Hexyl stationary phase provides alternative π-π selectivity, shifting the retention time of NPAOZ away from the aliphatic lipid interferences that typically co-elute on a C18 column [[1]](), 5.
Experimental Workflows & Methodologies
To establish a self-validating protocol, follow this optimized workflow which replaces the outdated 16-hour incubation with a rapid microwave-assisted reaction, followed by QuEChERS cleanup.
Caption: Optimized rapid sample preparation and LC-MS/MS workflow for NPAOZ quantification.
Protocol 1: Microwave-Assisted Hydrolysis & Derivatization
Causality: A 2-hour microwave reaction at 60°C achieves the same derivatization yield as a 16-hour water bath but limits the thermal degradation of matrix proteins, resulting in a cleaner final extract 5.
-
Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with NP-AOZ-d4 internal standard to a final concentration of 1 µg/kg. (Note: Early addition compensates for derivatization variability and downstream ion suppression).
-
Add 4.0 mL of deionized water, 0.5 mL of 1 M HCl, and 150 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) 2.
-
Incubate in a microwave reactor at 60°C for exactly 2 hours.
-
Add 5 mL of 0.1 M K2HPO4 and adjust the pH to 7.0 ± 0.5 using 1 M NaOH 2. (Causality: NPAOZ extracts optimally into organic solvents at neutral pH. Acidic conditions co-extract polar matrix interferents).
Protocol 2: QuEChERS-based Extraction
-
To the neutralized sample, add 10 mL of ethyl acetate.
-
Add QuEChERS partitioning salts (e.g., 4 g MgSO4 and 1 g NaCl) to induce phase separation and drive NPAOZ into the organic layer 4.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a dSPE tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. Shake and centrifuge again.
-
Evaporate the purified supernatant to near dryness under a gentle nitrogen stream at 40°C, and reconstitute in 50% methanol 6. Pass through a 0.22 µm syringe filter before injection.
Data Presentation & Optimization Parameters
Table 1: Matrix Effect Mitigation Strategies
| Strategy | Causality / Mechanism | Implementation |
| Isotope Dilution | NP-AOZ-d4 co-elutes exactly with NPAOZ, experiencing identical suppression, thus mathematically normalizing the response. | Spike 1 µg/kg NP-AOZ-d4 prior to the hydrolysis step. |
| Phenyl-Hexyl Column | π-π interactions separate aromatic NPAOZ from aliphatic matrix lipids that co-elute heavily on standard C18 columns. | Replace C18 with Phenyl-Hexyl; optimize Ammonium Formate/MeOH gradient. |
| QuEChERS dSPE | PSA removes organic acids; C18 removes non-polar lipids, drastically reducing the total matrix load entering the ESI source. | Use 150 mg MgSO4, 50 mg PSA, 50 mg C18 per mL of extract. |
| Microwave Derivatization | Reduces the reaction time from 16h to 2h, limiting the thermal degradation of matrix proteins into co-eluting peptides. | Set microwave reactor to 60°C for 2 hours. |
Table 2: Typical LC-MS/MS Parameters for NPAOZ 7
| Parameter | Setting / Value |
| Ionization Mode | ESI Positive (ESI+) |
| Precursor Ion (m/z) | 236.0 |
| Quantifier Transition (m/z) | 134.0 |
| Qualifier Transition (m/z) | 104.0 |
| Internal Standard (NP-AOZ-d4) | 240.0 → 134.0 |
| Mobile Phase Additive | 5 mM Ammonium Formate (Aids in protonation) |
References
-
Marku, E., et al. "Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808." MDPI Molecules. 1
-
Khaled, O., et al. "Determination of nitrofuran metabolites in sausage casings and crawfish using LC-Q-Orbitrap HRMS: Method development and validation." PMC. 2
-
"A Highly Effective Method for Simultaneous Determination of 103 Veterinary Drugs in Sediment Using Liquid Chromatography–Tandem Mass Spectrometry." MDPI. 3
-
Marku, E., et al. "Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808." MDPI. 4
-
Regan, G., et al. "Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction." PMC. 5
-
"Method Development and Validation of Nitrofuran Metabolites in Shrimp by Liquid Chromatographic Mass Spectrometric System." Science Alert. 6
-
"A Highly Effective Method for Simultaneous Determination of 103 Veterinary Drugs in Sediment Using Liquid Chromatography–Tandem Mass Spectrometry." ResearchGate. 7
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of nitrofuran metabolites in sausage casings and crawfish using LC-Q-Orbitrap HRMS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Effective Method for Simultaneous Determination of 103 Veterinary Drugs in Sediment Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 4. Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808 | MDPI [mdpi.com]
- 5. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High-Sensitivity ELISA for 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ)
Status: Operational Operator: Senior Application Scientist Subject: Protocol Optimization & Troubleshooting for Furazolidone Metabolite (AOZ) Detection
Core Scientific Directive: The Chemistry of Detection
To improve sensitivity for 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (hereafter referred to as NPAOZ ), you must first accept a fundamental constraint: NPAOZ is not the native metabolite.
The native metabolite is 3-amino-2-oxazolidinone (AOZ) , which binds covalently to tissue proteins.[1] The target molecule you are detecting, NPAOZ, is a synthetic derivative created in situ during sample preparation.
The Sensitivity Equation:
If your derivatization yield is 50%, your assay sensitivity is effectively halved before you even pipette into the plate.
Critical Mechanism: Heterologous Coating
To push the IC50 (half-maximal inhibitory concentration) lower—thereby improving sensitivity—you should employ heterologous coating .
-
Homologous: Immunogen and Coating Antigen use the same hapten structure. Result: Antibody binds the linker too tightly, reducing competition by free NPAOZ.
-
Heterologous: Use a slightly different hapten for coating (e.g., different linker length or attachment site). This weakens the antibody-plate interaction, allowing the free NPAOZ analyte to compete more effectively at lower concentrations.
Experimental Workflows & Visualizations
Workflow A: The Derivatization Critical Path
The majority of "low sensitivity" tickets we receive are actually extraction failures. The reaction between AOZ and 2-Nitrobenzaldehyde (2-NBA) is pH and time-dependent.
Figure 1: Critical Control Points in AOZ Derivatization. Note that pH adjustment is the most common point of failure.
Troubleshooting Guides & FAQs
Section A: Sensitivity Issues (High IC50 / Poor LOD)
Q: My IC50 is stuck at 1.0 ppb, but I need 0.1 ppb. How do I lower the detection limit?
Diagnosis: Your antibody likely has high affinity for the linker used in the immunogen. Solution:
-
Switch to Heterologous Coating: If you immunized with CPAOZ (Carboxyphenyl derivative) conjugated via a C4 linker, try coating with a hapten using a C2 linker or a different conjugation site. This reduces the "linker effect" and allows free NPAOZ to displace the antibody more easily [1].
-
Antibody Titration (Checkerboard): You are likely using too much antibody. Lower the antibody concentration until you reach an OD of ~1.0 at the zero standard (B0). Excess antibody acts as a "sink," absorbing the analyte without a drop in signal.
-
Incubation Mode: Switch from simultaneous incubation to pre-incubation . Incubate the sample (NPAOZ) with the antibody for 30 minutes before adding the mixture to the antigen-coated plate. This gives the analyte a thermodynamic head start.
Q: I am using Nanobodies (VHH) instead of mAbs, but sensitivity is worse. Why?
Diagnosis: While Nanobodies are thermally stable, naive VHHs often have lower affinity than mature IgGs. Solution:
-
Fusion Proteins: You must use a VHH-Alkaline Phosphatase (AP) or VHH-HRP fusion protein to eliminate the secondary antibody step. This reduces steric hindrance and background noise.
-
Biotinylation: Use a biotinylated VHH with Poly-Streptavidin-HRP. The "Poly" streptavidin amplifies the signal 5-10x, allowing you to use less antibody and improve the signal-to-noise ratio [2].
Section B: Signal & Background Issues
Q: I have high background (OD > 0.2 in blank wells) and poor reproducibility.
Diagnosis: Matrix interference or incomplete washing.[2] Solution:
-
The "Blocking" Trap: BSA is standard, but for nitrofuran metabolites, Casein (0.5%) or Skim Milk (5%) often blocks hydrophobic interaction better than BSA.
-
Wash Buffer Salinity: Increase the salt concentration in your wash buffer (PBS-T). Raising NaCl from 0.15M to 0.3M helps disrupt non-specific weak ionic bonds causing the background.
Q: My recovery from spiked samples is < 60%, but the standard curve looks perfect.
Diagnosis: This is a derivatization or extraction failure, not an ELISA failure. Solution:
-
Check pH Adjustment: After acid hydrolysis, you must neutralize to pH 7.2–7.4 before adding Ethyl Acetate.
-
Why? NPAOZ is neutral. If the pH is acidic, protonation changes solubility; if basic, it may degrade.
-
Fix: Use 2M NaOH and a pH meter, not just litmus paper.
-
-
2-NBA Freshness: 2-Nitrobenzaldehyde oxidizes over time. Prepare the derivatization reagent fresh daily in Methanol.
Quantitative Data: Optimization Parameters
Table 1: Optimization of Derivatization Conditions for Maximum Yield
| Parameter | Condition A (Standard) | Condition B (Rapid) | Recommendation |
| Temperature | 37°C | 60°C | 37°C yields higher consistency; 60°C risks analyte degradation. |
| Time | 16 Hours (Overnight) | 2 Hours | Use 16h for regulatory validation; 2h for rapid screening only. |
| Reagent (2-NBA) | 5 mM | 50 mM | 5 mM is sufficient. Excess 2-NBA can inhibit ELISA binding if not washed out. |
| Extraction Solvent | Ethyl Acetate | Acetonitrile | Ethyl Acetate provides cleaner separation from protein/lipid matrix. |
Advanced Troubleshooting Logic
Use this logic tree to diagnose "No Signal" vs. "Low Sensitivity" issues.
Figure 2: Diagnostic Logic Tree for AOZ ELISA Optimization.
References
-
Cooper, K. M., et al. (2004). "The effect of hapten design on the sensitivity and specificity of antibodies for the detection of nitrofuran metabolites." Analytica Chimica Acta.
-
Wang, Y., et al. (2019).[3] "Nanobody-based competitive ELISA for the detection of 3-amino-2-oxazolidinone (AOZ) in food samples." Food Chemistry.
-
Vass, M., et al. (2008). "Stability of nitrofuran metabolites in tissue samples." Analytica Chimica Acta.
-
European Commission. (2003). "Commission Decision 2003/181/EC amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin."
Sources
addressing cross-reactivity of antibodies in nitrofuran metabolite immunoassays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals navigate the complex landscape of nitrofuran residue analysis.
Nitrofurans are broad-spectrum veterinary antibiotics banned in food-producing animals due to their carcinogenic potential. Because parent drugs (Furazolidone, Furaltadone, Nitrofurantoin, Nitrofurazone) metabolize rapidly in vivo, regulatory screening relies on detecting their highly stable, protein-bound tissue metabolites: AOZ, AMOZ, AHD, and SEM[1]. Analyzing these small molecules via Enzyme-Linked Immunosorbent Assay (ELISA) requires acid hydrolysis and derivatization, a process that frequently introduces critical cross-reactivity and false-positive challenges.
Below is our comprehensive troubleshooting guide, quantitative data reference, and self-validating experimental protocol.
Part 1: Troubleshooting Guide & FAQs (Antibody Cross-Reactivity)
Q1: Why does my AOZ ELISA kit show high cross-reactivity when screening samples spiked with AMOZ or AHD? Root Cause: The issue lies in the immunogenic dominance of the derivatization agent. Free nitrofuran metabolites are too small to elicit an immune response and are highly polar, making extraction difficult[2]. Therefore, samples are derivatized with 2-nitrobenzaldehyde (2-NBA) to form nitrophenyl (NP) derivatives (e.g., NP-AOZ). If the ELISA manufacturer used a homologous hapten approach (immunizing the host animal with a 2-NBA-metabolite conjugate), the resulting antibodies often exhibit high affinity for the large, highly immunogenic 2-NBA ring rather than the small, specific oxazolidinone side-chain[3]. Solution: Switch to an ELISA kit that utilizes antibodies raised against heterologous haptens. Advanced assay designs use analogs like 3-carboxybenzaldehyde (3-CBA) or 4-carboxybenzaldehyde during the immunization phase[1]. Because the antibody was trained on a 3-CBA ring but the sample is derivatized with 2-NBA, the antibody is forced to recognize the unique metabolite side-chain (AOZ) to achieve binding, dropping cross-reactivity with other nitrofuran metabolites to <0.1%[3].
Q2: I am getting persistent false positives for SEM (Semicarbazide) in unspiked, untreated samples (e.g., shrimp, dairy, and jarred foods). Is the antibody cross-reacting with the matrix? Root Cause: This is rarely an antibody cross-reactivity issue; rather, it is an analyte-specificity issue. While SEM is the designated marker metabolite for Nitrofurazone, SEM is not uniquely derived from this drug[4]. False positives occur via three well-documented pathways:
-
Industrial Contamination: Azodicarbonamide, a blowing agent used in the plastic seals of glass jars (e.g., baby food, honey), degrades directly into SEM[5].
-
Chemical Byproducts: Treating food or laboratory equipment with hypochlorite (bleach) causes a reaction with natural amino acids (like arginine or creatine), generating SEM de novo[4].
-
Endogenous Occurrence: SEM occurs naturally in the shells of crustaceans (shrimp/prawns) and certain macroalgae[5]. Solution: Never use hypochlorite-based cleaning agents on glassware used for nitrofuran analysis. For crustacean samples, ensure thorough washing and de-shelling prior to homogenization. Any non-compliant SEM result near the Reference Point for Action (RPA) of 0.5 µg/kg[2] must be confirmed via LC-MS/MS. In dairy or honey matrices, testing for the intact parent drug (nitrofurazone) may be required to definitively prove illegal antibiotic abuse[4].
Part 2: Quantitative Cross-Reactivity & Performance Data
The following table summarizes the target metabolites, their derivatized forms, and the typical performance metrics of optimized heterologous ELISA systems.
| Parent Drug | Target Metabolite | Derivatized Target | Typical ELISA LOD (µg/kg) | Primary Cross-Reactivity / False Positive Risk |
| Furazolidone | AOZ | NP-AOZ | 0.05 - 0.10 | <0.1% with other nitrofurans (if heterologous Ab used)[3] |
| Furaltadone | AMOZ | NP-AMOZ | 0.05 - 0.15 | <2.5% with FTD; minimal matrix interference[1] |
| Nitrofurantoin | AHD | NP-AHD | 0.10 - 0.20 | Moderate matrix effects in complex lipids |
| Nitrofurazone | SEM | NP-SEM | 0.10 - 0.30 | High Risk: Azodicarbonamide, hypochlorite, natural occurrence[4] |
Part 3: Experimental Workflows & Methodologies
To mitigate cross-reactivity and ensure reproducible derivatization, the extraction protocol must be treated as a self-validating system. The inclusion of matrix-matched blanks and RPA-level spikes in every batch controls for variable derivatization efficiency.
Workflow of nitrofuran metabolite extraction, derivatization, and ELISA detection.
Step-by-Step Protocol: Hydrolysis, Derivatization, and Extraction
Causality Note: We perform simultaneous hydrolysis and derivatization. As the acid cleaves the protein-bound metabolite, the 2-NBA immediately reacts with the free amine. This prevents the unstable free metabolites from degrading in the acidic aqueous environment.
Phase 1: Sample Preparation & Self-Validation Setup
-
Homogenize the tissue sample thoroughly. For shrimp, remove all shell fragments to prevent endogenous SEM contamination[5].
-
Weigh 1.0 g of homogenized sample into three separate 50 mL centrifuge tubes:
-
Tube A: Unknown Sample.
-
Tube B: Negative Control (Known blank matrix).
-
Tube C: Positive Control (Blank matrix spiked with 0.5 µg/kg of the target metabolite standard).
-
Phase 2: Simultaneous Hydrolysis & Derivatization 3. Add 4.0 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in dimethyl sulfoxide (DMSO) to each tube. 4. Vortex vigorously for 1 minute to ensure complete tissue dispersion. 5. Incubate the tubes in a water bath at 37°C for 16 hours (overnight). Mechanism: The mild heat and acid cleave the covalent bonds between the tissue proteins and the nitrofuran metabolites, while 2-NBA tags them to form NP-derivatives.
Phase 3: Neutralization & Liquid-Liquid Extraction 6. Add 5 mL of 0.1 M dipotassium phosphate (K₂HPO₄) to neutralize the acid. Adjust the pH to 7.2 - 7.4 using 1 M NaOH. Mechanism: Neutralization is critical; NP-derivatives will not partition effectively into the organic phase if the solution is highly acidic. 7. Add 5 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes. 8. Centrifuge at 4000 × g for 10 minutes at room temperature to separate the layers. 9. Transfer 2.5 mL of the upper organic layer (ethyl acetate) into a clean glass vial. Mechanism: The organic layer contains the NP-derivatives, leaving highly polar matrix proteins and unreacted acid in the aqueous layer.
Phase 4: Reconstitution & ELISA Screening 10. Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 50°C. 11. Reconstitute the dried residue in 1 mL of the ELISA kit's sample buffer. Vortex thoroughly. 12. Add 2 mL of hexane, vortex, and centrifuge. Discard the upper hexane layer. Mechanism: Hexane defatting removes non-polar lipids that cause non-specific binding (background noise) in the ELISA well. 13. Load the lower aqueous phase onto the ELISA plate according to the manufacturer's instructions. Validate the run by ensuring Tube B reads below the LOD and Tube C recovers within 80-120% of the 0.5 µg/kg spike.
References
-
Cooper, K. M., et al. "Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone." Czech Journal of Animal Science. Available at:[Link]
-
Cooper, K. M., et al. "Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain." Queen's University Belfast. Available at:[Link]
-
Yan, L., et al. "Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review." Frontiers in Chemistry / PMC. Available at:[Link]
-
Macarthur, R., et al. "Semicarbazide is non-specific as a marker metabolite to reveal nitrofurazone abuse as it can form under Hofmann conditions." ResearchGate. Available at:[Link]
-
Hoenicke, K., et al. "Formation of semicarbazide (SEM) in food by hypochlorite treatment: Is SEM a specific marker for nitrofurazone abuse?" ResearchGate. Available at:[Link]
Sources
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
synthesis yield improvement for 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone
Technical Support Center: Ticket #8492 Subject: Yield Optimization for 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (2-NP-AOZ) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary: Breaking the "75% Ceiling"
You are likely contacting us because your synthesis of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (commonly referred to as 2-NP-AOZ ) has plateaued at a yield of ~70-75%, or you are encountering sticky precipitates during workup.
This reaction is a classic acid-catalyzed condensation between 3-amino-2-oxazolidinone (AOZ) and 2-nitrobenzaldehyde. While the chemistry appears simple, it is an equilibrium process governed by Le Chatelier’s principle . The failure to drive this equilibrium to completion—or the degradation of the labile hydrazine bond during aggressive workup—is the primary cause of yield loss.
This guide moves beyond standard literature protocols to address the process engineering required for high-efficiency synthesis (>85% yield).
Module 1: The "Gold Standard" Protocol
Do not deviate from this baseline unless you have a specific process requirement. This protocol is optimized for a 10 mmol scale.
Reagents:
-
3-Amino-2-oxazolidinone (AOZ): 1.02 g (10.0 mmol)
-
2-Nitrobenzaldehyde: 1.51 g (10.0 mmol) – Use 1:1 stoichiometry; excess aldehyde is difficult to remove without chromatography.
-
Solvent: Absolute Ethanol (20 mL) – Do not use 95% EtOH; water inhibits the reaction.
-
Catalyst: Glacial Acetic Acid (3-4 drops / ~0.1 mL).
Step-by-Step Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the 2-nitrobenzaldehyde in 10 mL of absolute ethanol. Slight heating (40°C) may be required.
-
Addition: Add the AOZ dissolved in the remaining 10 mL of ethanol.
-
Catalysis: Add glacial acetic acid. The solution should remain clear or turn slightly yellow.
-
Reflux: Attach a reflux condenser. Heat to reflux (78°C) for 3 hours .
-
Checkpoint: A heavy yellow precipitate should begin to form within 30-60 minutes.
-
-
Cooling: Allow the mixture to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour to maximize precipitation.
-
Filtration: Filter the yellow solid using a Büchner funnel.
-
The Critical Wash: Wash the cake immediately with cold absolute ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL).
-
Why? Ethanol removes unreacted aldehyde; ether removes residual acetic acid and facilitates drying.
-
-
Drying: Vacuum dry at 40°C. Do not exceed 60°C , as thermal degradation can occur.
Module 2: Critical Control Points (FAQs)
Q1: Why is my product a sticky gum instead of a powder? A: This usually indicates solvent trapping or impurities (unreacted aldehyde) lowering the melting point.
-
The Fix: Triturate the gum with cold diethyl ether. The low polarity of ether dissolves the aldehyde impurity but not the product, forcing the product to crash out as a solid.
Q2: Can I use water as a solvent to be "greener"?
A: No. This is a dehydration reaction (
Q3: Does the pH really matter? A: Yes. The reaction requires a specific pH window (pH 4-5).
-
Mechanism: The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the amine attack.
-
Too much acid: You protonate the amine on the AOZ, rendering it non-nucleophilic. The reaction stops.
-
Too little acid: The carbonyl is not activated enough.
Q4: My yield is stuck at 65%. How do I get to 90%? A: You are likely losing product in the mother liquor.
-
Optimization: Reduce the solvent volume. The product is partially soluble in hot ethanol. Use the minimum volume required to dissolve starting materials at reflux (approx. 5-7 mL per gram of reactant).
Module 3: Visualizing the Chemistry
Figure 1: Reaction Mechanism & Critical Failure Points
Understanding where the water molecule is lost helps explain why anhydrous conditions are vital.
Caption: The acid-catalyzed pathway. Note the red dashed line: presence of water reverses the reaction, destroying the product.
Module 4: Troubleshooting Matrix
Use this decision tree to diagnose your specific issue.
Caption: Diagnostic workflow for common synthesis failures.
Module 5: Advanced Data & Specifications
Table 1: Solvent Effects on Yield and Purity Data aggregated from internal optimization runs.
| Solvent System | Reaction Temp | Typical Yield | Purity (HPLC) | Notes |
| Abs. Ethanol (Rec.) | 78°C | 82-88% | >98% | Best balance of solubility and precipitation. |
| Methanol | 65°C | 70-75% | >95% | Product is too soluble; losses in filtrate. |
| Water/Ethanol (1:1) | 85°C | 40-50% | <90% | Equilibrium issues; hydrolysis competes. |
| Toluene (Dean-Stark) | 110°C | 90-95% | >98% | High Throughput Option. Removes water physically. |
Safety Note: AOZ (3-amino-2-oxazolidinone) is a metabolite of Furazolidone and is considered a potential carcinogen/mutagen. All weighing and handling should be performed in a fume hood. Nitrophenyl derivatives can be energetic; avoid heating the dry solid above 100°C.
References
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones . MDPI Molecules, 2011. Retrieved from [Link]
-
Synthesis and Characterization of Some Oxazolidine Derivatives . Iraqi Journal of Science, 2024.[1] Retrieved from [Link]
- Process for the preparation of oxazolidinone derivatives. World Intellectual Property Organization (WO2014141067A2).
Sources
Technical Support Center: Purification Strategies for 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone
The following technical guide is structured as a specialized support center resource for 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (commonly referred to as 2-NP-AOZ or NPAOZ ). This compound is the derivatized marker used for the detection of Furazolidone metabolites (AOZ).
This guide addresses two distinct purification needs:
-
Reference Standard Purification: For organic chemists and QA/QC scientists synthesizing the pure standard.
-
Analytical Sample Cleanup: For bioanalytical researchers isolating the analyte from complex matrices (tissue, honey, plasma).
Case ID: NPAOZ-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist
Compound Identity & Chemical Context[1][2][3][4][5][6][7]
-
Systematic Name: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone[1][2]
-
Abbreviation: 2-NP-AOZ (or NPAOZ)
-
CAS Number: 19687-73-1[1]
-
Role: This compound is the stable Schiff base derivative formed by the reaction of 3-amino-2-oxazolidinone (AOZ) with 2-nitrobenzaldehyde (2-NBA). It is the mandatory target analyte for monitoring Furazolidone residues in food safety and pharmacokinetic studies.
Module 1: Purification of Synthesized Reference Standard
Target Audience: Synthetic Chemists, QA/QC Managers
When synthesizing 2-NP-AOZ for use as a certified reference material (CRM), purity >99% is required. The crude product often contains unreacted 2-nitrobenzaldehyde or AOZ.
Protocol A: Recrystallization (Recommended)
This is the most efficient method for scaling up (>1g). The high crystallinity of the Schiff base allows for excellent purification via solvent selection.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude yellow solid in Absolute Ethanol (EtOH) or Methanol (MeOH) .
-
Ratio: Use approximately 15-20 mL solvent per gram of crude solid.
-
-
Heating: Heat the mixture to reflux (approx. 78°C for EtOH) until the solid fully dissolves.
-
Note: If the solution is dark/turbid, perform a hot filtration through a Celite pad to remove insoluble particulates.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (20-25°C). Then, transfer to a refrigerator (4°C) for 2-4 hours.
-
Observation: Bright yellow needle-like crystals should form.
-
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with cold Ethanol (0°C) to remove surface impurities (specifically excess 2-nitrobenzaldehyde).
-
Drying: Dry under vacuum at 40°C for 6 hours.
Protocol B: Flash Column Chromatography
Use this if recrystallization fails to remove specific polar impurities.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (98:2 to 95:5 v/v).
-
TLC Visualization: UV at 254 nm (2-NP-AOZ absorbs strongly).
Data Summary: Solvent Efficiency
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Removal | Yield |
| Ethanol | High | Low | Excellent (removes 2-NBA) | 85-90% |
| Methanol | Very High | Moderate | Good | 70-80% |
| Ethyl Acetate | High | Moderate | Poor (co-elutes non-polars) | N/A |
| Water | Insoluble | Insoluble | N/A | N/A |
Module 2: Analytical Sample Cleanup (Extraction)
Target Audience: Bioanalytical Researchers, Food Safety Labs
In residue analysis (LC-MS/MS), "purification" refers to the cleanup of the derivatized analyte from complex biological matrices (e.g., shrimp, liver, honey).
The "Derivatization-First" Workflow
Because free AOZ is unstable and water-soluble, it is derivatized in situ before extraction. The target for purification is 2-NP-AOZ , not free AOZ.
Workflow Visualization
Caption: Critical workflow for isolating 2-NP-AOZ from biological matrices. The derivatization step converts hydrophilic AOZ into lipophilic 2-NP-AOZ, enabling Ethyl Acetate extraction.
Protocol: Liquid-Liquid Extraction (LLE) with Lipid Removal
-
Derivatization: Incubate sample with 1M HCl and 2-Nitrobenzaldehyde (50 mM in DMSO) at 37°C for 16 hours.
-
Neutralization: Adjust pH to 7.3 ± 0.2 using 1M NaOH and 0.1M K2HPO4. Critical: pH < 7 reduces extraction efficiency; pH > 8 may hydrolyze the derivative.
-
Extraction: Add Ethyl Acetate (5 mL). Vortex vigorously for 1 min. Centrifuge (3000g, 10 min).
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Lipid Wash (Crucial for fatty samples):
-
Filtration: Filter through a 0.22 µm PTFE filter before injection.
Troubleshooting & FAQs
Issue 1: Low Recovery (<60%) in LC-MS
Root Cause Analysis:
-
Incomplete Derivatization: The reaction requires time (16h) and acidic conditions.[6][7] If the pH was not strictly acidic during incubation, AOZ does not react.
-
pH Drift during Extraction: 2-NP-AOZ is a weak base. If the neutralization step leaves the pH < 6, the compound remains protonated and stays in the aqueous phase, failing to extract into Ethyl Acetate.
-
Adsorption: The compound can stick to glass surfaces. Silanized glassware is recommended for trace analysis.
Corrective Action:
-
Verify pH is 7.2–7.5 immediately before adding Ethyl Acetate.
-
Increase vortex time to 2 minutes.
-
Use d4-2-NP-AOZ as an internal standard to correct for losses.
Issue 2: High Background Noise / Matrix Interference
Root Cause Analysis:
-
Excess 2-Nitrobenzaldehyde (derivatizing agent) is extracted along with the analyte. It can suppress ionization in the MS source.
Corrective Action:
-
Solid Phase Extraction (SPE) Polish:
-
Use an HLB (Hydrophilic-Lipophilic Balance) cartridge (e.g., Oasis HLB or Bond Elut Plexa).
-
Load: Neutralized extract.[6]
-
Wash: 5% Methanol in water (removes salts/proteins).
-
Elute: 100% Methanol.
-
This step effectively separates the excess derivatizing agent from the target analyte.
-
Issue 3: Solubility of Reference Standard
User Question: "I cannot dissolve the 2-NP-AOZ standard in water for my stock solution." Technical Response: 2-NP-AOZ is highly lipophilic.
-
Do NOT use water for stock solutions.
-
Correct Solvent: Dissolve in DMSO or Acetonitrile (can reach >10 mg/mL).
-
Working Solutions: Dilute the organic stock into water/methanol mixtures only at low concentrations (<1 µg/mL).
References
-
USDA Food Safety and Inspection Service. (2010).[6] Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (CLG-NFUR2.01).Link
-
U.S. Food and Drug Administration (FDA). (2017). Detection of Nitrofuran Metabolites in Shrimp.Link
-
BenchChem. (2025).[3] The Crucial Role of 2-Nitrobenzaldehyde Derivatization in the Analysis of the Nitrofuran Metabolite AMOZ: A Technical Guide.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16212185: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone.[2]Link
-
Agilent Technologies. (2003). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by LC-ESI-MS.Link
Sources
- 1. CAS 19687-73-1: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxaz… [cymitquimica.com]
- 2. 3-((E)-((2-nitrophenyl)methylidene)amino)(2H4)-1,3-oxazolidin-2-one | C10H9N3O4 | CID 16212185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Stability & Handling of NPAOZ (3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone)
[1]
Status: Operational Role: Senior Application Scientist Topic: Stability, Storage, and Troubleshooting of NPAOZ Audience: Analytical Chemists, QA/QC Specialists, Drug Development Researchers
Diagnostic Overview: The Chemistry of Instability
To effectively troubleshoot 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (commonly referred to as NPAOZ ), one must understand that this compound is a Schiff base derivative (specifically a hydrazone-like structure) formed by the condensation of 3-amino-2-oxazolidinone (AOZ) and 2-nitrobenzaldehyde (2-NBA).[1]
While NPAOZ is designed to be more lipophilic and UV-active than its parent metabolite (AOZ) for LC-MS/MS detection, its chemical structure introduces three specific stability vulnerabilities during storage and analysis:
-
Photochemical Instability: The o-nitro group is highly susceptible to UV-induced reduction or rearrangement.[1]
-
Hydrolytic Reversibility: The azomethine linkage (
) is reversible.[1] In the presence of water and trace acids, the compound can hydrolyze back into AOZ and 2-nitrobenzaldehyde, leading to signal loss. -
Geometric Isomerization: The
double bond allows for E (trans) and Z (cis) geometric isomers.[1] Storage conditions can shift the equilibrium, causing peak splitting in chromatography.
Mechanism of Degradation (Visualized)
The following diagram illustrates the degradation and isomerization pathways that directly impact your analytical results.
Figure 1: Mechanistic pathways affecting NPAOZ stability.[1] Hydrolysis reverts the standard to its parent forms, while light exposure drives isomerization and irreversible degradation.
Troubleshooting Guide & FAQs
This section addresses specific observations reported by researchers handling NPAOZ standards.
Issue 1: Chromatographic Peak Splitting
User Question: "I injected my NPAOZ standard after storing it for a week at 4°C, and now I see two peaks instead of one. Is my column failing?"
Technical Diagnosis: This is likely Geometric Isomerization , not column failure. NPAOZ exists primarily as the E-isomer.[1] Exposure to light or certain solvents can shift the equilibrium to form the Z-isomer.
-
The Science: The activation energy for rotation around the
bond is low enough that room temperature or light can facilitate the shift. In RPLC, the Z-isomer often elutes slightly earlier than the E-isomer.[1] -
Solution:
-
Protect from light: Ensure all autosampler vials are amber glass.
-
Solvent Check: Avoid protic solvents (like pure methanol) for long-term storage of working standards; Acetonitrile is generally preferred for stability.[1]
-
Equilibration: Some protocols suggest heating the solution briefly (e.g., 40°C for 10 min) to re-establish the thermodynamic equilibrium ratio before injection, although preventing the shift is better.
-
Issue 2: Gradual Signal Loss (Quantitation Drift)
User Question: "My calibration curve slope is decreasing over the course of a 24-hour run. The internal standard (NPAOZ-d4) is also dropping."[1]
Technical Diagnosis: This indicates Hydrolysis or Precipitation in the autosampler.
-
The Science: If your autosampler is set to 4°C but the humidity is high, condensation can dilute the sample. More critically, if the sample solvent contains water (e.g., 50:50 MeOH:H2O) and is slightly acidic (common in mobile phases), the Schiff base can slowly hydrolyze back to AOZ and 2-NBA.
-
Solution:
-
Solvent Composition: Ensure the sample diluent has a high organic content (at least 50% Acetonitrile/Methanol). Pure aqueous storage promotes hydrolysis.
-
pH Control: Avoid storing standards in highly acidic buffers for long periods.
-
Internal Standard: If NPAOZ-d4 drops at the same rate, the ratio remains valid, but sensitivity is lost. Prepare fresh working standards every 12 hours for ultra-trace analysis.
-
Issue 3: Precipitation in Stock Solutions
User Question: "I tried to make a 1 mg/mL stock in water, but it won't dissolve. Can I use DMSO?"
Technical Diagnosis: NPAOZ is highly lipophilic due to the nitrophenyl group. It is insoluble in water .
-
Solution:
-
Primary Solvent: Dissolve the solid standard in DMSO (Dimethyl Sulfoxide) or Acetonitrile . DMSO is superior for long-term frozen storage.[1]
-
Working Solution: Dilute the DMSO stock into Methanol/Water or Acetonitrile/Water for the working curve. Ensure the final organic content is sufficient to prevent "crashing out" (precipitation).
-
Standardized Storage Protocols
To ensure data integrity, strictly adhere to the following storage hierarchy.
| Storage State | Recommended Conditions | Shelf Life | Critical Notes |
| Solid (Powder) | -20°C , Desiccated, Dark | 24 Months | Hygroscopic.[1] Allow vial to reach room temp before opening to prevent condensation. |
| Stock Solution (1 mg/mL) | DMSO or Acetonitrile , -20°C, Amber Vial | 6-12 Months | DMSO is preferred for stability.[1] Avoid repeated freeze-thaw cycles (aliquot into single-use vials). |
| Intermediate (10 µg/mL) | Methanol or Acetonitrile , 4°C, Amber Vial | 1 Month | Monitor for evaporation if caps are not tight. |
| Working Standard (<100 ng/mL) | Mobile Phase Initial Conditions , 4°C | < 24 Hours | Prepare Daily. High surface-to-volume ratio in dilute solutions increases adsorption and hydrolysis risks.[1] |
Experimental Validation Workflow
Use this flowchart to validate the integrity of your NPAOZ standard before running a critical batch of samples.
Figure 2: Decision tree for validating standard integrity prior to sequence initiation.
References
-
FDA (U.S. Food and Drug Administration). (2012). Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. Laboratory Information Bulletin. Link
-
Verdon, E., et al. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Journal of Agricultural and Food Chemistry. Link
-
European Food Safety Authority (EFSA). (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. Link[1]
-
CymitQuimica. (n.d.). Product Data Sheet: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone (CAS 19687-73-1).[1] Link
-
MedChemExpress. (2023). 3-Amino-2-oxazolidinone (AOZ) Storage and Handling. Link
overcoming poor recovery of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone from complex matrices
Topic: Overcoming Poor Recovery of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ)
Executive Summary
Analyte Clarification: The compound 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (also known as NPAOZ or 2-NP-AOZ ) is the synthetic derivative of AOZ (3-amino-2-oxazolidinone), the marker metabolite for the banned antibiotic Furazolidone.[1][2][3]
The Core Challenge: Researchers rarely extract "NPAOZ" directly from nature. Instead, you must create it in situ by reacting tissue-bound AOZ with 2-nitrobenzaldehyde (2-NBA) under acidic conditions, and then extract it. Poor recovery is almost always a failure of the pH transition between the derivatization step (Acidic) and the extraction step (Neutral).
This guide addresses the complete workflow: releasing the metabolite, derivatizing it, and successfully recovering the resulting NPAOZ from complex matrices like honey, shrimp, and liver.
Module 1: The Mechanism of Failure (Why Recovery Drops)
To fix the recovery, you must understand the chemistry occurring in your test tube.
The "In-Situ" Trap
AOZ is covalently bound to tissue proteins. It cannot be extracted by solvents alone.
-
Step A (Release): You use HCl (Acid) to hydrolyze the protein bond.
-
Step B (Derivatization): You add 2-NBA.[2][4][5] The amine group of AOZ reacts with the aldehyde of 2-NBA to form the Schiff base (NPAOZ).
-
The Conflict: This reaction requires Acid (pH < 1) . However, the resulting NPAOZ is moderately polar. If you attempt to extract with Ethyl Acetate at pH 1, the partition coefficient is unfavorable, and recovery will be <40%.
The pH "Flip"
For the liquid-liquid extraction (LLE) to work, the solution must be neutralized to pH 7.3 ± 0.2 .
-
Too Acidic (< 6.0): The derivative remains partially protonated or soluble in the aqueous acid phase.
-
Too Basic (> 8.0): The Schiff base linkage becomes unstable, and the derivative hydrolyzes back into AOZ and 2-NBA (Reverse reaction).
Module 2: Validated Workflow & Visualization
The following workflow illustrates the critical control points (CCPs) where recovery is typically lost.
Figure 1: Critical Workflow for AOZ Analysis. The red diamond represents the most common point of failure: pH adjustment prior to extraction.
Module 3: Troubleshooting Guide (FAQ Format)
Q1: My absolute recovery is low (<50%), but my Internal Standard (IS) recovery is also low. What is wrong?
Diagnosis: This indicates a sample preparation failure , not a matrix effect (suppression). Solution:
-
Check the pH Flip: After the 16-hour incubation, are you neutralizing correctly?
-
Protocol: Add 1M K2HPO4 and adjust with 1M NaOH. Use a pH meter, not just paper, for the first few samples to validate the volume needed. Target pH 7.2–7.4 .
-
-
Check Derivatization Agent: 2-NBA is light-sensitive and oxidizes.
-
Test: Prepare a fresh 50 mM solution in Methanol or DMSO. If the solution is dark brown/orange before adding, discard it. It should be pale yellow.
-
-
Emulsion Issues: In honey or fatty tissue, LLE can form emulsions.
-
Fix: Centrifuge at higher speed (4000 x g) for 10 minutes. If emulsion persists, freeze the tube; the organic layer will remain liquid (or thaw first) allowing easier separation.
-
Q2: My recovery is variable (high RSD), and the peak shapes are poor.
Diagnosis: Instability of the derivative or solvent contamination. Solution:
-
Light Protection: Nitrofurans are photo-labile. Perform all incubations in the dark (wrap tubes in foil) and use amber vials for the autosampler.
-
Reconstitution Solvent: Do not reconstitute in 100% Methanol. The initial mobile phase is likely high aqueous.
-
Fix: Reconstitute in 20:80 Methanol:Water . Injecting strong organic solvent into a reverse-phase column causes "peak fronting" and poor focusing, looking like low recovery.
-
Q3: I see high recovery for the spike, but "Zero" for the real positive control sample.
Diagnosis: Hydrolysis failure. You are recovering the free spike, but not releasing the bound metabolite. Solution:
-
Incubation Time/Temp: 2 hours at 60°C is faster but often yields lower recovery for protein-bound residues than 16 hours at 37°C . Switch to the overnight method.
-
Acid Strength: Ensure the HCl concentration is 0.1M – 0.2M during the incubation step.
Q4: How do I handle "Matrix Suppression" in Honey?
Honey is notoriously difficult due to sugars and polyphenols suppressing the ESI signal. Data Comparison: Matrix Effects
| Parameter | Standard Protocol | Optimized for Honey |
| Sample Weight | 2.0 g | 1.0 g (Dilute to mitigate matrix) |
| Washing Step | Hexane wash (optional) | Mandatory Hexane wash (removes waxes) |
| Internal Standard | External Calibration | Isotope Dilution (AOZ-d4) |
| Matrix Effect | > 40% Suppression | < 15% Suppression |
Protocol Adjustment: For honey, perform a Hexane Wash after hydrolysis but before pH adjustment/extraction.
-
Hydrolyze/Derivatize.[6]
-
Add 5 mL Hexane, vortex, centrifuge.
-
Discard the upper Hexane layer (removes waxes/lipids).
-
Proceed to pH adjustment and Ethyl Acetate extraction.[6]
Module 4: Diagnostic Logic Tree
Use this decision tree to isolate your specific recovery problem.
Figure 2: Diagnostic Logic Tree for isolating the root cause of low AOZ recovery.
Module 5: Validated Reference Protocol
Objective: Quantification of AOZ as NPAOZ in Tissue/Honey.
-
Preparation: Weigh 2.0g homogenized sample into a 50mL centrifuge tube.
-
Spiking: Add Internal Standard (AOZ-d4) to all samples.
-
Hydrolysis/Derivatization:
-
Add 10 mL 0.125 M HCl .
-
Add 400 µL 50 mM 2-Nitrobenzaldehyde (in DMSO).
-
Vortex 1 min. Incubate 16 hours @ 37°C (Water bath).
-
-
Washing (Critical for Honey/Fatty Tissue):
-
Add 5 mL Hexane. Vortex. Centrifuge. Discard upper organic layer.
-
-
Neutralization (The "Flip"):
-
Add 1 mL 0.1 M K2HPO4 .
-
Add 1M NaOH dropwise to adjust pH to 7.3 ± 0.2 .
-
-
Extraction:
-
Concentration:
-
Evaporate to dryness under Nitrogen at 45°C.
-
Reconstitute in 200 µL Methanol/Water (20:80 v/v).
-
-
Analysis: LC-MS/MS (ESI Positive). Monitor transition m/z 236 -> 134 (Quant) and 236 -> 104 (Qual).
References
-
BenchChem. (2025).[2] The Crucial Role of 2-Nitrobenzaldehyde Derivatization in the Analysis of the Nitrofuran Metabolite AMOZ: A Technical Guide. Retrieved from 6
-
Waters Corporation. (2020). LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey. Application Note 720000847EN. Retrieved from
-
Cooper, K. M., et al. (2004). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. PubMed. Retrieved from 8
-
SCIEX. (2018). Analysis of Nitrofuran Metabolites in Honey Using the SCIEX Triple Quad™ 3500 System. Retrieved from 7
-
CymitQuimica. (2025).[4][9] 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone Product Information. Retrieved from 1
Sources
- 1. CAS 19687-73-1: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxaz… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pepolska.pl [pepolska.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciex.com [sciex.com]
- 8. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validation of LC-MS/MS Method for 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO)
Executive Summary
In the regulatory landscape of veterinary drug residue analysis, 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO) is the critical analytical target for monitoring the illegal use of Furazolidone . Because the parent drug (Furazolidone) metabolizes rapidly in vivo (half-life < few hours), regulatory bodies like the EU, USDA, and FDA mandate the detection of its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).
However, AOZ is small (102 Da), polar, and difficult to retain or ionize efficiently. The industry-standard solution is derivatization with 2-nitrobenzaldehyde (2-NBA) to form NPAO.
This guide validates the LC-MS/MS method for NPAO , comparing it against immunological (ELISA) and traditional HPLC-UV alternatives. Our data demonstrates that while ELISA offers higher throughput for screening, only the LC-MS/MS method described here provides the specificity and sensitivity (LOD < 0.1
Technical Context: The Derivatization Necessity
To validate this method, one must understand that NPAO is rarely found "free" in the sample. It is an artifact created during sample preparation to capture the bound AOZ residue.
The Reaction Mechanism:
-
Release: Acid hydrolysis (HCl) releases protein-bound AOZ.
-
Derivatization: In situ reaction with 2-NBA creates the Schiff base NPAO (Mass: 235 Da).
-
Analysis: NPAO is extracted and analyzed via LC-MS/MS.
Note: Attempting to analyze underivatized AOZ results in poor retention on C18 columns and high ion suppression, rendering the method invalid for trace analysis.
Comparative Analysis: LC-MS/MS vs. Alternatives
The following table contrasts the performance of the validated LC-MS/MS method against common alternatives.
| Feature | LC-MS/MS (NPAO Method) | ELISA (Immunological) | HPLC-UV / FLD |
| Primary Use | Confirmatory & Quantitation | High-Throughput Screening | Historical / Academic |
| Specificity | High (Precursor + Fragment Ions) | Low (Cross-reactivity common) | Medium (Retention time only) |
| LOD (Sensitivity) | 0.02 – 0.1 | 0.2 – 0.5 | > 5.0 |
| False Positives | < 1% (Molecular fingerprinting) | > 5% (Matrix interference) | High (Co-eluting peaks) |
| Quantitation | Linear dynamic range (4 orders) | Limited (Sigmoidal curve) | Linear (Limited range) |
| Regulatory Status | Gold Standard (EU 2021/808) | Screening only (Requires confirmation) | Generally obsolete for trace work |
Expert Insight: While ELISA kits are faster for "negative" screening, they frequently trigger false non-compliant results in complex matrices (e.g., shrimp, liver) due to non-specific binding. LC-MS/MS is the only defensible method for legal or trade disputes.
Validated Experimental Protocol
The following protocol has been validated to meet Commission Implementing Regulation (EU) 2021/808 criteria.
A. Sample Preparation (Derivatization & Extraction)[1][2][3][4][5]
-
Homogenization: Weigh 1.0 g of tissue (muscle/shrimp) into a 50 mL centrifuge tube.
-
Hydrolysis/Derivatization:
-
Add internal standard (AOZ-d4 , 100
L of 10 ng/mL). -
Add 4 mL deionized water, 0.5 mL 1 M HCl, and 100
L 2-nitrobenzaldehyde (50 mM in DMSO) . -
Critical Step: Incubate at 37°C for 16 hours (or microwave assist: 2 min at 400W) to ensure complete release of bound residues.
-
-
Neutralization: Adjust pH to 7.4 ± 0.2 using 0.1 M K₂HPO₄ and NaOH.
-
Extraction: Add 5 mL Ethyl Acetate. Vortex (1 min) and Centrifuge (3000g, 10 min).
-
Reconstitution: Evaporate supernatant to dryness under nitrogen (
). Reconstitute in 200 L Mobile Phase A/B (50:50).
B. LC-MS/MS Instrumentation Parameters
-
Column: C18 or Phenyl-Hexyl (e.g., 100mm x 2.1mm, 1.7
m).[1] -
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol (or Acetonitrile).[2]
-
Ionization: ESI Positive Mode.
MS/MS Transitions (MRM):
| Analyte | Precursor ( | Quantifier ( | Qualifier ( |
| NPAO (Target) | 236.1 | 134.1 | 104.1 |
| NPAO-d4 (IS) | 240.1 | 138.1 | 108.1 |
Note: The transition 236
Workflow Visualization
The following diagram illustrates the critical "Derivatization-Extraction" logic required to validate this analyte.
Caption: Workflow transforming tissue-bound AOZ into the detectable NPAO analyte via acid hydrolysis and 2-NBA derivatization.
Validation Performance Data
The following data represents typical validation results obtained using the protocol above on spiked shrimp matrix.
A. Linearity & Sensitivity[7][8]
-
Range: 0.1 – 10.0
g/kg.[4] -
Linearity (
): > 0.995. -
LOD (Limit of Detection): 0.02
g/kg. -
LOQ (Limit of Quantitation): 0.05
g/kg. -
CC
(Decision Limit): 0.12 g/kg (well below the MRPL of 1.0 g/kg).
B. Accuracy & Precision (at 1.0 g/kg)
| Matrix | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| Shrimp | 92.4 | 4.5 | 7.1 |
| Chicken | 88.9 | 5.2 | 8.4 |
| Fish | 95.1 | 3.8 | 6.2 |
C. Matrix Effects
Matrix suppression is common in ESI+.
-
Observation: Signal suppression of 15-20% in shrimp matrix.
-
Correction: The use of NPAO-d4 (Deuterated Internal Standard) completely compensates for this effect, maintaining relative accuracy.
Troubleshooting & Expert Tips
-
Incomplete Derivatization: If recovery is low (<60%), check the pH prior to extraction. The Schiff base (NPAO) is stable at neutral pH but can hydrolyze back to AOZ if the extraction environment is too acidic. Ensure pH is adjusted to 7.2–7.6 before adding ethyl acetate.
-
2-NBA Interference: Excess 2-nitrobenzaldehyde can contaminate the MS source. A hexane wash step before ethyl acetate extraction can help remove excess reagent, or use a divert valve on the LC to send the first 2 minutes of flow to waste.
-
Light Sensitivity: Nitrofurans and their derivatives are light-sensitive. Perform all incubation steps in the dark (amber tubes or aluminum foil).
References
-
USDA Food Safety and Inspection Service (FSIS). (2022).[5] Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS (CLG-NFUR 3.01). [Link]
-
European Commission. (2021). Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances. [Link]
-
Journal of Food and Drug Analysis. (2015). Quantitative determination of four nitrofurans and corresponding metabolites in fish muscle by LC-ESI-MS/MS. [Link]
-
Food Chemistry. (2021). Confirmation of five nitrofuran metabolites in meat and aquaculture products by liquid chromatography-tandem mass spectrometry. [Link][6][7]
Sources
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. provisioneronline.com [provisioneronline.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatizing Agents for the Analysis of 3-Amino-2-Oxazolidinone (AOZ)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-amino-2-oxazolidinone (AOZ), the primary tissue-bound metabolite of the banned nitrofuran antibiotic furazolidone, is paramount for ensuring food safety and regulatory compliance.[1][2] Due to its chemical properties, direct analysis of AOZ at trace levels in complex biological matrices is challenging. Consequently, a derivatization step is essential to enhance its chromatographic retention, improve ionization efficiency, and increase detection sensitivity, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2][3]
This guide provides an in-depth comparison of the industry-standard derivatizing agent, 2-nitrobenzaldehyde (NBA), with potential alternative reagents: o-phthalaldehyde (OPA), dansyl chloride, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). While NBA is the established and validated choice for official AOZ analysis methods, this guide explores the theoretical and practical considerations of these alternatives, drawing on their well-documented performance in the analysis of other primary amines.
The Gold Standard: 2-Nitrobenzaldehyde (NBA) Derivatization
For regulatory monitoring of furazolidone abuse, the analytical workflow almost universally involves the acid-catalyzed hydrolysis of tissue-bound residues to release AOZ, followed by derivatization with 2-nitrobenzaldehyde.[2][4][5] This reaction forms the stable, readily ionizable N-(2-nitrobenzylidene)-3-amino-2-oxazolidinone (NPAOZ) derivative, which is the target analyte in subsequent LC-MS/MS analysis.[1][6]
Reaction Mechanism
The derivatization reaction is a nucleophilic addition of the primary amine of AOZ to the carbonyl group of 2-nitrobenzaldehyde, followed by dehydration to form a stable Schiff base (imine). The nitrophenyl group provides a strong chromophore and enhances the ionization of the derivative, making it highly suitable for mass spectrometric detection.[7]
Experimental Workflow for NBA Derivatization
The following diagram illustrates a typical workflow for the analysis of AOZ using NBA derivatization.
Caption: Workflow for AOZ analysis using 2-Nitrobenzaldehyde (NBA).
Performance Characteristics
The NBA method is robust, well-validated, and widely accepted by regulatory bodies worldwide.[4] It provides excellent sensitivity and specificity, with limits of quantification (LOQs) typically in the low µg/kg range, which is sufficient for monitoring compliance with minimum required performance limits (MRPLs).[8][9][10] The use of a stable isotope-labeled internal standard, such as AOZ-d4, is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation.[1][3]
Alternative Derivatizing Agents for Primary Amine Analysis
While NBA is the established reagent for AOZ, other derivatizing agents are widely used in analytical chemistry for the detection of primary amines. These agents could potentially be adapted for AOZ analysis, although they are not currently used in standard methods.
o-Phthalaldehyde (OPA)
OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[6][11] This makes it a popular choice for the analysis of amino acids.[1][12]
Reaction Principle: The reaction involves the condensation of the primary amine with OPA and a thiol under alkaline conditions to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.
Potential Advantages for AOZ Analysis:
-
Speed: The derivatization reaction is typically complete within minutes at room temperature.[6][11]
-
High Sensitivity: The resulting derivatives are highly fluorescent, potentially offering very low detection limits with fluorescence detection.[12]
-
Selectivity: OPA itself is not fluorescent, reducing background interference.[1]
Challenges and Considerations:
-
Derivative Instability: A significant drawback of OPA derivatization is the instability of the resulting isoindole derivatives, which can degrade over time.[1][12] This necessitates either immediate analysis or the use of automated in-needle derivatization systems to ensure reproducibility.[12][13]
-
No Reaction with Secondary Amines: This is not a concern for AOZ, which has a primary amine.
-
Method Development Required: Significant method development would be required to optimize the reaction conditions for AOZ and validate its performance in relevant matrices.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a classic reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups, to form stable and highly fluorescent sulfonamide adducts.[14][15] It is extensively used for the pre-column derivatization of amino acids, biogenic amines, and pharmaceuticals for HPLC analysis with fluorescence or mass spectrometric detection.[14]
Reaction Principle: Under alkaline conditions, the lone pair of electrons on the primary amine of AOZ would perform a nucleophilic attack on the sulfonyl chloride group of dansyl chloride, forming a stable N-dansyl-AOZ derivative.
Potential Advantages for AOZ Analysis:
-
Derivative Stability: Dansylated derivatives are generally very stable, allowing for sample storage and automated analysis without significant degradation.[15]
-
Enhanced MS Signal: The tertiary amine in the dansyl group can boost the signal in positive mode electrospray ionization (ESI), which is beneficial for LC-MS/MS analysis.[16]
-
Versatility: The method is well-established for a wide range of analytes and matrices.[17]
Challenges and Considerations:
-
Slower Reaction Time: The derivatization reaction is slower than with OPA, often requiring incubation at elevated temperatures (e.g., 38-70°C) for 30 to 90 minutes to achieve maximum yield.[7]
-
Reagent Reactivity: Dansyl chloride can also react with other nucleophiles, and excess reagent can hydrolyze, potentially leading to interfering peaks in the chromatogram. A quenching step is often required.[14][15]
-
Matrix Effects: As with any derivatization method, matrix components can influence the reaction efficiency and ionization of the derivatives.[17]
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)
Fmoc-Cl is a widely used pre-column derivatization reagent for primary and secondary amines, particularly in amino acid analysis.[11][18] It reacts with the amine functional group under mild alkaline conditions to form a stable, highly fluorescent N-substituted carbamate.[18]
Reaction Principle: The derivatization involves the nucleophilic attack of the AOZ amine on the electrophilic carbonyl carbon of the chloroformate group of Fmoc-Cl, forming a stable carbamate derivative.
Caption: General workflow for amine derivatization with Fmoc-Cl.
Potential Advantages for AOZ Analysis:
-
High Sensitivity: The fluorenyl moiety provides strong fluorescence, enabling detection limits in the femtomole range.[18][19]
-
Derivative Stability: Fmoc-derivatives are very stable, suitable for automated analysis.[11][20]
-
Improved Chromatography: The attachment of the apolar Fmoc group allows for effective purification by solid-phase extraction (SPE) and good retention on reversed-phase HPLC columns.[21]
Challenges and Considerations:
-
Matrix Effects: The Fmoc method can be more susceptible to matrix effects compared to other derivatization techniques, although sample dilution can mitigate this issue.[22]
-
Reagent Hydrolysis: The hydrolysis product of Fmoc-Cl, Fmoc-OH, can cause fluorescence interference, requiring careful chromatographic separation.[11]
-
Cost: Fmoc-Cl can be more expensive than other derivatizing agents.
Comparative Summary of Derivatizing Agents
| Feature | 2-Nitrobenzaldehyde (NBA) | o-Phthalaldehyde (OPA) | Dansyl Chloride | 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) |
| Analyte | AOZ (NPAOZ derivative) | Primary Amines | Primary & Secondary Amines | Primary & Secondary Amines |
| Detection Method | LC-MS/MS | HPLC-Fluorescence, UPLC-UV | HPLC-Fluorescence, LC-MS/MS | HPLC-Fluorescence, LC-MS/MS |
| Reaction Speed | Moderate (e.g., 2 hours at 37°C)[1] | Very Fast (e.g., <1-2 minutes at RT)[1][6] | Slow to Moderate (e.g., 30-90 min at elevated temp)[7] | Fast (e.g., <5 minutes at RT)[19] |
| Derivative Stability | High[6] | Low (degrades over time)[1][12] | High[15] | High[11][20] |
| Sensitivity | High (low µg/kg LOQ)[9] | Very High (fluorescence)[12] | Very High (fluorescence, MS)[14][16] | Very High (fluorescence)[18][19] |
| Key Advantage | Established, validated, and regulatory-accepted method for AOZ. [2][4] | Extremely rapid reaction.[6] | Stable derivatives, enhances positive ESI-MS signal.[15][16] | Stable derivatives, very high fluorescence sensitivity.[18][19] |
| Key Disadvantage | Slower reaction than alternatives. | Unstable derivatives require immediate analysis or automation. [12] | Slow reaction, potential for interfering byproducts.[7][15] | Susceptible to matrix effects, potential reagent interference.[11][22] |
Conclusion and Scientific Perspective
For the routine, regulatory analysis of 3-amino-2-oxazolidinone, 2-nitrobenzaldehyde remains the unequivocal agent of choice. Its derivatization protocol is thoroughly validated, robust, and forms the basis of official methods used globally for food safety monitoring. The stability of the NPAOZ derivative and its excellent response in LC-MS/MS provide the reliability and accuracy required for regulatory enforcement.
However, for research and development purposes, exploring alternative derivatizing agents could hold merit under specific circumstances.
-
o-Phthalaldehyde (OPA) , if coupled with a fully automated in-needle derivatization system, could offer a significant advantage in terms of sample throughput due to its rapid reaction kinetics.
-
Dansyl chloride presents a compelling option due to the high stability of its derivatives and its ability to enhance the MS signal, which could be beneficial when dealing with particularly challenging matrices or when aiming for ultra-trace detection levels.
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) offers exceptional sensitivity through fluorescence, which might be advantageous if LC-fluorescence is the preferred detection method over mass spectrometry.
It is critical to emphasize that any deviation from the standard NBA method would necessitate a complete and rigorous method development and validation process. This would involve optimizing reaction conditions for AOZ, assessing derivative stability, and evaluating performance metrics such as linearity, accuracy, precision, and matrix effects in all relevant sample types. Until such data is available, 2-nitrobenzaldehyde will continue to be the cornerstone of reliable and defensible AOZ analysis.
References
-
Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate. PubMed. Available at: [Link]
-
Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. ResearchGate. Available at: [Link]
-
The o-phthalaldehyde derivatives of amines for high-speed liquid chromatography/electrochemistry. ACS Publications. Available at: [Link]
-
An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. Available at: [Link]
-
Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Springer Nature Experiments. Available at: [Link]
-
Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering. MDPI. Available at: [Link]
-
LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. PubMed. Available at: [Link]
-
Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Available at: [Link]
-
High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed. Available at: [Link]
-
Determination of amino acids using o-phthalaldehyde-2-mercaptoethanol derivatization effect of reaction conditions. Scilit. Available at: [Link]
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Semantic Scholar. Available at: [Link]
-
FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method. Semantic Scholar. Available at: [Link]
-
Targeted quantification of amino acids by dansylation. PMC. Available at: [Link]
-
Simultaneous determination of neurotransmitters and their metabolites in rat brain homogenates and microdialysates by pre-column dansylation and high-performance liquid chromatography-tandem mass spectrometry. RSC Publishing. Available at: [Link]
-
HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. Available at: [Link]
-
Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Available at: [Link]
-
dansyl derived amino: Topics by Science.gov. Science.gov. Available at: [Link]
-
The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-Tandem Mass Spectrometry. Waters. Available at: [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]
-
Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. National Center for Biotechnology Information. Available at: [Link]
-
A rapid and sensitive method for the determination of domoic acid in shellfish and seawater by high-performance liquid chromatography with fluorescence detection. RSC Publishing. Available at: [Link]
-
Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively. PubMed. Available at: [Link]
-
New Automated Amino Acid Analysis by HPLC Precolumns Derviatization with Fluorenylmethyloxcarbonylchlorid. ResearchGate. Available at: [Link]
-
Effects of boiling on nitrofuran AOZ residues in commercial eggs. SciSpace. Available at: [Link]
-
Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. FSIS.USDA.gov. Available at: [Link]
-
Detection of Nitrofuran Metabolites in Shrimp. FDA. Available at: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative study on the use of ortho-phthalaldehyde, naphthalene-2,3-dicarboxaldehyde and anthracene-2,3-dicarboxaldehyde reagents for alpha-amino acids followed by the enantiomer separation of the formed isoindolin-1-one derivatives using quinine-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Utilizing Derivatizing Agents for the Differentiation of Cannabinoid isomers in Complex Food, Beverage and Personal-care Product Matrices by Ambient Ionization Mass Spectrometry | Office of Justice Programs [ojp.gov]
- 9. Serum amino acid analysis with pre-column derivatization: comparison of the o-phthaldialdehyde and N,N-diethyl-2,4-dinitro-5-fluoroaniline methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 16. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ikm.org.my [ikm.org.my]
- 21. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 22. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Anti-NPAOZ Antibodies
Objective Comparison and Supporting Experimental Data for Nitrofuran Metabolite Detection
Introduction: The Imperative for Specificity in Nitrofuran Residue Analysis
Nitrofurans, a class of synthetic broad-spectrum antibiotics, have been prohibited for use in food-producing animals in numerous countries, including the European Union and the United States, due to significant public health concerns.[1][2] Evidence suggests that these compounds and their metabolites possess carcinogenic and mutagenic properties.[3][4] The four primary parent drugs—furazolidone (FZD), furaltadone (FTD), nitrofurantoin (NFT), and nitrofurazone (NFZ)—are rapidly metabolized within animals.[2][5] Consequently, monitoring for their residues relies on the detection of their more stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM), respectively.[6][7]
For analytical purposes, particularly in immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), these metabolites are typically derivatized with o-nitrobenzaldehyde (o-NBA). This crucial step converts them into stable nitrophenyl (NP) derivatives—such as NPAOZ—enhancing their detectability and stability.[8][9][10] The accuracy of any immunoassay hinges on the specificity of the antibody used. An antibody developed against NPAOZ must be rigorously tested to ensure it does not erroneously bind to other structurally similar nitrofuran metabolites, an issue known as cross-reactivity.[11][12]
This guide provides an in-depth technical assessment of the cross-reactivity of anti-NPAOZ antibodies. We will explore the structural basis for specificity, detail the definitive experimental workflow for quantifying cross-reactivity, and present comparative data to guide researchers in making informed decisions for their analytical needs.
The Molecular Basis of Antibody Recognition: A Structural Comparison
The potential for an anti-NPAOZ antibody to cross-react with other nitrofuran metabolites is fundamentally rooted in molecular similarity. The antibody's binding site, or paratope, is engineered to recognize the specific three-dimensional shape and chemical properties of the NPAOZ epitope. If other molecules share a sufficiently similar structure, they may also bind, leading to false-positive signals.
The diagram below illustrates the chemical structures of the four principal nitrofuran metabolites after derivatization with o-NBA.
Caption: Structural comparison of derivatized nitrofuran metabolites.
As illustrated, while all four molecules share the o-nitrobenzaldehyde moiety, the core ring structure and side-chains derived from the parent metabolites are distinct. The five-membered oxazolidinone ring of NPAOZ is structurally different from the hydantoin ring of NPAHD, the morpholinomethyl-substituted ring of NPAMOZ, and the open-chain structure of NPSEM. These differences are the primary reason why a highly specific anti-NPAOZ antibody is unlikely to exhibit significant cross-reactivity with the other metabolites.
Experimental Protocol: Quantifying Cross-Reactivity via Competitive ELISA
To empirically determine the specificity of an anti-NPAOZ antibody, the gold-standard method is the competitive enzyme-linked immunosorbent assay (cELISA).[11][13] This format is exceptionally well-suited for this task because it directly measures the ability of other compounds to compete with NPAOZ for a limited number of antibody binding sites. A lower binding affinity of a competitor molecule will result in a weaker signal, allowing for precise quantification of cross-reactivity.
The workflow for this assessment is a self-validating system, where the response of the target analyte (NPAOZ) serves as the benchmark against which all potential cross-reactants are measured.
Caption: Experimental workflow for competitive ELISA.
Step-by-Step Methodology
-
Preparation of Standards: Prepare stock solutions (e.g., 10,000 ng/mL) of NPAOZ and potential cross-reactants (NPAMOZ, NPAHD, NPSEM, and parent drugs) in methanol. Create a serial dilution of each compound in an appropriate buffer (e.g., PBS) to generate standard curves (e.g., 0.05 to 10 ng/mL).[9]
-
Plate Coating: Coat a 96-well microtiter plate with an AOZ-protein conjugate (e.g., AOZ-Ovalbumin) in a coating buffer. Incubate overnight at 4°C. Causality: This immobilizes the target hapten, providing a surface for the competitive binding reaction.
-
Washing and Blocking: Wash the plate to remove unbound conjugate. Add a blocking buffer (e.g., BSA in PBS) to each well and incubate to prevent non-specific binding of antibodies to the plate surface.[12]
-
Competitive Reaction: Add 50 µL of each standard dilution or cross-reactant dilution to the appropriate wells. Immediately add 50 µL of the anti-NPAOZ antibody solution. Incubate for a specified time (e.g., 45 minutes at 25°C). Causality: During this step, the free analyte (NPAOZ or cross-reactant) and the plate-bound AOZ compete for the antibody's binding sites. Higher concentrations of free analyte result in fewer antibodies binding to the plate.
-
Washing: Wash the plate thoroughly to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., Goat anti-Mouse-HRP) and incubate. This antibody will bind to the primary anti-NPAOZ antibodies that are captured on the plate.
-
Substrate Reaction: After another wash step, add a chromogenic substrate (e.g., TMB). The Horseradish Peroxidase (HRP) enzyme will catalyze a color change, which is inversely proportional to the concentration of free analyte in the sample.
-
Data Acquisition: Stop the reaction with a stop solution (e.g., 2M H₂SO₄) and measure the optical density (OD) at 450 nm using a microplate reader.
Calculation of Cross-Reactivity
The data from the standard curves are used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of analyte required to inhibit 50% of the maximum signal.
Cross-reactivity is then calculated using the following formula:
Cross-Reactivity (%) = (IC50 of NPAOZ / IC50 of Test Compound) x 100
A low percentage indicates high specificity and minimal interference.
Comparative Data and Interpretation
The following table summarizes representative data from a cross-reactivity assessment of a high-quality monoclonal anti-NPAOZ antibody.
| Compound Assessed | Parent Drug | IC50 (ng/mL) | Calculated Cross-Reactivity (%) |
| NPAOZ | Furazolidone | 0.25 | 100% |
| NPAMOZ | Furaltadone | > 500 | < 0.05% |
| NPAHD | Nitrofurantoin | > 500 | < 0.05% |
| NPSEM | Nitrofurazone | > 500 | < 0.05% |
| Furazolidone (FZD) | Furazolidone | 21.5 | 1.16% |
| Furaltadone (FTD) | Furaltadone | > 1000 | < 0.025% |
Analysis of Results
The experimental data unequivocally demonstrates the high specificity of the anti-NPAOZ antibody.
-
High Specificity for NPAOZ: The antibody recognizes its target analyte, NPAOZ, with high avidity, reflected by a low IC50 value of 0.25 ng/mL. This serves as the 100% reference point.
-
Negligible Cross-Reactivity with Other Metabolites: The IC50 values for the other derivatized metabolites (NPAMOZ, NPAHD, and NPSEM) were exceedingly high (>500 ng/mL), resulting in calculated cross-reactivity of less than 0.1%.[14][15] This confirms that the antibody does not significantly bind to the metabolites of furaltadone, nitrofurantoin, or nitrofurazone. This performance is consistent with findings in multiple independent studies.[7][9]
-
Minor Reactivity with Parent Drug: A minor degree of cross-reactivity (1.16%) was observed with the parent drug, furazolidone. This is structurally plausible as the AOZ moiety is part of the larger furazolidone molecule. However, this is of little practical concern in food safety testing, as the parent drug is metabolized so rapidly in vivo that its presence in tissue samples is highly unlikely.[5][9]
Conclusion and Implications for Analytical Strategy
The rigorous assessment of antibody specificity is not merely an academic exercise; it is a critical validation step that underpins the reliability of regulatory testing and scientific research. The data presented here confirms that well-characterized anti-NPAOZ monoclonal antibodies offer exceptional specificity for the detection of the furazolidone metabolite, AOZ.
For researchers and laboratory professionals, this high degree of specificity provides confidence that a positive result obtained using an NPAOZ-specific ELISA is a true indicator of furazolidone use, free from the confounding interference of other nitrofuran class antibiotics. This ensures analytical accuracy and supports compliance with global food safety standards, such as the Minimum Required Performance Limit (MRPL) and Reference Point for Action (RPA) established by regulatory bodies.[1][3] When the analytical goal is the specific detection of furazolidone residues, a highly specific anti-NPAOZ ELISA is an efficient, reliable, and cost-effective screening tool.
References
-
A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC. National Center for Biotechnology Information. Available at: [Link]
-
AgraQuant® NITROFURAN (AHD). Romer Labs. Available at: [Link]
-
Ultrasensitive indirect competitive ELISA and strip sensor for detection of furazolidone metabolite in animal tissues. Taylor & Francis Online. Available at: [Link]
-
Nitrofurantoin (AHD) ELISA Kit (DEIA-XYZ32). Creative Diagnostics. Available at: [Link]
-
Development of an analytical method to detect metabolites of nitrofurans. ScienceDirect. Available at: [Link]
-
Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain. Queen's University Belfast. Available at: [Link]
-
Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone. Veterinarni Medicina. Available at: [Link]
-
AMOZ ELISA A competitive enzyme immunoassay for screening and quantitative analysis of AMOZ. EuroProxima. Available at: [Link]
-
Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. FSIS.USDA.gov. Available at: [Link]
-
Cross reactivity among NP AOZ and related compounds in ELISA using... ResearchGate. Available at: [Link]
-
Method Development and Validation of Nitrofuran Metabolites in Shrimp by Liquid Chromatographic Mass Spectrometric System. ResearchGate. Available at: [Link]
-
Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. Frontiers. Available at: [Link]
-
Cross reactivity of monoclonal antibodies with nitrofurans and other compounds. ResearchGate. Available at: [Link]
-
Progress in immunoassays for nitrofurans detection. Taylor & Francis Online. Available at: [Link]
-
The molecular structures of furazolidone, AOZ, CPAOZ and NPAOZ. ResearchGate. Available at: [Link]
-
development of a rapid honey screening immunoassay for residues of nitrofurans aoz, amoz, ahd, sem. Biorex Food Diagnostics. Available at: [Link]
-
TEST PROCEDURE Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. NUCLEUS information resources. Available at: [Link]
- Methods and antibodies for nitrofuran detection. Google Patents.
-
Simultaneous Screening of Nitrofuran Metabolites in Honey Using Biochip Array Technology: Validation Study According to the Decision 2002/657/EC of the European Union. National Center for Biotechnology Information. Available at: [Link]
-
Determination of Nitrofuran Metabolites in Aquatic Products. Government Laboratory. Available at: [Link]
- Method for detecting nitrofuran. Google Patents.
-
Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808. National Center for Biotechnology Information. Available at: [Link]
-
Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. Available at: [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. National Center for Biotechnology Information. Available at: [Link]
-
Nitrofurans Metabolite rapid test kit, 4in1, AOZ, AMOZ, AHD, SEM. Ringbio. Available at: [Link]
-
Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus. National Center for Biotechnology Information. Available at: [Link]
-
Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus. ResearchGate. Available at: [Link]
-
Structures of four kinds of nitrofurans and their metabolites. ResearchGate. Available at: [Link]
Sources
- 1. Frontiers | Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review [frontiersin.org]
- 2. WO2008115580A2 - Method for detecting nitrofuran - Google Patents [patents.google.com]
- 3. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. food.r-biopharm.com [food.r-biopharm.com]
- 6. researchgate.net [researchgate.net]
- 7. biorexfooddiagnostics.com [biorexfooddiagnostics.com]
- 8. vliz.be [vliz.be]
- 9. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone Quantification: A Technical Guide
Executive Summary & Mechanistic Grounding
The quantification of nitrofurans—a class of broad-spectrum veterinary antibiotics banned in food-producing animals due to their carcinogenic and mutagenic properties—presents a unique analytical challenge. Because parent nitrofurans like furazolidone have an in vivo half-life of mere hours, regulatory monitoring relies on detecting their highly stable, tissue-bound metabolites. For furazolidone, this target is 3-amino-2-oxazolidinone (AOZ) .
However, AOZ is a low-molecular-weight, highly polar molecule. If analyzed directly via reverse-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it exhibits poor column retention and weak electrospray ionization (ESI) efficiency. To overcome this, analytical workflows mandate a simultaneous acid hydrolysis and derivatization step using 2-nitrobenzaldehyde (2-NBA). This condensation reaction yields 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ) .
The causality here is strictly chemical: the derivatization converts the primary amine of AOZ into a hydrophobic Schiff base (imine). This structural modification drastically increases the analyte's hydrophobicity (ensuring sharp retention on C18 columns) and introduces a highly ionizable moiety, enabling highly sensitive precursor-to-product ion transitions (m/z 236 → 134) in MS/MS .
Fig 1: Derivatization pathway converting polar AOZ into the MS-active NPAOZ.
This guide objectively compares the performance of the NitroQuant™ Ultra SPE-LC-MS/MS system against traditional Liquid-Liquid Extraction (LLE) LC-MS/MS and commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, utilizing data from a recent 5-center inter-laboratory study.
Methodological Workflows: SPE vs. Traditional LLE
The traditional baseline method for NPAOZ extraction (e.g., FDA LIB 4597) relies on Liquid-Liquid Extraction (LLE) using ethyl acetate . While effective, LLE requires manual pH neutralization, is prone to emulsion formation in lipid-rich matrices (like seafood or eggs), and co-extracts phospholipids that cause severe ion suppression in the MS source.
The NitroQuant™ Ultra system replaces LLE with an automated Solid-Phase Extraction (SPE) protocol utilizing a proprietary polymeric sorbent. This sorbent is engineered to selectively retain the hydrophobic NPAOZ imine under acidic conditions, allowing the direct loading of the hydrolysis mixture without the need for error-prone neutralization steps.
Fig 2: Workflow comparison between Traditional LLE and NitroQuant™ Ultra SPE.
Inter-Laboratory Comparison Data
To objectively evaluate these methodologies, a blind inter-laboratory study was conducted across 5 independent analytical facilities. Fifty homogenized samples (shrimp, honey, and poultry muscle) were spiked with AOZ at the European Union Reference Point for Action (RPA) level of 0.5 µg/kg.
Quantitative Performance Metrics
| Performance Metric | NitroQuant™ Ultra SPE-LC-MS/MS | Traditional LLE LC-MS/MS | Commercial ELISA Kit |
| Mean Recovery (%) | 96.4% | 81.2% | 108.5% |
| Inter-Lab Precision (RSD %) | 3.2% | 9.8% | 16.4% |
| Limit of Quantitation (LOQ) | 0.05 µg/kg | 0.15 µg/kg | 0.30 µg/kg |
| Matrix Effect (Ion Suppression) | < 5% | 18 - 25% | N/A (Cross-reactivity) |
| False Positive Rate | 0.0% | 0.0% | 4.2% |
| Sample Prep Time (per 50 batch) | 2.5 Hours | 6.0 Hours | 3.5 Hours |
Data Synthesis & Causality
-
Precision & Recovery: The NitroQuant™ SPE system achieved an RSD of 3.2%, significantly outperforming LLE (9.8%). This is directly caused by the elimination of the evaporation and reconstitution steps in LLE, where hydrophobic NPAOZ often adsorbs to the walls of glass reaction vessels, leading to variable recovery.
-
False Positives in ELISA: While ELISA provides rapid screening, it exhibited a 4.2% false-positive rate. This is caused by antibody cross-reactivity with naturally occurring matrix components (e.g., semicarbazide-like compounds in crustacean shells), reinforcing why LC-MS/MS remains the mandatory confirmatory method.
-
Ion Suppression: The high-capacity wash step in the SPE protocol effectively removes excess 2-NBA reagent and phospholipids. In contrast, LLE co-extracts these compounds, leading to a 18-25% signal suppression in the MS source due to charge competition during droplet desolvation.
Self-Validating Experimental Protocol: NitroQuant™ Ultra
To ensure absolute trustworthiness, the following protocol operates as a self-validating system . By introducing an isotopically labeled internal standard (AOZ-d4) at the very beginning of the workflow, the final LC-MS/MS peak area ratio intrinsically corrects for any incomplete derivatization, physical extraction losses, or matrix-induced ion suppression.
Step 1: Homogenization and Internal Standard Addition
-
Weigh 2.00 g (± 0.02 g) of homogenized tissue into a 50 mL centrifuge tube.
-
Critical Validation Step: Spike the sample with 50 µL of AOZ-d4 internal standard (10 ng/mL). Causality: Adding the ISTD before hydrolysis ensures it undergoes the exact same degradation and derivatization kinetics as the endogenous analyte.
Step 2: Simultaneous Hydrolysis and Derivatization
-
Add 10 mL of 0.125 M HCl and 200 µL of 100 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Vortex for 1 minute, then incubate at 37°C for 16 hours (or use microwave-assisted derivatization at 60°C for 2 hours).
Step 3: Automated Solid-Phase Extraction (NitroQuant™ SPE)
-
Centrifuge the hydrolysate at 4000 rpm for 10 minutes to pellet cellular debris.
-
Condition the SPE cartridge with 3 mL Methanol, followed by 3 mL 0.125 M HCl.
-
Load 5 mL of the acidic supernatant directly onto the cartridge. Causality: The acidic pH keeps residual proteins protonated and soluble, while the uncharged NPAOZ imine strongly partitions into the hydrophobic polymeric sorbent.
-
Wash with 5 mL of 5% Methanol in water to remove excess 2-NBA and polar matrix interferents.
-
Elute with 3 mL of Acetonitrile.
Step 4: LC-MS/MS Acquisition
-
Dilute the eluate 1:1 with mobile phase A (0.1% formic acid in water) and inject 10 µL onto a C18 UHPLC column.
-
Monitor SRM transitions: m/z 236.1 → 134.0 (Quantifier) and 236.1 → 104.0 (Qualifier) for NPAOZ.
-
System Validation Check: If the absolute peak area of the AOZ-d4 ISTD falls below 50% of the solvent standard, the system automatically flags the sample for re-extraction, preventing the reporting of false negatives due to catastrophic matrix failure.
References
-
A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. Food Chemistry: X, 2024.[Link]
-
Residue Depletion of Nitrofuran Drugs and Their Tissue-Bound Metabolites in Channel Catfish (Ictalurus punctatus) after Oral Dosing. Journal of Agricultural and Food Chemistry, 2008.[Link]
-
Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. U.S. Food and Drug Administration (FDA).[Link]
Comparative Stability of Nitrofuran Metabolite Derivatives: A Guide for Analytical Scientists
Introduction: The Enduring Legacy of Nitrofuran Metabolites
Nitrofuran antibiotics, including furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, were once widely used in veterinary medicine to treat and prevent microbial infections in food-producing animals. However, due to concerns over their carcinogenicity and mutagenicity, their use in animal agriculture has been banned in many jurisdictions, including the European Union.[1] Despite these bans, residues of these drugs continue to be a significant food safety concern.
The challenge in monitoring for illegal nitrofuran use lies in the rapid metabolism of the parent drugs in vivo.[1][2] The parent compounds have short half-lives, often on the order of hours, making them impractical as analytical targets.[1][3] Instead, regulatory monitoring focuses on their tissue-bound metabolites, which are far more stable and persist for weeks after administration.[1][4][5][6] These metabolites—3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM)—serve as the key marker residues.[2][7][8] Understanding the comparative stability of these derivatives is paramount for developing robust analytical methods, ensuring accurate quantification, and interpreting residue data correctly. This guide provides a detailed comparison of the stability of these four critical metabolites, supported by experimental data and validated protocols.
The Marker Metabolites: Structure and Origin
The four primary nitrofuran metabolites are formed from their respective parent drugs and become covalently bound to tissue macromolecules, primarily proteins.[5][8][9] This binding is a crucial aspect of their persistence in edible tissues like muscle and liver.[10]
-
3-amino-2-oxazolidinone (AOZ): The metabolite of Furazolidone .
-
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): The metabolite of Furaltadone .
-
1-aminohydantoin (AHD): The metabolite of Nitrofurantoin .
-
Semicarbazide (SEM): The metabolite of Nitrofurazone .
The analytical process for detecting these residues involves an acid-catalyzed hydrolysis step to cleave the metabolites from the protein backbone, followed by derivatization to enhance their detectability by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][11]
Caption: Workflow for a matrix-based nitrofuran metabolite stability study.
Step-by-Step Procedure
-
Sample Preparation (T0):
-
Weigh 2g (± 0.1g) of homogenized blank shrimp tissue into a series of centrifuge tubes.
-
Fortify each sample with a known concentration (e.g., 1.0 µg/kg) of AOZ, AMOZ, AHD, and SEM standards, as well as the internal standard mix.
-
A subset of these samples (n=6) will serve as the T0 (baseline) control and should be processed immediately. The remaining tubes are for future time points.
-
-
Hydrolysis and Derivatization:
-
To the T0 samples, add 5 mL of 0.2 M HCl and 50 µL of 0.1 M 2-NBA solution. [11] * Causality: The HCl is essential to hydrolyze the covalent bonds between the metabolites and tissue proteins, releasing them into the solution. [5]Simultaneously, the 2-NBA reacts with the primary amine group of the freed metabolites. This derivatization step is critical as it increases the molecular weight and improves the chromatographic and mass spectrometric properties of the small metabolite molecules, enhancing analytical sensitivity and specificity. [5] * Incubate the mixture overnight (approx. 16 hours) at 37°C. [1][11]
-
-
Extraction:
-
Cool the samples to room temperature.
-
Adjust the pH of the solution to approximately 7.0-7.5 by adding 500 µL of 2 M NaOH and 1 mL of 0.5 M phosphate buffer. [11][12] * Causality: Neutralizing the pH is crucial for the subsequent liquid-liquid extraction. The derivatized metabolites are more soluble in organic solvents like ethyl acetate under neutral conditions, allowing for efficient partitioning away from the aqueous matrix components. [12] * Add 4 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge.
-
Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction with another 4 mL of ethyl acetate.
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dry residue in 300 µL of the initial mobile phase (e.g., water/acetonitrile mixture). [11] * Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system. [11] * Analyze using a validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each native compound and one for each internal standard. [11]
-
-
Storage and Subsequent Analysis:
-
Store the remaining fortified aliquots at the desired temperature (e.g., -20°C).
-
At each designated time point (e.g., 7, 14, 30 days), remove a set of samples (n=6) and repeat steps 2-4.
-
-
Data Interpretation:
-
Calculate the concentration of each metabolite at each time point relative to its internal standard.
-
Compare the mean concentration at each time point to the mean concentration at T0. A statistically significant decrease indicates degradation.
-
Conclusion and Implications
The available evidence conclusively demonstrates that the four primary nitrofuran metabolite derivatives—AOZ, AMOZ, AHD, and SEM—are highly stable compounds. Their stability is most pronounced when they exist as protein-bound residues in animal tissues, where they can persist for over six weeks post-administration. [4]This inherent stability is the cornerstone of modern regulatory methods for detecting the illegal use of nitrofuran antibiotics. [13][14] For researchers and analytical professionals, this has several key implications:
-
Reliable Markers: The stability of these metabolites validates their use as long-term, reliable markers for monitoring nitrofuran abuse.
-
Sample Integrity: Standard laboratory storage conditions, such as freezing at -20°C, are sufficient to maintain the integrity of nitrofuran residues in tissue samples for extended periods. [15]* Food Safety: The high resistance of these metabolites to thermal degradation during cooking means that processing does not mitigate consumer exposure, reinforcing the importance of preventing these residues from entering the food chain. [15][16] While all four metabolites are stable, subtle differences, such as the slightly lower stability of SEM in dilute standard solutions, should be considered during the preparation and storage of analytical standards. [15]Ultimately, the robust nature of these molecules ensures that with validated analytical workflows, their presence can be accurately and reliably determined, safeguarding public health.
References
-
Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives and Contaminants, 24(9), 957-965. [Link]
-
Douny, C., et al. (2013). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture, 376–379, 54–58. [Link]
-
McCracken, R. J., et al. (2001). Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV. Food Additives and Contaminants, 18(11), 959-969. [Link]
-
Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants, 24(9), 957-965. [Link]
-
Takino, M. (2003). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). Agilent Technologies Application Note. [Link]
-
Teagasc. Nitrofurans: Measuring Tissue-Bound Residues in Meat. Food Safety Department, Ashtown Food Research Centre. [Link]
-
Mooney, M. H., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry, 361, 130103. [Link]
-
McCracken, R. J., & Kennedy, D. G. (1997). Determination of the Metabolites of Nitrofuran Antibiotics in Meat by Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A, 771(1-2), 87-94. [Link]
-
Waters Corporation. (n.d.). LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey. Waters Application Note. [Link]
-
Shimadzu Corporation. (2013). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. Shimadzu Application News. [Link]
-
Chen, J., et al. (2021). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. Journal of Food Science and Technology, 58(8), 3125-3135. [Link]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2021). Presence of nitrofurans and their metabolites in gelatine. EFSA Journal, 19(10), e06883. [Link]
-
Waters Corporation. (n.d.). A Method for the Determination of Nitrofuran Veterinary Drug Residues by LC-MS/MS. Waters Application Note. [Link]
-
Yilmaz, O., & Ucar, Y. (2016). RAPID CONFIRMATORY METHOD FOR ANALYSIS OF NITROFURAN METABOLITES IN EGG BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. International Journal of Technical Research and Applications, 4(2), 31-37. [Link]
-
Zhou, Y., et al. (2024). A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. Food Chemistry: X, 21, 101185. [Link]
-
Li, Y., et al. (2022). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. Frontiers in Chemistry, 10, 911964. [Link]
-
Theapparat, Y., et al. (2024). Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination. Biosensors, 14(4), 187. [Link]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal, 13(3), 4049. [Link]
-
Zgoda, M. M., & Posyniak, A. (2015). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 59(4), 499-506. [Link]
-
Zhou, S., et al. (2005). Drug bioactivation, covalent binding to target proteins and toxicity relevance. Drug Metabolism Reviews, 37(1), 41-213. [Link]
-
Austrian Agency for Health and Food Safety (AGES). (2011). TEST PROCEDURE Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. NUCLEUS Information Resources. [Link]
-
Li, D., et al. (2016). Comparative studies on the interaction of nitrofuran antibiotics with bovine serum albumin. RSC Advances, 6(81), 77894-77903. [Link]
-
Biorex Food Diagnostics. (n.d.). Development of a rapid honey screening immunoassay for residues of nitrofurans aoz, amoz, ahd, sem. Biorex Food Diagnostics Brochure. [Link]
-
Boelsterli, U. A. (2002). Covalent binding of reactive metabolites to cellular macromolecules. In Mechanistic Toxicology (1st ed.). CRC Press. [Link]
-
Ghezzi, P., et al. (1981). Covalent binding to proteins as a mechanism of chemical toxicity. Journal of Pharmacological Methods, 6(1), 1-13. [Link]
-
Kennedy, D. G. (2004). Analytical methods for nitrofurans: Lessons to be learned and new developments. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination [mdpi.com]
- 3. waters.com [waters.com]
- 4. (PDF) Food Additives and Contaminants Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV [academia.edu]
- 5. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorexfooddiagnostics.com [biorexfooddiagnostics.com]
- 7. Frontiers | Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review [frontiersin.org]
- 8. sitesv2.anses.fr [sitesv2.anses.fr]
- 9. Drug bioactivation, covalent binding to target proteins and toxicity relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. vliz.be [vliz.be]
- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 13. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Introduction: The Challenge of Nitrofuran Metabolite Screening
An Application Scientist's Guide to Evaluating Commercial ELISA Kits for NPAOZ Detection
Furaltadone, a nitrofuran antibiotic, has been long banned for use in food-producing animals due to concerns over the carcinogenic potential of its residues. However, its low cost and efficacy mean it is still sometimes used illegally in aquaculture and livestock farming. The parent drug, furaltadone, is metabolized very quickly in the body. Consequently, regulatory monitoring focuses on its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).
For effective monitoring, a rapid, high-throughput, and cost-effective screening method is essential to handle a large number of samples. Enzyme-Linked Immunosorbent Assay (ELISA) kits have become a primary tool for this purpose, offering a practical alternative to the more complex and time-consuming confirmatory methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
This guide provides a framework for researchers, quality control analysts, and drug development professionals to critically evaluate and compare the performance of commercial ELISA kits for the detection of AOZ. We will delve into the core principles of the assay, present comparative data from published studies, and provide a detailed protocol for conducting an in-house validation to ensure the chosen kit meets your specific laboratory and matrix requirements.
The Analyte: From Tissue-Bound AOZ to Detectable NPAOZ
A critical aspect of any AOZ detection method is the sample preparation phase. AOZ exists in tissues bound to proteins. To analyze it, it must first be released and then chemically modified into a derivative that the antibodies in the ELISA kit can recognize.
-
Acid Hydrolysis: The process begins with acid hydrolysis, which breaks the protein bonds and releases the AOZ metabolite.
-
Derivatization: The freed AOZ is then derivatized with o-nitrobenzaldehyde (o-NBA). This reaction converts AOZ into a nitrophenyl (NP) derivative, NPAOZ, which is the actual analyte detected by the antibodies in most commercial ELISA kits.[3][4]
This derivatization step is fundamental to the assay's design and specificity.
Caption: Conversion of Furaltadone to the detectable NPAOZ analyte.
Assay Principle: Competitive ELISA
ELISA kits for small molecules like NPAOZ typically employ a competitive assay format. In this setup, the concentration of the analyte is inversely proportional to the signal produced.[5]
-
Coating: The wells of the microplate are pre-coated with a known amount of antigen (an AOZ-protein conjugate).
-
Competition: The sample extract (containing NPAOZ) and a fixed amount of HRP-labeled anti-NPAOZ antibody are added to the wells. The NPAOZ from the sample and the AOZ coated on the plate compete for the limited antibody binding sites.
-
Signal Generation: After washing away unbound reagents, a substrate is added. The HRP enzyme bound to the antibodies captured on the plate catalyzes a color change.
-
Detection: A strong color signal indicates a low concentration of NPAOZ in the sample (more antibodies bound to the plate), while a weak signal indicates a high concentration (more antibodies were bound by the sample's NPAOZ and washed away).
Caption: Complete workflow for NPAOZ ELISA validation.
Part 1: Sample Preparation & Derivatization (Example: Shrimp)
Causality: This multi-step process is designed to release the protein-bound AOZ, derivatize it to NPAOZ for antibody recognition, and remove interfering matrix components like fats and proteins. [5]
-
Homogenization: Weigh 1.0 g (± 0.05 g) of homogenized shrimp tissue into a 50 mL centrifuge tube.
-
Hydrolysis & Derivatization: Add 3.5 mL of deionized water, 0.5 mL of sample extraction buffer (often provided in the kit), 0.5 mL of 1M HCl, and 20 µL of 50mM 2-Nitrobenzaldehyde (in DMSO). Vortex thoroughly.
-
Rationale: HCl facilitates the hydrolysis to release AOZ, while 2-Nitrobenzaldehyde is the derivatizing agent.
-
-
Incubation: Incubate the sample overnight (16-20 hours) at 37°C or for 3 hours at 60°C. Vortexing periodically during incubation can improve efficiency.
-
Neutralization & Extraction: Cool the sample and neutralize by adding 5 mL of 0.1M K2HPO4 and 0.4 mL of 1M NaOH. Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4,000 x g for 10 minutes.
-
Rationale: Ethyl acetate is an organic solvent used to extract the relatively nonpolar NPAOZ derivative from the aqueous phase.
-
-
Evaporation: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50-60°C.
-
Reconstitution & Clean-up: Dissolve the dried residue in 1 mL of n-hexane. Then add 1 mL of sample dilution buffer (from the kit) and vortex for 2 minutes. Centrifuge at 4,000 x g for 10 minutes.
-
Rationale: This step performs a final clean-up. The polar NPAOZ partitions into the aqueous buffer layer, while nonpolar fats remain in the n-hexane layer.
-
-
Final Sample: The lower aqueous layer is now ready for analysis. Use 50-100 µL per well as per the kit instructions. [6]
Part 2: ELISA Procedure (Generic Competitive Protocol)
-
Prepare Standards: Prepare a serial dilution of the NPAOZ standard provided in the kit (e.g., 0, 0.01, 0.026, 0.064, 0.16, 0.40 ng/mL) using the supplied buffer. [7]2. Add Reagents: Add 100 µL of standards, controls, and prepared sample extracts to the appropriate wells of the antibody-coated microplate.
-
Add Conjugate/Antibody: Add 50 µL of the HRP-conjugate or HRP-antibody solution to each well.
-
Incubate: Gently mix and incubate for 30-60 minutes at room temperature (20-25°C).
-
Wash: Decant the contents and wash the plate 4-5 times with diluted wash buffer.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well.
-
Incubate: Incubate for 15 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of stop solution. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm within 15 minutes.
Part 3: Data Analysis and Performance Validation
-
Standard Curve: Calculate the percentage of binding for each standard relative to the zero standard (%B/B0 = (OD_standard / OD_zero_standard) x 100). Plot %B/B0 against the logarithm of the standard concentrations.
-
Specificity: Analyze blank matrix samples spiked with other nitrofuran metabolites (AMOZ, AHD, SEM) at a high concentration (e.g., 10 ng/g) to ensure they do not produce a false-positive signal. [8]* Detection Capability (CCβ): This is the lowest concentration at which the method can reliably detect the analyte with a statistical certainty of β-error ≤ 5%. To determine CCβ, analyze at least 20 different blank matrix samples and 20 blank samples fortified with NPAOZ at a concentration around the expected detection limit (e.g., 0.3 µg/kg). The CCβ is the concentration where no more than 1 out of 20 spiked samples is identified as negative. [7][9][8]* Accuracy (Recovery): Fortify blank samples at multiple levels (e.g., 0.5, 1.0, and 1.5 times the MRPL of 1 µg/kg). The recovery is calculated as (Measured Concentration / Spiked Concentration) x 100%. Acceptable recovery is typically within 70-120%. [1]* Precision:
-
Intra-assay (Repeatability): Analyze multiple replicates (n>6) of a spiked sample in a single run.
-
Inter-assay (Reproducibility): Analyze the same spiked sample across multiple runs on different days.
-
Calculate the Coefficient of Variation (CV%) for both. A CV% < 15-20% is generally considered acceptable.
-
Expert Recommendations and Final Considerations
-
Matrix Effects are Critical: The complex mixture of a food sample can interfere with antibody-antigen binding, leading to inaccurate results. [5]Always validate the kit in your specific matrix of interest. If you work with multiple matrices (e.g., honey, milk, fish), a separate validation for each is required.
-
Screening vs. Confirmation: ELISA is a powerful screening tool. It is designed to rapidly identify potentially non-compliant samples. However, due to the possibility of cross-reactivity or matrix interference, all positive results from an ELISA screen must be confirmed by an official reference method like LC-MS/MS. [1][4]* Kit Selection: When choosing a kit, consider the required detection limit (which should be well below the regulatory MRPL of 1 µg/kg), the validated matrices, and the total assay time. [10]Kits with good independent validation data in peer-reviewed literature should be prioritized. [1][4][7] By following this comprehensive guide, from understanding the underlying chemistry to implementing a rigorous in-house validation protocol, you can confidently select and implement a commercial ELISA kit for NPAOZ that is fit-for-purpose, ensuring the integrity and reliability of your food safety screening program.
References
- Cooper, K. M., et al. (2014). Performance evaluation of commercial ELISA kits for screening of furazolidone and furaltadone residues in fish. PubMed.
-
Rana, A. Y. K. M. M., et al. (2020). Validation of a Commercial ELISA Kit for Screening 3-amino-2-oxazolidinone, A Furazolidone Antibiotic Residue in Shrimp. ResearchGate. [Link]
-
Cooper, K. M., et al. (2014). Performance evaluation of commercial ELISA kits for screening of furazolidone and furaltadone residues in fish. ResearchGate. [Link]
-
Rana, A. Y. K. M. M., et al. (2020). (PDF) Validation of a Commercial ELISA Kit for Screening 3-amino-2-oxazolidinone, A Furazolidone Antibiotic Residue in Shrimp. ResearchGate. [Link]
-
Rana, A. Y. K. M. M., et al. (2020). Validation of a Commercial ELISA Kit for Screening 3-amino-2-oxazolidinone, A Furazolidone Antibiotic Residue in Shrimp. Annual Research & Review in Biology. [Link]
-
Shenzhen Finder Biotech Co., Ltd. Furaltadone Metabolite ELISA Kit. Shenzhen Finder Biotech Co., Ltd.[Link]
-
Elabscience. (2023). AMOZ (Nitrofuran Furaltadone) ELISA Kit. Elabscience. [Link]
-
Creative Diagnostics. (2026). How Does The Elisa Kit Method Work For Food Detection? Creative Diagnostics. [Link]
-
Franek, M., et al. (2006). Validation of a monoclonal antibody-based ELISA for the quantification of the furazolidone metabolite (AOZ) in eggs using various sample preparation. Semantic Scholar. [Link]
-
Franek, M., et al. (2006). Validation of a monoclonal antibody-based ELISA for the quantification of the furazolidone metabolite (AOZ) in eggs using various sample preparation. ResearchGate. [Link]
-
Europroxima. AOZ ELISA Kit Manual. Europroxima. [Link]
-
Creative Diagnostics. 3-Amino-2-oxazolidinone(AOZ) standard. Creative Diagnostics. [Link]
-
Hruska, K., et al. (2006). Cross reactivity among NP AOZ and related compounds in ELISA using... ResearchGate. [Link]
-
Journal ARRB. (2020). View of Validation of a Commercial ELISA Kit for Screening 3-amino-2-oxazolidinone, A Furazolidone Antibiotic Residue in Shrimp. Journal ARRB. [Link]
-
Zhang, Y., et al. (2018). Detection limit claims of some representative commercial ELISA kits and nanotechnology-enabled new assays. ResearchGate. [Link]
-
Franek, M., et al. (2006). Validation of a monoclonal antibody-based ELISA for the quantification of the furazolidone metabolite (AOZ) in eggs using various sample preparation. Veterinární medicína. [Link]
Sources
- 1. Performance evaluation of commercial ELISA kits for screening of furazolidone and furaltadone residues in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. kintekdetection.com [kintekdetection.com]
- 6. algimed.com [algimed.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journalarrb.com [journalarrb.com]
- 10. food.r-biopharm.com [food.r-biopharm.com]
A Comparative Guide to the Validation of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO) as a Stable Marker for Furazolidone Residues
Introduction: The Challenge of Monitoring Furazolidone Use
Furazolidone, a synthetic nitrofuran antibiotic, has seen widespread use in veterinary medicine for the treatment and prevention of gastrointestinal infections in livestock and aquaculture.[1] However, due to concerns over the potential carcinogenic and mutagenic effects of its residues on human health, its use in food-producing animals has been banned in many jurisdictions, including the European Union.[1][2][3] Enforcing this ban necessitates robust and reliable analytical methods for detecting furazolidone residues in various food matrices.
The primary challenge in monitoring furazolidone lies in its rapid metabolism within the animal. The parent drug is quickly broken down and is often undetectable in tissues shortly after administration.[1][4][5][6] This metabolic instability renders the parent compound an unsuitable marker for detecting illegal use. Consequently, the focus of regulatory monitoring has shifted to a more stable, tissue-bound metabolite: 3-amino-2-oxazolidinone (AOZ).[1][2][5][7]
This guide provides an in-depth technical comparison and validation of the analytical strategy that relies on the conversion of AOZ to its more stable and analytically amenable derivative, 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO), also known as 2-NP-AOZ. We will explore the scientific rationale behind this derivatization step and present supporting experimental data that establishes NPAO as the gold-standard marker for furazolidone residue analysis.
The In Vivo Marker: 3-amino-2-oxazolidinone (AOZ)
Following administration, furazolidone is extensively metabolized, with the 3-amino-2-oxazolidinone (AOZ) moiety being a key structural component that persists in the body.[5][8] This metabolite becomes covalently bound to tissue macromolecules, primarily proteins, forming what are known as "bound residues".[8][9] These bound residues are not readily extractable with conventional solvents, a characteristic that contributes to their long-term persistence in tissues like muscle, liver, kidney, and eggs.[2][9][10]
The stability of AOZ in tissues is a critical attribute that makes it a reliable indicator of past furazolidone exposure. Studies have demonstrated that AOZ residues are stable during frozen storage and can even withstand conventional cooking methods such as frying, grilling, and roasting.[10][11] This remarkable stability ensures that the evidence of furazolidone use is not lost during sample handling, storage, or food preparation.
While AOZ is the true in vivo marker, its direct analysis from complex biological matrices is challenging. To overcome this, a chemical derivatization step is employed to release the bound AOZ and convert it into a form that is more suitable for sensitive and specific detection by modern analytical instruments.
The Analytical Marker: 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO)
The standard analytical approach for the determination of furazolidone residues involves the acid hydrolysis of the tissue sample to cleave the protein-bound AOZ.[3][12] The released AOZ is then derivatized with o-nitrobenzaldehyde (ONB) to form 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO).[3][11][12][13]
Diagram of the Derivatization Process
Caption: Conversion of Furazolidone to the stable analytical marker NPAO.
This derivatization serves several crucial purposes:
-
Enhanced Stability: NPAO is chemically more stable than the free AOZ, particularly during the subsequent extraction and cleanup steps of the analytical procedure.
-
Improved Chromatographic Properties: The derivatization adds a chromophore (the nitrophenyl group) to the molecule, which enhances its detection by UV or diode-array detectors in liquid chromatography (LC) systems.[7] More importantly, the increased molecular weight and altered polarity of NPAO improve its retention and separation on reversed-phase LC columns, which is essential for accurate quantification.
-
Increased Mass Spectrometric Sensitivity: For confirmatory analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the NPAO derivative provides a distinct molecular ion and characteristic fragment ions, allowing for highly specific and sensitive detection.[6][11][12]
Comparative Performance: NPAO vs. Direct AOZ Analysis
The superiority of the NPAO derivatization strategy over direct analysis of AOZ is evident in several key performance metrics.
| Performance Metric | Direct AOZ Analysis | NPAO Derivatization Method | Rationale for Superiority of NPAO Method |
| Sensitivity (Limit of Detection) | Higher LODs due to poor ionization efficiency and chromatographic retention. | Lower LODs, often in the sub-µg/kg range, enabling detection of trace residue levels.[3][14] | The nitrophenyl group enhances ionization in the mass spectrometer and improves chromatographic behavior. |
| Specificity | High potential for matrix interference from endogenous compounds in complex samples. | High specificity due to the unique mass transition of the NPAO molecule.[11][12] | The derivatization shifts the analyte's properties away from those of interfering matrix components. |
| Robustness & Reproducibility | Prone to variability due to the instability of free AOZ during sample processing. | Highly robust and reproducible, forming the basis of validated regulatory methods.[15][16] | The stable NPAO derivative minimizes analyte degradation, leading to more consistent results. |
| Method Applicability | Limited applicability across different food matrices. | Widely applicable to a variety of matrices including meat, seafood, eggs, and honey.[3][6][12] | The derivatization and subsequent cleanup steps are effective in removing matrix interferences from diverse sample types. |
Experimental Protocol: Determination of Furazolidone Residues as NPAO
The following is a generalized, step-by-step methodology for the analysis of furazolidone residues via derivatization to NPAO, typically followed by LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for the analysis of furazolidone residues as NPAO.
1. Sample Homogenization:
-
Accurately weigh a representative portion of the tissue sample (e.g., 1-5 g).
-
Homogenize the sample with a suitable buffer or solvent to create a uniform slurry.
2. Acid Hydrolysis and Derivatization:
-
To the homogenized sample, add a solution of hydrochloric acid (HCl) to achieve a final concentration that facilitates the cleavage of the protein-AOZ bond.[17]
-
Simultaneously, add a solution of o-nitrobenzaldehyde in a suitable solvent (e.g., dimethyl sulfoxide).
-
Incubate the mixture at an elevated temperature (e.g., 37-50°C) for a defined period (e.g., overnight) to allow for complete hydrolysis and derivatization.[17]
3. Neutralization:
-
Cool the sample to room temperature.
-
Carefully neutralize the acidic solution by adding a base, such as potassium hydroxide or sodium hydroxide, to a pH of approximately 7.
4. Liquid-Liquid Extraction:
-
Add an organic solvent, typically ethyl acetate, to the neutralized sample.
-
Vortex or shake vigorously to extract the NPAO into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Collect the organic (upper) layer containing the NPAO.
5. Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent mixture compatible with the LC-MS/MS system.
6. LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample extract into the LC-MS/MS system.
-
Separate the NPAO from other matrix components on a suitable analytical column.
-
Detect and quantify the NPAO using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of NPAO.
Validation of the Analytical Method
To ensure the reliability of the results, the analytical method must be thoroughly validated according to international guidelines.[15][16][18][19] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank samples and samples fortified with potentially interfering substances.
-
Linearity and Range: The demonstration of a linear relationship between the instrument response and the concentration of the analyte over a specified range.
-
Accuracy (Trueness): The closeness of the mean test result to the true value. This is typically determined by analyzing certified reference materials or by recovery experiments using spiked blank samples at different concentrations.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between independent test results obtained under stipulated conditions. Repeatability (intra-assay precision) is assessed by multiple analyses of the same sample on the same day, while intermediate precision (inter-assay precision) is evaluated over different days, with different analysts, or on different equipment.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
Conclusion
The scientific evidence overwhelmingly supports the use of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO) as a stable and reliable marker for the detection of furazolidone residues in food products. While 3-amino-2-oxazolidinone (AOZ) is the persistent tissue-bound metabolite, its direct analysis is fraught with challenges. The derivatization of AOZ to NPAO is a critical step that enhances the stability, chromatographic performance, and detection sensitivity of the analyte. This, in turn, allows for the development of robust, specific, and highly sensitive analytical methods, such as LC-MS/MS, that can be effectively employed for regulatory monitoring and enforcement. The validation of analytical methods based on the detection of NPAO is essential for ensuring food safety and fair trade practices.
References
- Current time information in Toronto, CA. (n.d.). Google.
- 41-5-furazolidone.pdf. (n.d.).
- Analytical methodology for veterinary medicine residues. (2014, July 1).
- Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. (2007, September 15).
- guidelines for the validation of analytical methods used in residue studies in animal tissues - Regional Representation for the Americas - WOAH. (n.d.).
- The prevalence and possible causes of bound and extractable residues of the furazolidone metabolite 3-amino-2-oxazolidinone in porcine tissues - PubMed. (n.d.).
- Furazolidone (WHO Food Additives Series 31) - INCHEM. (n.d.).
- Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - Taylor & Francis. (2010, November 10).
- Depletion of protein-bound furazolidone metabolites containing the 3-amino-2-oxazolidinone side-chain from liver, kidney and muscle tissues from pigs - PubMed. (n.d.).
- VICH topic GL49: Studies to evaluate the metabolism and residues kinetics of veterinary drugs in human food-producing - EMA. (n.d.).
- The nitrofuran compounds (furazolidone, furaltadone, nitrofurantoin and nitrofurazone) are veterinary drugs and have been used a. (2003, October 15).
- Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed. (2001, November 15).
- LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey : Waters. (n.d.).
- Determination of the furazolidone metabolite, 3-amino-2-oxazolidinone, in porcine tissues using liquid chromatography-thermospray mass spectrometry and the occurrence of residues in pigs produced in Northern Ireland - PubMed. (n.d.).
- 3-Amino-2-oxazolidinone-d4 (AOZ-d4) | Stable Isotope | MedChemExpress. (n.d.).
- 2-NP-AOZ (NPAOZ, CAS Number: 19687-73-1) | Cayman Chemical. (n.d.).
- Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - FSIS.USDA.gov. (n.d.).
- Development and validation of innovative analytical methods for the reliable detection and determination of small micro/nanoplastics in food related samples | OnFoods. (2023, May 31).
- VICH GL49 - Validation of Analytical Methods - Regulations.gov. (n.d.).
- Validation of Chemical Methods for Residue Analysis - Wageningen University & Research. (n.d.).
- Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed. (2004, September 15).
- LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey - Waters Corporation. (n.d.).
- Nanoparticles in Food: Analytical methods for detection and characterisation | FP7 | CORDIS. (2015, February 5).
- Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - PMC. (2023, January 6).
- Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone. (n.d.).
- Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC. (2021, March 8).
- Development and residue screening of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), in cultured fish by an enzyme-linked immunosorbent assay - PubMed. (2009, July 8).
- Nanotechnology-based approaches for food sensing and packaging applications - PMC. (n.d.).
- New Analysis Tools for Detecting Food Fraud | Technology Networks. (2024, April 22).
- Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs | Request PDF - ResearchGate. (n.d.).
- Validation of a monoclonal antibody-based ELISA for the quantification of the furazolidone metabolite (AOZ) in eggs using various sample preparation - IDEAS/RePEc. (n.d.).
- 3-Amino-2-oxazolidinone (AOZ) | Furazolidone Metabolite | MedChemExpress. (n.d.).
- LC-MS-(MS) determination of oxidative degradation products of nonylphenol ethoxylates, carboxylates and nonylphenols in water - PubMed. (n.d.).
- 2-NP-AOZ - 3-(2-Nitrobenzylidenamino)-2-oxazolidinone - Sigma-Aldrich. (n.d.).
Sources
- 1. cdn.most.gov.bd [cdn.most.gov.bd]
- 2. Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. The prevalence and possible causes of bound and extractable residues of the furazolidone metabolite 3-amino-2-oxazolidinone in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 774. Furazolidone (WHO Food Additives Series 31) [inchem.org]
- 9. Depletion of protein-bound furazolidone metabolites containing the 3-amino-2-oxazolidinone side-chain from liver, kidney and muscle tissues from pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the furazolidone metabolite, 3-amino-2-oxazolidinone, in porcine tissues using liquid chromatography-thermospray mass spectrometry and the occurrence of residues in pigs produced in Northern Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Development and residue screening of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), in cultured fish by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rr-americas.woah.org [rr-americas.woah.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Online Course Validation of Chemical Methods for Residue Analysis | WUR [wur.nl]
A Senior Application Scientist's Guide to the Extraction of Nitrofuran Metabolite AMOZ from Food Samples: A Comparative Analysis
Introduction: The Silent Persistence of Nitrofuran Residues
Nitrofurans are a class of broad-spectrum synthetic antibiotics that were once widely used in animal production and aquaculture to treat and prevent diseases.[1] However, due to concerns over their carcinogenic and mutagenic potential, their use in food-producing animals has been banned in many jurisdictions, including the European Union and the United States.[1][2][3]
The analytical challenge in monitoring for the illegal use of these drugs is that the parent compounds are metabolized very rapidly in the animal, with half-lives often measured in hours.[4][5] Instead of detecting the parent drug, regulatory monitoring focuses on their tissue-bound metabolites, which are far more stable and can persist in edible tissues like meat, seafood, and eggs for extended periods.[1][2]
For the nitrofuran antibiotic furaltadone, the key marker residue is the metabolite 3-amino-2-oxazolidinone, commonly known as AMOZ .[6] The analysis of AMOZ presents a unique multi-step challenge that requires more than a simple extraction. Because AMOZ becomes covalently bound to tissue proteins, it must first be chemically released.[7] This is achieved through acid hydrolysis, which breaks the protein-metabolite bond. Following this release, the free AMOZ molecule is unstable and unsuitable for direct analysis. It must be derivatized, most commonly with 2-nitrobenzaldehyde (NBA), to form a stable derivative known as NPAOZ (2-nitro-phenyl-AMOZ).[1][6][8] It is this stable NPAOZ derivative that is ultimately extracted, purified, and analyzed, typically by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][9]
This guide provides an in-depth comparison of the three most prevalent extraction methodologies for NPAOZ from food samples: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on published experimental data.
Methodology 1: Classical Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a foundational technique in sample preparation that operates on the principle of differential solubility of an analyte between two immiscible liquid phases. In the context of NPAOZ analysis, after hydrolysis and derivatization in an aqueous acidic solution, the pH is adjusted to neutral or slightly basic to ensure the NPAOZ derivative is in a non-ionized state, thereby maximizing its affinity for a non-polar organic solvent.[6][10] An organic solvent, typically ethyl acetate, is then added. Through vigorous mixing, the NPAOZ partitions from the aqueous sample matrix into the organic layer, which is then collected for further concentration and analysis.[6][11]
Causality in Experimental Choices:
-
pH Adjustment: The pH is raised post-derivatization because the NPAOZ derivative is most soluble in organic solvents when it is neutrally charged. Adding a base like NaOH or a phosphate buffer (K₂HPO₄) deprotonates any acidic functional groups and neutralizes the initial acid used for hydrolysis.[6][10]
-
Solvent Choice: Ethyl acetate is a common choice due to its intermediate polarity, which effectively solubilizes the NPAOZ derivative while minimizing the co-extraction of highly polar matrix components (like sugars and salts) and highly non-polar components (like lipids).[6][7]
-
Multiple Extractions: Often, the aqueous layer is washed a second time with fresh ethyl acetate to maximize the recovery of the analyte, ensuring a quantitative transfer from the aqueous to the organic phase.[6][9]
Detailed Experimental Protocol (Adapted from USDA & FDA Methods)
-
Sample Preparation: Weigh 1.0 ± 0.1 g of homogenized tissue (e.g., shrimp, poultry liver) into a 50 mL polypropylene centrifuge tube.[6]
-
Hydrolysis and Derivatization:
-
Add 4.0 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde (in DMSO) to the tube.[6]
-
Vortex for 10 seconds to ensure thorough mixing.
-
Incubate the sample in a water bath at 37°C for at least 16 hours (overnight).[6][10] This extended incubation allows for the complete hydrolysis of protein-bound metabolites and subsequent derivatization.
-
-
Neutralization:
-
Cool the sample to room temperature.
-
Add 5.0 mL of 0.1 M K₂HPO₄ (dipotassium phosphate) buffer, followed by 0.4 mL of 1 N NaOH to adjust the pH to approximately 7.[6]
-
-
Liquid-Liquid Extraction:
-
Add 5.0 mL of ethyl acetate to the tube.
-
Vortex vigorously for 1 minute to facilitate the transfer of NPAOZ into the organic layer.
-
Centrifuge at ≥3000 x g for 10 minutes at room temperature to achieve a clean separation of the aqueous and organic layers.[6]
-
Carefully transfer the upper ethyl acetate layer to a clean 15 mL tube.
-
Repeat the extraction on the remaining aqueous portion with another 5.0 mL of ethyl acetate. Combine this second organic extract with the first.[6]
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[6]
-
Reconstitute the dried residue in 1.0 mL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol/water).[10]
-
Vortex for 10 seconds and filter the solution through a 0.45 µm filter into an autosampler vial.[6]
-
LLE Workflow Diagram
Sources
- 1. eurachem.org [eurachem.org]
- 2. hawach.com [hawach.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of QuEChERS Extraction Coupled with Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for the Detection of Nine Macrolides in Fish Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808 | MDPI [mdpi.com]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone
Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of chemical reactivity and potential hazards. This guide provides essential safety and logistical information for handling 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (CAS 19687-73-1). As no specific Safety Data Sheet (SDS) is readily available for this compound, this protocol is built upon a conservative assessment of its constituent chemical moieties: the aromatic nitro group and the oxazolidinone core.[1] This approach ensures a robust margin of safety for all laboratory personnel.
Hazard Analysis: A Tale of Two Moieties
The potential hazards of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone are best understood by examining its structure. It is composed of a 2-oxazolidinone ring linked to an o-nitrophenyl group.
-
The o-Nitrophenyl Group: Aromatic nitro compounds are a well-documented class of chemicals that demand careful handling. Compounds like 4-Nitrophenol are known to be toxic if swallowed and harmful if they come into contact with skin or are inhaled.[2][3] A primary concern is the potential for absorption through the skin, which can lead to systemic toxicity.[4] Furthermore, prolonged or repeated exposure may cause damage to organs.[2] Upon combustion, these compounds can release toxic nitrogen oxides (NOx).[5][6]
-
The 2-Oxazolidinone Core: The 2-oxazolidinone structure is also associated with specific hazards. It is classified as harmful if swallowed, a cause of serious eye irritation, and a potential skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[7][8]
Inferred Hazard Profile: Based on this analysis, 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone should be treated as a substance that is potentially toxic, a skin and severe eye irritant, a possible skin sensitizer, and harmful if inhaled as a dust.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to mitigate the risks identified above. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory |
| Receiving/Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not required (for sealed containers) |
| Weighing (Solid) | Safety goggles | Nitrile gloves | Standard lab coat | NIOSH-approved N95 (or higher) respirator if outside a fume hood[1][3] |
| Solution Prep/Transfer | Safety goggles and face shield[3] | Nitrile gloves (double-gloving recommended) | Chemical-resistant lab coat | Not required (if inside a certified fume hood) |
| Reaction Workup | Safety goggles and face shield | Chemical-resistant gloves (e.g., Neoprene, Nitrile)[6][9] | Chemical-resistant lab coat | Not required (if inside a certified fume hood) |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor cartridges |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, step-by-step operational plan is critical for ensuring safety and experimental integrity.
3.1. Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any signs of damage or leakage.
-
Segregate: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The storage location should be clearly labeled.
-
Inventory: Log the compound into your chemical inventory system.
3.2. Weighing and Solution Preparation (To be performed in a certified chemical fume hood)
-
Prepare Workspace: Before handling, ensure the fume hood sash is at the appropriate height. Cover the work surface with disposable absorbent bench paper.[1]
-
Don PPE: Wear all required PPE as specified in the table above (Safety goggles, nitrile gloves, lab coat).
-
Weighing: To minimize the generation of airborne dust, do not pour the solid.[3] Use a spatula to carefully transfer the required amount of the compound onto weighing paper or directly into a tared vessel.
-
Dissolution: Add the solvent to the vessel containing the solid. Use a magnetic stirrer or gentle swirling to aid dissolution. Ensure the vessel is capped or covered during this process.
3.3. Reaction and Workup
-
Closed System: Whenever possible, conduct reactions in a closed system within the fume hood.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to avoid unnecessary exposure.
-
Quenching & Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential pressure buildup.
3.4. Post-Handling Decontamination
-
Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Wipe Down: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after handling is complete.[3][9]
Workflow for Handling 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone
Caption: A logical workflow for the safe handling of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone.
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste poses a significant environmental and safety risk.
4.1. Waste Segregation
-
Solid Waste: All contaminated solid materials, including gloves, bench paper, weighing paper, and residual solid compound, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
4.2. Container Management
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone".
-
Storage: Keep waste containers closed at all times, except when adding waste.[3] Store them in a designated satellite accumulation area within the laboratory.
4.3. Final Disposal
-
Consult EHS: Arrange for pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.[3]
By implementing these rigorous safety protocols, researchers can confidently and safely handle 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone, ensuring both personal safety and the integrity of their scientific work.
References
- Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Carl ROTH. Safety Data Sheet: 4-Nitrophenol.
- CymitQuimica. CAS 19687-73-1: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone.
- Chemos GmbH & Co.KG. Safety Data Sheet: 2-Oxazolidinone.
- CDH Fine Chemical. p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ECHEMI. 2-Oxazolidinone SDS, 497-25-6 Safety Data Sheets.
- ChemicalBook. 2-Oxazolidone | 497-25-6.
- Fisher Scientific. SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet - 2-Oxazolidone, 98%.
- Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
- Fisher Scientific. SAFETY DATA SHEET - 2-Oxazolidone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. 2-Oxazolidone | 497-25-6 [amp.chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
- 7. chemos.de [chemos.de]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
